molecular formula C84H163NO40 B15577327 TCO-PEG36-acid

TCO-PEG36-acid

Cat. No.: B15577327
M. Wt: 1827.2 g/mol
InChI Key: XODRNEMODIMODD-UPHRSURJSA-N
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Description

TCO-PEG36-acid is a useful research compound. Its molecular formula is C84H163NO40 and its molecular weight is 1827.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C84H163NO40

Molecular Weight

1827.2 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1-

InChI Key

XODRNEMODIMODD-UPHRSURJSA-N

Origin of Product

United States

Foundational & Exploratory

what is the mechanism of TCO-PEG36-acid reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism and Application of TCO-PEG36-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, this compound, represents a cornerstone in modern bioconjugation strategies, enabling the precise and efficient assembly of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide elucidates the core mechanisms governing its reactivity, provides quantitative kinetic data, details comprehensive experimental protocols for its use, and illustrates the associated biological pathways and workflows. The molecule's design features a trans-cyclooctene (B1233481) (TCO) group for exceptionally fast and bioorthogonal ligation with tetrazines, and a terminal carboxylic acid for stable conjugation to amine-bearing molecules, connected by a 36-unit polyethylene (B3416737) glycol (PEG) spacer that imparts hydrophilicity and optimal spatial orientation.

Core Reaction Mechanisms

The utility of this compound is rooted in two distinct and orthogonal chemical reactions occurring at either end of the molecule.

Bioorthogonal Ligation: The TCO-Tetrazine Reaction

The key to the this compound linker is the trans-cyclooctene (TCO) moiety. TCO is a highly strained alkene that readily undergoes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a 1,2,4,5-tetrazine (B1199680) (Tz) derivative.[1][2] This reaction is classified as "click chemistry" due to its high efficiency, specificity, and biocompatibility.

Key Characteristics:

  • Exceptional Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at low, micromolar or nanomolar concentrations typical in biological systems.[4]

  • Bioorthogonality: The TCO and tetrazine groups are mutually reactive and do not interact with or interfere with native biological functional groups such as amines, thiols, or carboxylates.[4]

  • Catalyst-Free: The reaction proceeds rapidly under physiological conditions (pH 6-9, room temperature, aqueous media) without the need for cytotoxic copper catalysts.[4]

  • Irreversible Reaction: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage and driving the reaction to completion.[4]

The long, hydrophilic PEG36 spacer enhances the aqueous solubility of the linker and minimizes steric hindrance, ensuring that the TCO group is accessible for reaction with its tetrazine partner.[5]

Covalent Conjugation: The Carboxylic Acid Reaction

The opposing end of the linker is a terminal carboxylic acid (-COOH). This functional group is primarily used to form a stable amide bond with primary amines (-NH₂), which are abundantly available on biomolecules such as the lysine (B10760008) residues of proteins (e.g., antibodies) or amine-functionalized small molecules.

This reaction is not spontaneous and requires activation of the carboxylic acid. The most common method is the use of carbodiimide (B86325) chemistry, specifically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Mechanism of Activation and Coupling:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate reacts immediately with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This two-step process is preferred as it increases coupling efficiency and allows for better control over the reaction.

  • Conjugation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing the NHS leaving group.

Quantitative Data

TCO-Tetrazine Reaction Kinetics

The reaction rate is highly dependent on the specific structures of both the TCO and the tetrazine. Factors include the strain of the TCO ring and the electronic properties of the substituents on the tetrazine ring (electron-withdrawing groups generally increase reactivity).[6] While specific kinetic data for this compound is not extensively published, the rates are expected to be in the same high range as other TCO derivatives. The long PEG chain is not anticipated to impede reactivity and may even enhance it in certain contexts by overcoming solubility issues or promoting favorable hydrophobic interactions.[3]

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
TCO3,6-di-(2-pyridyl)-1,2,4,5-tetrazine~2,0009:1 Methanol/Water
TCO-PEG4Methyl-substituted tetrazine463 - 1,806PBS, pH 7.4, 37°C
TCO-PEG4DHP-substituted tetrazine6,450DPBS, 37°C
TCOH-substituted tetrazine~30,000PBS, 37°C
TCOPyrimidyl-phenyl-tetrazine>39,000DPBS, 37°C
Highly Strained TCOsHighly Reactive Tetrazinesup to 10⁶Aqueous Media

This table presents a range of reported kinetic constants to illustrate the reaction's speed. Rates can vary significantly based on the exact molecular structures.

Amide Bond Formation Conditions

The efficiency of the EDC/NHS coupling reaction is dependent on several parameters, which must be optimized for each specific application.

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0EDC-mediated activation of carboxylates is most efficient in a slightly acidic, non-amine, non-carboxylate buffer (e.g., MES).
Conjugation pH 7.2 - 8.5The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH (e.g., PBS, Borate buffer).
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability.
Reaction Time Activation: 15-30 minConjugation: 1-2 hoursSufficient time for efficient reaction without significant hydrolysis of the NHS ester or degradation of biomolecules.
Reagent Molar Ratio EDC/NHS: >10-fold molar excess over acidAmine molecule: Equimolar or slight excess to NHS-esterExcess EDC/NHS drives the activation to completion. The amine ratio is adjusted to control the degree of labeling.

Experimental Protocols

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing protein (e.g., an antibody).

Materials:

  • Protein solution (1-5 mg/mL)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Spin desalting columns

Procedure:

  • Buffer Exchange: Equilibrate the protein into Activation Buffer using a spin desalting column to remove any amine-containing buffers (like Tris).

  • Prepare Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in anhydrous DMSO. Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

  • Activate Carboxylic Acid: Add a 20-fold molar excess of the this compound solution to the protein solution.

  • Initiate Coupling: Add a 50-fold molar excess of EDC and Sulfo-NHS to the protein/linker mixture.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS.

  • Characterization: Confirm conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction of a TCO-functionalized molecule (prepared as in Protocol 1) with a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized molecule in PBS

  • Tetrazine-functionalized molecule in a compatible buffer (e.g., PBS, DMSO)

Procedure:

  • Reactant Calculation: Determine the volumes of the TCO and tetrazine solutions required to achieve the desired molar ratio. A 1:1 to 1:1.5 molar ratio (TCO:Tetrazine) is commonly used.

  • Ligation: Add the tetrazine-functionalized molecule to the solution of the TCO-functionalized molecule.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes. Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or absorbance peak (typically ~520-540 nm).

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Storage: Store the final conjugate at 4°C or as appropriate for the biomolecules involved.

Mandatory Visualizations

Reaction Mechanisms & Workflows

G General Workflow for this compound Conjugation cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Bioorthogonal Ligation Prot_NH2 Protein-NH₂ TCO_Prot TCO-PEG36-Protein Conjugate Prot_NH2->TCO_Prot Coupling (pH 7.2-8.5) TCO_Acid TCO-PEG36-COOH EDC_NHS EDC / Sulfo-NHS pH 4.5-6.0 TCO_Acid->EDC_NHS Activation EDC_NHS->Prot_NH2 Forms NHS-ester Tz_Molecule Tetrazine-Molecule (e.g., Drug, Probe) TCO_Prot->Tz_Molecule IEDDA Click Reaction (Physiological Conditions) Final_Product Final Bioconjugate Tz_Molecule->Final_Product

Caption: A two-step experimental workflow for creating a bioconjugate using this compound.

Application in PROTAC Development

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the linker connecting the POI-binding ligand and the E3-binding ligand.

G PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (TCO-PEG36 Linker) PROTAC->PROTAC Recycled PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2-Ub Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.[4][6][7][8]

Application in Antibody-Drug Conjugate (ADC) Development

ADCs use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The this compound linker can be used to attach the payload to the antibody.

G Antibody-Drug Conjugate (ADC) Internalization Pathway cluster_cell Target Cell Antigen Tumor Antigen Endosome Endosome Antigen->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Released Released Payload Lysosome->Payload_Released ADC Degradation & Payload Release Cell_Death Apoptosis / Cell Death Payload_Released->Cell_Death Target Engagement (e.g., DNA Damage) ADC Antibody-Drug Conjugate (TCO-PEG36-Payload) ADC->Antigen 1. Binding

Caption: General mechanism of ADC binding, internalization, and payload release in a target cell.[9][10][11]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a robust tool for advanced bioconjugation. Its dual reactivity allows for the reliable formation of stable amide bonds with proteins or other molecules, while the TCO group enables participation in one of the fastest and most specific bioorthogonal reactions currently available. The inclusion of the extended PEG36 spacer further enhances its utility by improving solubility and providing spatial separation between conjugated moieties. This combination of features makes this compound an ideal component for the rational design and synthesis of next-generation therapeutics and research tools, including ADCs and PROTACs, where precise control over molecular architecture is paramount to function.

References

TCO-PEG36-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, structure, and applications of TCO-PEG36-acid, a versatile heterobifunctional linker for advanced bioconjugation and proteolysis targeting chimera (PROTAC) development.

Introduction

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that incorporates two distinct reactive functionalities: a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid. This unique structure positions this compound as a critical tool in modern drug development and life sciences research, enabling the precise and efficient covalent linkage of biomolecules. The TCO moiety participates in rapid and bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

The extended 36-unit PEG chain imparts significant hydrophilicity to the linker and its conjugates, which can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of resulting bioconjugates.[1][2] These properties make this compound an ideal candidate for a range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and PROTACs.[1][3]

Chemical Properties and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its physical and chemical properties.

PropertyValue
Molecular Formula C₈₄H₁₆₃NO₄₀
Molecular Weight 1827.2 g/mol
Purity Typically ≥90%
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, and DCM
Storage Conditions -20°C, desiccated and protected from light

Note: The TCO group has a limited half-life and can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.[3]

Key Reactive Functionalities and Reaction Mechanisms

This compound's utility stems from its two orthogonal reactive groups, allowing for sequential or one-pot conjugation strategies.

TCO-Tetrazine Ligation (Click Chemistry)

The TCO group reacts with a tetrazine (Tz) moiety via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This bioorthogonal reaction is exceptionally fast, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹.[4] The reaction proceeds rapidly at room temperature in aqueous buffers (pH 6-9) without the need for a catalyst, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the only byproduct.[4][5] This high efficiency and specificity make it ideal for conjugating molecules in complex biological media.[4]

TCO_Tetrazine_Ligation TCO_PEG36_Acid This compound Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition (Click Chemistry) TCO_PEG36_Acid->Reaction Tetrazine_Molecule Tetrazine-labeled Molecule Tetrazine_Molecule->Reaction Dihydropyridazine_Conjugate Stable Dihydropyridazine Conjugate Reaction->Dihydropyridazine_Conjugate Nitrogen N₂ (gas) Reaction->Nitrogen byproduct

Caption: TCO-Tetrazine Ligation Workflow.

Carboxylic Acid-Amine Coupling

The terminal carboxylic acid of this compound can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond. This is typically achieved using a two-step, one-pot reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS is then added to create a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine.[6]

EDC_NHS_Coupling TCO_PEG_Acid This compound EDC_NHS EDC, NHS TCO_PEG_Acid->EDC_NHS + Activated_Ester Amine-Reactive NHS Ester Intermediate EDC_NHS->Activated_Ester Amide_Conjugate Stable Amide Conjugate Activated_Ester->Amide_Conjugate + Amine Amine_Molecule Amine-containing Molecule

Caption: Carboxylic Acid Activation and Amine Coupling Workflow.

Experimental Protocols

The following are detailed protocols for the two primary reaction types involving this compound.

Protocol for TCO-Tetrazine Ligation

This protocol describes a general procedure for conjugating a TCO-containing molecule (such as a protein modified with this compound) to a tetrazine-labeled molecule.

Materials:

  • TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6-9[4]

Procedure:

  • Prepare the TCO-containing molecule in the reaction buffer.

  • Add the tetrazine-containing molecule to the TCO-containing solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.[8]

  • Incubate the reaction mixture at room temperature for 30-60 minutes.[8] For less reactive partners or to proceed at a slower rate, the reaction can be incubated at 4°C for up to 2 hours or overnight.[8]

  • The reaction progress can be monitored spectrophotometrically by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[4]

  • If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography.[8]

  • Store the purified conjugate at 4°C.[8]

Protocol for EDC/NHS Coupling of this compound to a Primary Amine

This protocol outlines the activation of the carboxylic acid on this compound and subsequent conjugation to an amine-containing molecule, such as a protein.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[7]

  • Coupling Buffer: PBS, pH 7.2-8.0[7]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[5]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • If the buffer of the amine-containing molecule contains primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Activation Step: In a separate tube, dissolve this compound in Activation Buffer. Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.[9] Incubate for 15-30 minutes at room temperature.[9]

  • Coupling Step: Add the activated this compound mixture to the solution of the amine-containing molecule. The optimal pH for this step is 7.2-8.0.[6] A 1.5- to 10-fold molar excess of the activated linker to the protein is a common starting point, but this may require optimization.[9]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching Step: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[9]

  • Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

Application in PROTAC Development

This compound is an excellent linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[1][2] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG linker in this compound can enhance the aqueous solubility and cell permeability of the PROTAC.[1][10] The length of the PEG chain is a critical parameter for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) to enable efficient ubiquitination and subsequent degradation of the target protein.[10]

PROTAC_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with amine) EDC_NHS EDC, NHS POI_Ligand->EDC_NHS TCO_PEG_Acid This compound TCO_PEG_Acid->EDC_NHS Intermediate POI-Linker Intermediate EDC_NHS->Intermediate Click_Reaction TCO-Tetrazine Ligation Intermediate->Click_Reaction E3_Ligand E3 Ligase Ligand (with Tetrazine) E3_Ligand->Click_Reaction PROTAC Final PROTAC Click_Reaction->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, dual reactivity, and the beneficial properties conferred by the long-chain PEG spacer make it an invaluable component in the construction of complex bioconjugates, including ADCs and PROTACs. The reliable and efficient reaction chemistries associated with this compound, coupled with the detailed protocols provided, empower researchers to advance the frontiers of targeted therapeutics and biological understanding.

References

An In-depth Technical Guide to TCO-Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has become a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] This specific "click chemistry" ligation stands out due to its exceptionally rapid kinetics, high specificity, and biocompatibility, as it proceeds without the need for a catalyst.[3][4][] These features have propelled its use in a wide array of applications, from live-cell imaging and proteomics to targeted drug delivery and the development of antibody-drug conjugates (ADCs).[1][3][4]

This guide provides a comprehensive overview of the core mechanism, quantitative kinetic data, and detailed experimental protocols for researchers and professionals in the field of drug development.

Core Mechanism: A [4+2] Cycloaddition Cascade

The TCO-tetrazine reaction is a type of catalyst-free click chemistry that proceeds via a two-step mechanism.[1][6]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : The process begins with a [4+2] cycloaddition. In this step, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1][7] This is the rate-determining step of the reaction.[1]

  • Retro-Diels-Alder Reaction : The initial cycloaddition forms a highly unstable tricyclic intermediate.[1][8] This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][8] The release of N₂ gas is a significant thermodynamic driving force for the reaction's irreversibility.[9]

The final product is a stable dihydropyridazine, which can then tautomerize and oxidize to a pyridazine.[1][8] The progress of the ligation can be easily monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic color and its absorbance maximum, which typically falls between 510 and 540 nm.[1][9]

TCO_Tetrazine_Mechanism TCO Trans-Cyclooctene (TCO) (Dienophile, electron-rich) TCO->inv1 plus1 + plus1->inv1 Tetrazine Tetrazine (Tz) (Diene, electron-deficient) Tetrazine->inv1 Intermediate [4+2] Cycloaddition (Rate-determining) Cycloadduct Unstable Intermediate Intermediate->Cycloadduct Retro Retro-Diels-Alder Cycloadduct->Retro Retro->inv2 k₂ (fast) Product Stable Dihydropyridazine (Final Conjugate) plus2 + N2 N₂ Gas inv1->Intermediate k₁ inv2->Product inv2->plus2 inv2->N2

Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Data Presentation

Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for any bioorthogonal reaction, often ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1][9] This rapid kinetics is crucial for in vivo applications, as it allows for efficient labeling at low micromolar to nanomolar concentrations, minimizing potential off-target effects and toxicity.[1][4] The reactivity can be tuned by modifying the substituents on both the TCO and tetrazine rings; electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.[10]

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference
3,6-di(pyridin-2-yl)-s-tetrazines-TCO3,300,000 ± 40,000H₂O, 25°C[11]
3,6-dipyridyl-s-tetrazined-TCO366,000 ± 15,000H₂O, 25°C[11][12]
H-TetrazineTCO30,000PBS, 37°C[13]
3,6-diphenyl-s-tetrazines-TCO3,100MeOH, 25°C[12]
Dipyridal tetrazineTCO2,000 ± 4009:1 Methanol/Water[14]
HELIOS 347MeTCO-pSar₆₆1,800PBS, 37°C[15]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBCN118Methanol[16]
3,6-diphenyl-1,2,4,5-tetrazineBCN3.6Methanol[16]
Dimethyl-tetrazineTCO0.54-[17]

Note: TCO = Trans-cyclooctene, s-TCO = conformationally-strained TCO, d-TCO = dioxolane-fused TCO, BCN = bicyclononyne. Rate constants can vary significantly based on solvent, temperature, and specific molecular structure.

Stability of TCO Derivatives

While highly reactive TCOs are desirable for fast kinetics, their stability is a critical factor for practical applications, especially for reagents that require storage or have long circulation times in vivo.[12] Conformationally strained TCOs (like s-TCO) are extremely reactive but can be less stable, whereas derivatives like d-TCO offer an improved balance of high reactivity and stability, often existing as crystalline solids that are stable on the benchtop and in aqueous solutions.[11][12]

TCO DerivativeStability CharacteristicsStorage RecommendationsReference
d-TCO Crystalline solids, stable on the benchtop. Stable in aqueous solution, blood serum, and in the presence of thiols.Standard benchtop storage.[11][12]
s-TCO Can be handled as neat materials but have moderate stability. Prone to degradation.Keep in solution at freezer temperatures.[12][18]
Standard TCO Generally stable under typical laboratory conditions.Standard benchtop storage.[19]
Ag(I) Complexed TCO Shelf-life can be greatly extended by protection as stable Ag(I) metal complexes. Dissociates rapidly upon addition of NaCl.Storage as a silver complex.[18][19]

Key Applications & Experimental Protocols

The unique combination of speed and selectivity makes the TCO-tetrazine ligation ideal for demanding applications in complex biological environments.[4][7]

Site-Specific Antibody-Drug Conjugates (ADCs)

TCO-tetrazine chemistry enables the precise, site-specific conjugation of cytotoxic drugs to antibodies, creating homogeneous ADCs. This approach overcomes the heterogeneity issues of traditional stochastic conjugation methods. The workflow involves introducing a TCO or tetrazine moiety onto the antibody at a specific site, preparing the linker-drug construct with the complementary reactive group, and then ligating them via the click reaction.

ADC_Workflow cluster_Ab Antibody Modification cluster_Drug Linker-Drug Synthesis cluster_Click Bioorthogonal Ligation Ab Targeting Antibody (mAb) Enz Site-specific Enzymatic/Genetic Modification Ab->Enz Ab_Tz Tetrazine-modified Antibody (Ab-Tz) Enz->Ab_Tz Click TCO-Tetrazine Click Reaction Ab_Tz->Click Drug Cytotoxic Drug Linker Cleavable Linker + TCO Moiety Drug->Linker TCO_Drug TCO-Linker-Drug Construct Linker->TCO_Drug TCO_Drug->Click ADC Homogeneous Site-Specific ADC Click->ADC

Workflow for site-specific ADC generation.

This protocol describes the final ligation step between a tetrazine-modified antibody and a TCO-linker-drug construct.

  • Reactant Preparation :

    • Prepare the tetrazine-modified antibody (Ab-Tz) in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the TCO-linker-drug construct in an organic solvent like DMSO to create a concentrated stock solution.[20]

  • Ligation Reaction :

    • To the Ab-Tz solution, add the TCO-linker-drug stock solution. A slight molar excess (e.g., 1.5 to 3 equivalents) of the TCO-linker-drug is often used to ensure complete reaction with the antibody.

    • Incubate the reaction mixture at room temperature for 1 to 2 hours.[7] For some systems, incubation can be performed at 4°C for a longer duration.[7][21]

  • Purification :

    • Remove the unreacted TCO-linker-drug and any organic solvent using a purification method suitable for proteins, such as size-exclusion chromatography (SEC) or dialysis.[7]

  • Analysis and Storage :

    • Characterize the final ADC conjugate using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE to confirm the drug-to-antibody ratio (DAR) and purity.

    • Store the purified ADC at 4°C.[7]

Pre-targeted In Vivo Imaging

Pre-targeting is a powerful two-step strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent.[22][23] This approach significantly improves the target-to-background signal ratio, especially when using long-circulating antibodies.

  • Step 1 : An antibody modified with a TCO group is administered. This TCO-antibody is allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation (typically 24-72 hours).[22][23]

  • Step 2 : A small, rapidly clearing tetrazine molecule carrying an imaging probe (e.g., a fluorophore or a radionuclide) is administered.[22] This probe quickly distributes throughout the body and "clicks" with the TCO-antibody that is concentrated at the target, while any excess probe is rapidly cleared, leading to a high-contrast image.[22][23]

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_Ab Administer TCO-Antibody Accumulate Incubation Period (24-72 hours) Inject_Ab->Accumulate Clearance1 Antibody accumulates at target Unbound antibody clears Accumulate->Clearance1 Inject_Tz Administer Tetrazine-Probe (e.g., ¹⁸F-Tz, Cy5-Tz) Clearance1->Inject_Tz Click In Vivo Click Reaction at Target Site Inject_Tz->Click Clearance2 Unbound probe clears rapidly (Renal excretion) Click->Clearance2 Imaging High-Contrast Imaging (PET, Fluorescence) Clearance2->Imaging

Workflow for in vivo pre-targeted imaging.

This protocol is a general guideline for a pre-targeted fluorescence imaging experiment.

  • Administration of TCO-Antibody :

    • Administer the TCO-modified antibody (specific to a tumor antigen) to tumor-bearing mice, typically via intravenous injection.[22]

    • Allow the antibody to accumulate at the tumor site and clear from circulation. This waiting period is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[22]

  • Administration of Tetrazine Probe :

    • Dissolve the fluorescently-labeled tetrazine probe (e.g., Cy3-tetrazine) in a sterile vehicle like PBS.[22]

    • Administer the probe to the mice, usually via intravenous injection. The dose will depend on the probe's brightness and clearance rate.[22]

  • In Vivo Fluorescence Imaging :

    • At various time points after the tetrazine probe injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice.[22]

    • Acquire whole-body fluorescence images using an in vivo imaging system (IVIS) with the appropriate excitation and emission filters for the chosen fluorophore.[22]

  • Data Analysis :

    • Quantify the fluorescence intensity in the tumor region and in non-target tissues (like the liver or muscle) to determine the signal-to-background ratio over time.

General Protein-Protein Bioconjugation

The TCO-tetrazine ligation is an efficient tool for crosslinking proteins or labeling a protein of interest with another biomolecule.

This protocol outlines the steps to conjugate "Protein A" (modified with TCO) to "Protein B" (modified with tetrazine).[9]

  • Protein Functionalization :

    • Protein A (TCO modification) : Dissolve Protein A (e.g., 100 µg) in a PBS-based solution. Add 5 µL of 1M NaHCO₃. Add a molar excess (e.g., 20 nmol) of a TCO-NHS ester dissolved in DMSO. Incubate at room temperature for 60 minutes.[9]

    • Protein B (Tetrazine modification) : Follow the same procedure as above, but use a methyl-tetrazine-NHS ester.[9]

    • Quenching and Purification : For both reactions, quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 5 minutes.[7][21] Purify both modified proteins from excess reagents using spin desalting columns.[9]

  • Cross-linking Reaction :

    • Mix the purified TCO-Protein A and Tz-Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to ensure complete conjugation of TCO-Protein A.[7]

    • Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[7][9][21]

  • Analysis :

    • Analyze the resulting conjugate by SDS-PAGE. A successful conjugation will result in a new band at a higher molecular weight corresponding to the A-B conjugate.

    • If necessary, the final conjugate can be purified from any unreacted protein using size-exclusion chromatography.[7]

Conclusion

The TCO-tetrazine click chemistry reaction is a powerful and versatile tool for researchers in chemistry, biology, and medicine.[1] Its unparalleled kinetics, exceptional specificity, and ability to function under physiological conditions make it the gold standard for bioorthogonal chemistry.[3][4] By understanding the core mechanism and utilizing the detailed protocols and quantitative data presented here, researchers, scientists, and drug development professionals can effectively harness the power of this remarkable ligation to advance their scientific endeavors in areas ranging from basic biological discovery to the development of next-generation therapeutics and diagnostics.

References

The Role of T-PEG36-acid in Bioorthogonal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, precision, efficiency, and biocompatibility are paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool to meet these demands. Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. This reaction is prized for its exceptionally fast kinetics and high specificity. TCO-PEG36-acid is a key reagent that leverages this powerful chemistry, offering a versatile platform for the modification of biomolecules and the development of novel therapeutics and diagnostics.

This technical guide provides a comprehensive overview of this compound, detailing its properties, its central role in bioorthogonal chemistry, and its applications in cutting-edge research and drug development. We present quantitative data, detailed experimental protocols, and visual workflows to equip researchers with the knowledge to effectively utilize this powerful tool.

Core Concepts: The TCO-Tetrazine Ligation

The foundation of this compound's utility lies in the IEDDA reaction, a type of [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich trans-cyclooctene serves as the dienophile. The reaction proceeds through a rapid cycloaddition followed by the irreversible elimination of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product. This release of N₂ is a significant driving force for the reaction's irreversibility.[1]

The reaction is characterized by several key advantages:

  • Extraordinary Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2] This allows for efficient conjugation at very low concentrations of reactants, minimizing potential off-target effects and toxicity in biological systems.[1]

  • High Specificity and Orthogonality: The TCO and tetrazine moieties are highly selective for each other and do not cross-react with other functional groups present in complex biological environments.[3]

  • Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, and ambient temperature) and does not require cytotoxic catalysts like copper, which is often used in other click chemistry reactions.[4]

This compound: Structure and Properties

This compound is a heterobifunctional molecule composed of three key components:

  • A trans-cyclooctene (TCO) group: The reactive handle for the IEDDA reaction.

  • A long polyethylene (B3416737) glycol (PEG) spacer (36 ethylene (B1197577) glycol units): This hydrophilic chain imparts several beneficial properties.

  • A terminal carboxylic acid group: This provides a versatile point of attachment for conjugation to biomolecules.

The long PEG36 chain is a critical feature of this reagent. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development and bioconjugation to:

  • Enhance Aqueous Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the molecule it is attached to, which is particularly beneficial for hydrophobic drugs or biomolecules.[5][6]

  • Reduce Aggregation: By creating a hydration shell, the PEG linker can prevent the aggregation of modified proteins or nanoparticles.[7]

  • Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life in vivo.[5]

  • Minimize Steric Hindrance: The long, flexible PEG spacer physically separates the TCO group from the conjugated biomolecule, improving the accessibility of the TCO for reaction with a tetrazine.[8] This is particularly important when labeling large macromolecules like antibodies, as it can prevent the TCO moiety from being "buried" in hydrophobic pockets of the protein.[9]

  • Reduce Immunogenicity: The PEG chain can shield the conjugated biomolecule from the immune system, reducing its immunogenic potential.[5]

Quantitative Data

The following tables summarize key quantitative data for this compound and the TCO-tetrazine reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈₄H₁₆₃NO₄₀[10]
Molecular Weight1827.2 g/mol [10]
PurityTypically ≥90%[11]
SolubilitySoluble in DMSO, DMF, DCM[10]
Storage Conditions-20°C, desiccated[10]

Table 2: Kinetic and Stability Data for the TCO-Tetrazine Reaction

ParameterValueConditionsReference(s)
Reaction Kinetics
Second-order rate constant (k₂)~2000 M⁻¹s⁻¹TCO with dipyridyl-s-tetrazine in 9:1 methanol/water[11][12]
Second-order rate constant (k₂)Up to 10⁶ M⁻¹s⁻¹With highly reactive TCO and tetrazine derivatives[2]
Reaction TimeTypically complete in 30-60 minutesAt low micromolar concentrations[8]
Stability
TCO IsomerizationSusceptible to isomerization to the less reactive cis-cyclooctene (CCO)In the presence of thiols, certain metals, and light
TCO Stability in Aqueous BufferStable for weeksAt 4°C, pH 7.5[8]
Half-life of NHS ester (activated acid)4-5 hourspH 7.0, 0°C[13]
Half-life of NHS ester (activated acid)10 minutespH 8.6, 4°C[13]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the Activation Buffer using a desalting column to remove any amine-containing buffers.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Activation of this compound:

    • Equilibrate the this compound, EDC, and NHS to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • In a separate tube, add a 10-20 fold molar excess of this compound to the protein solution.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the this compound) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the prepared protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5-10 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration of the purified TCO-protein conjugate using a BCA or Bradford assay.

    • Determine the Degree of Labeling (DOL) using MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-fluorophore and measuring the absorbance.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein in PBS, pH 7.4

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the Reaction Buffer at a desired concentration (e.g., 1 mg/mL).

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Click Reaction:

    • Add a 1.1 to 2-fold molar excess of the tetrazine-labeled molecule to the TCO-modified protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.

Applications and Workflows

The unique properties of this compound make it a valuable tool in a variety of applications, including pretargeted imaging, drug delivery, and the development of PROTACs.

Pretargeted PET Imaging

Pretargeted positron emission tomography (PET) imaging is a two-step approach that decouples the targeting of a biomolecule from the delivery of the radionuclide.[12][14] This strategy addresses the issue of the long circulation times of antibodies, which, when directly labeled with a radionuclide, can lead to high background signals and radiation dose to healthy tissues.[15]

Workflow:

  • Step 1: Administration of the Targeting Agent: A TCO-modified antibody, specific for a tumor antigen, is administered to the patient. The antibody is allowed to accumulate at the tumor site and clear from circulation over a period of hours to days.[1]

  • Step 2: Administration of the Radiolabeled Tetrazine: A small, rapidly clearing tetrazine molecule, labeled with a short-lived PET isotope (e.g., ¹⁸F or ⁶⁸Ga), is injected.[12]

  • Step 3: In Vivo Click Reaction and Imaging: The radiolabeled tetrazine rapidly reacts with the TCO-modified antibody at the tumor site via the IEDDA reaction. Unreacted tetrazine is quickly cleared from the body. This results in a high concentration of the radionuclide at the tumor, leading to a high-contrast PET image with a low background signal.[16]

pretargeted_pet_imaging cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Radiotracer Injection cluster_step3 Step 3: In Vivo Click & Imaging a TCO-PEG36-Antibody b Tumor Cell a->b Binding to Tumor Antigen c Circulation Clearance a->c f IEDDA Reaction at Tumor Site e Systemic Distribution d Radiolabeled Tetrazine d->e e->f Tumor Accumulation h Rapid Clearance of Excess Tracer e->h g PET Imaging f->g Signal Generation protac_mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) ternary POI-PROTAC-E3 Complex POI->ternary PROTAC PROTAC (with TCO-PEG36 Linker) PROTAC->ternary E3 E3 Ubiquitin Ligase E3->ternary ternary->PROTAC ternary->E3 Release & Recycling polyUb_POI Polyubiquitinated POI ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->ternary Proteasome Proteasome polyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

References

The Strategic Advantage of Long PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, stands out as a pivotal strategy for enhancing the therapeutic efficacy of biomolecules.[1] The linker connecting the PEG moiety to the biological entity is a critical determinant of the conjugate's overall performance. This in-depth technical guide explores the multifaceted benefits of employing long PEG linkers in bioconjugation, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core advantages, present quantitative data for comparative analysis, detail key experimental methodologies, and visualize complex processes through diagrams.

Core Benefits of Employing Long PEG Linkers

The utilization of long PEG linkers in bioconjugation imparts a range of desirable physicochemical and pharmacological properties to the resulting conjugate. These advantages collectively contribute to improved therapeutic outcomes.

1. Enhanced Pharmacokinetics and Prolonged Circulation Time:

One of the most significant benefits of using long PEG linkers is the dramatic improvement in the pharmacokinetic profile of the bioconjugate.[2] The increased hydrodynamic radius of a molecule conjugated with a long PEG chain leads to reduced renal clearance, resulting in a significantly longer plasma half-life.[1][3] This extended circulation time allows for greater accumulation of the therapeutic agent in the target tissue and can lead to a more sustained therapeutic effect, potentially reducing the required dosing frequency.[1][2]

2. Improved Solubility and Stability:

Many therapeutic biomolecules, particularly small molecule drugs and certain proteins, exhibit poor solubility in aqueous environments.[] The hydrophilic nature of long PEG linkers significantly enhances the water solubility of these hydrophobic molecules, making them more amenable to formulation and intravenous administration.[5][6] Furthermore, the flexible PEG chain can form a protective hydrophilic shield around the biomolecule, protecting it from enzymatic degradation and proteolysis, thereby increasing its stability in biological milieus.[1][7] This shielding effect also helps to prevent aggregation, a common issue with bioconjugates, especially those with a high drug-to-antibody ratio (DAR).[8]

3. Reduced Immunogenicity:

The immune system can recognize therapeutic proteins as foreign, leading to an anti-drug antibody (ADA) response that can neutralize the therapeutic effect and cause adverse reactions.[9] Long PEG linkers can effectively mask antigenic epitopes on the surface of the protein, reducing its recognition by the immune system and thereby lowering its immunogenicity.[1][6] This "stealth" effect is crucial for the safety and efficacy of protein-based therapeutics, particularly for chronic treatments.

4. Optimized Performance in Advanced Bioconjugates:

The advantages of long PEG linkers are particularly evident in the design of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • In ADCs , long PEG linkers can bridge the antibody and the cytotoxic payload, improving the overall hydrophilicity of the conjugate, which is often challenged by hydrophobic payloads.[8] This leads to better pharmacokinetics and a wider therapeutic window by reducing off-target toxicity.[8] Studies have shown that increasing the PEG linker length in ADCs can lead to increased plasma and tumor exposures.[10]

  • In PROTACs , the linker plays a pivotal role in facilitating the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[11] A longer, flexible PEG linker can provide the necessary spatial orientation and flexibility for the two proteins to come together effectively, leading to efficient ubiquitination and subsequent degradation of the target protein.[11][12] However, an excessively long linker can sometimes lead to reduced potency.[11]

Quantitative Data on the Impact of Long PEG Linkers

To provide a clearer understanding of the impact of PEG linker length, the following tables summarize quantitative data from various studies. It is important to note that the specific effects can be context-dependent, varying with the biomolecule, payload, and experimental model.

Linker ModificationChange in Half-Life (t½)Key ObservationReference
PEGylation of a therapeutic proteinIncreasedLonger PEG chains lead to a more pronounced increase in circulation half-life.[1]
ADC with PEGylated linkerSlower clearanceA PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains (PEG12, PEG24) not showing a significant further advantage in this specific study.[8]
PEGylated NanoparticlesIncreased circulation timeIncreasing PEG molecular weight from 5 kDa to 20 kDa resulted in decreased liver uptake and thus, increased circulation time.[13]
ApplicationLinker LengthEffect on PerformanceReference
Antibody-Drug Conjugate (ADC)PEG8, PEG12, PEG24ADCs with 8, 12, and 24 PEG units in the linker had significantly higher tumor to plasma exposure ratios than ADCs with 2 and 4 PEG units.[10]
PROTAC16-atom PEG linker vs. 12-atom PEG linkerThe 16-atom linker was significantly more potent in degrading the target protein, despite similar binding affinities.[14]
Nanoparticle Vaccine2k and 5k PEG linkers vs. 10k PEG linkerPeptides conjugated via 2k and 5k PEG linkers resulted in higher uptake in bone marrow-derived dendritic cells compared to the 10k PEG linker.[15]

Key Experimental Protocols

The successful implementation of long PEG linkers in bioconjugation relies on robust experimental procedures. Below are detailed methodologies for common experiments in this field.

Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS-Ester PEG Linker

This protocol describes the covalent attachment of a PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein surface.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG linker with an N-hydroxysuccinimide (NHS) ester functional group (e.g., MS(PEG)n)

  • Reaction buffer: Amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines that could compete with the reaction.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in a compatible anhydrous solvent (e.g., DMSO or DMF) at a high concentration.

  • Conjugation Reaction: Add the dissolved PEG linker to the protein solution. The molar ratio of PEG linker to protein will determine the degree of PEGylation and should be optimized for each specific application.[16] A common starting point is a 5- to 20-fold molar excess of the PEG linker.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours. Reaction times may need to be optimized.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS-ester PEG linker. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess PEG linker and unreacted protein from the PEGylated conjugate using SEC or IEX. The choice of chromatography will depend on the size and charge differences between the starting materials and the product.

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity. Common analytical techniques include:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.[17]

    • Size-Exclusion Chromatography (SEC-HPLC): To separate and quantify the PEGylated protein from unreacted protein and free PEG.[18]

    • Reversed-Phase HPLC (RP-HPLC): Can also be used for separation and analysis, particularly for smaller proteins and peptides.

    • Mass Spectrometry (MS): To determine the precise mass of the conjugate and identify the sites of PEGylation.[17][18]

Protocol 2: Characterization of PEGylated Proteins by 2D-LC

This protocol outlines a two-dimensional liquid chromatography method for the comprehensive analysis of a PEGylation reaction mixture.[16][19]

Instrumentation:

  • 2D-LC system (e.g., Thermo Scientific Dionex UltiMate 3000 x2 Dual RSLC)

  • Size-Exclusion Chromatography (SEC) column

  • Reversed-Phase (e.g., C8) column

  • UV Detector

  • Charged Aerosol Detector (CAD)

Methodology:

  • First Dimension (SEC):

    • Inject the PEGylation reaction mixture onto the SEC column.

    • The mobile phase is typically an isocratic buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 6.7 with 5% acetonitrile).[16]

    • The high molecular weight PEGylated protein and unreacted protein will elute first.

    • The low molecular weight residual PEGylation reagent and byproducts are trapped in a loop.[19]

  • Second Dimension (Reversed-Phase):

    • The contents of the loop from the first dimension are loaded onto the reversed-phase column.[19]

    • A gradient elution is used for separation (e.g., using mobile phases of ammonium acetate, acetonitrile, and deionized water).[16]

  • Detection:

    • A UV detector is used to monitor the protein components at 280 nm.[19]

    • A Charged Aerosol Detector (CAD) is used in series to detect all non-volatile analytes, including the PEG linker which lacks a strong chromophore.[16][19]

  • Data Analysis:

    • The combined data from both dimensions and detectors allows for the qualification and quantification of the PEGylated product, residual PEGylation reagents, and byproducts from a single injection.[16]

Visualizing Key Processes

To further illuminate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Long PEG Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Disease-Causing) TargetProtein->TernaryComplex Recruited E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC-mediated protein degradation pathway.

PEGylation_Workflow cluster_workflow Experimental Workflow for Protein PEGylation cluster_analysis Analytical Techniques Start Start: Purified Protein & Long PEG-NHS Linker Reaction Bioconjugation Reaction (pH 7.2-8.0, RT) Start->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purification Purification (Size-Exclusion Chromatography) Quench->Purification Characterization Characterization of PEGylated Protein Purification->Characterization End End: Purified & Characterized PEGylated Protein Characterization->End SDSPAGE SDS-PAGE Characterization->SDSPAGE SECHPLC SEC-HPLC Characterization->SECHPLC MassSpec Mass Spectrometry Characterization->MassSpec

A typical workflow for protein PEGylation and analysis.

Conclusion

The strategic incorporation of long PEG linkers is a powerful tool in the bioconjugation toolkit, offering a multitude of benefits that can significantly enhance the therapeutic potential of biopharmaceuticals. From improving pharmacokinetic profiles and enhancing solubility to reducing immunogenicity and enabling the design of advanced therapeutics like ADCs and PROTACs, the impact of the linker length is profound. A thorough understanding of these principles, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug developers seeking to optimize the design and performance of their bioconjugates. The careful selection and implementation of long PEG linkers will undoubtedly continue to be a cornerstone of innovation in the development of next-generation therapies.

References

An In-depth Technical Guide to the Solubility and Stability of TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, stability, and handling of TCO-PEG36-acid, a heterobifunctional linker widely utilized in bioorthogonal chemistry. This document outlines key physical properties, recommended protocols for its use in bioconjugation, and the underlying chemical principles of its reactivity.

Overview of this compound

This compound is a specialized chemical tool composed of three key functional parts:

  • trans-cyclooctene (B1233481) (TCO): A strained, electron-rich dienophile that serves as the reactive handle for bioorthogonal chemistry. It reacts with extreme speed and specificity with tetrazine partners.[1][2]

  • Polyethylene Glycol (PEG) Spacer (36 units): A long, hydrophilic monodisperse PEG chain that enhances the water solubility of the molecule and any conjugate it is attached to.[3][4][5] The PEG spacer also reduces steric hindrance and minimizes aggregation, improving the pharmacokinetic properties of the final bioconjugate.[6]

  • Carboxylic Acid (-COOH): A terminal functional group that allows for covalent attachment to primary amine groups on biomolecules (e.g., lysine (B10760008) residues in proteins) through the formation of a stable amide bond, typically requiring activation with carbodiimide (B86325) chemistry (e.g., EDC).[7]

This reagent is a cornerstone in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents, due to the precision and efficiency of the TCO-tetrazine ligation reaction.[8][9]

Solubility

The solubility of this compound is dictated by its long, hydrophilic PEG spacer and its terminal functional groups. While the long PEG chain confers significant aqueous solubility, the complete molecule is most readily dissolved in polar organic solvents for the preparation of stock solutions.

Table 1: Solubility of this compound and Related Compounds

Solvent Solubility Source(s)
Dimethyl Sulfoxide (DMSO) Soluble [4][7][10][11]
Dimethylformamide (DMF) Soluble [4][7][11]
Dichloromethane (DCM) Soluble [4][7][11]
Acetonitrile Soluble [11]
Tetrahydrofuran (THF) Soluble [11]

| Aqueous Buffers | The hydrophilic PEG spacer increases water solubility. |[3][4] |

Note: For bioconjugation, it is standard practice to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then add it to the biomolecule in an aqueous buffer. The final concentration of the organic solvent should be minimized to prevent denaturation of the biomolecule.

Stability and Storage

Proper handling and storage are critical to maintain the reactivity of this compound. The TCO group is susceptible to isomerization and oxidation, which can compromise its function.

The primary stability concern is the isomerization of the high-energy trans-cyclooctene (TCO) to the more stable, but far less reactive, cis-cyclooctene (CCO).[4][7][12] For this reason, TCO-containing compounds are not recommended for long-term storage.[4][7][12]

Table 2: Recommended Storage and Handling Conditions

Condition Recommendation Rationale Source(s)
Long-Term Storage Store at -20°C. Minimizes isomerization of the TCO group and prevents degradation. [4][7][10]
Short-Term Storage Store at 0-4°C (days to weeks). Suitable for brief periods, but -20°C is preferred for longer durations. [10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) and desiccate. Protects against moisture and oxygen, which can degrade the compound. [3][11][13]
Light Exposure Protect from light. Prevents potential photo-induced degradation. [10][13]
Shipping Typically shipped at ambient temperature. The compound is stable for several weeks during standard shipping. [7][10]

| Solvent Handling | Use anhydrous solvents (e.g., anhydrous DMSO or DMF) for stock solutions. | Avoids hydrolysis and ensures reagent stability. |[13] |

Experimental Protocols

The use of this compound in bioconjugation involves two primary stages: (1) activation of the carboxylic acid and coupling to an amine-containing biomolecule, and (2) bioorthogonal ligation of the TCO-labeled biomolecule to a tetrazine-modified partner.

Protocol: Activation and Labeling of a Protein with this compound

This protocol describes the covalent attachment of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer (e.g., PBS or MES buffer, pH 6.0-7.5)

  • Spin desalting columns or dialysis equipment for purification

Methodology:

  • Prepare Reagents:

    • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer or water immediately before use.

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Activation and Conjugation:

    • Add a 10-20 fold molar excess of this compound to the protein solution.

    • Immediately add a 20-50 fold molar excess of EDC and Sulfo-NHS to the reaction mixture. Note: Sulfo-NHS is added to create a more stable amine-reactive intermediate, increasing coupling efficiency.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound and coupling reagents using a spin desalting column, dialysis, or size-exclusion chromatography. The buffer should be exchanged to a suitable buffer for the next step (e.g., PBS, pH 7.4).

    • The resulting TCO-labeled protein is now ready for the bioorthogonal reaction.

Protocol: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction between the TCO-labeled protein and a tetrazine-modified molecule (e.g., a fluorescent dye, a drug, or another protein). This reaction is known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][14]

Methodology:

  • Prepare Tetrazine Reagent:

    • Dissolve the tetrazine-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer) to a known concentration.

  • Ligation Reaction:

    • Add the tetrazine reagent to the purified TCO-labeled protein solution. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-protein is typically sufficient due to the extremely fast reaction kinetics.[8][14]

    • The reaction proceeds rapidly at room temperature in aqueous buffers (pH 6-9).[14]

    • Incubate for 30-60 minutes at room temperature. The reaction is often complete in minutes.[14] The release of nitrogen gas is the only byproduct.[1][14]

  • Final Purification (Optional):

    • If necessary, remove the excess tetrazine reagent using a desalting column or dialysis. The final bioconjugate is now ready for its intended application.

Visualization of the Bioconjugation Workflow

The following diagram illustrates the complete workflow, from the activation of this compound to its conjugation to a protein and subsequent bioorthogonal reaction with a tetrazine-labeled payload.

G cluster_0 Stage 1: Amine Coupling cluster_1 Stage 2: Bioorthogonal Ligation TCO_Acid This compound Activated_TCO Amine-Reactive TCO Intermediate TCO_Acid->Activated_TCO Activation Activators EDC / Sulfo-NHS Activators->Activated_TCO TCO_Protein TCO-Labeled Protein Activated_TCO->TCO_Protein Coupling Protein Protein-NH2 Protein->TCO_Protein Coupling Purify1 Purification (e.g., Desalting Column) TCO_Protein->Purify1 Tz_Payload Tetrazine-Payload Purify1->Tz_Payload IEDDA Reaction (Click Chemistry) Final_Conjugate Final Bioconjugate Purify1->Final_Conjugate Tz_Payload->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

References

An In-Depth Technical Guide to PROTAC Linkers: Featuring TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the ubiquitination and subsequent degradation of the target protein.[1][2] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often leading to a more profound and durable biological effect than traditional inhibitors.[5][6]

The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[3][7] This guide provides a comprehensive overview of PROTAC linkers, with a special focus on the long-chain polyethylene (B3416737) glycol (PEG)-based linker, TCO-PEG36-acid.

The Core of the Chimera: The PROTAC Linker

The linker in a PROTAC is not a passive spacer but an active component that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase).[3] Its length, chemical composition, and rigidity are crucial parameters that must be optimized for each target and E3 ligase pair.[7] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[6][8]

This compound: A Long-Chain PEG Linker

This compound is a bifunctional linker featuring a trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid. The PEG component, consisting of 36 ethylene (B1197577) glycol units, imparts significant hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[2] The TCO group is a reactive handle that can participate in bioorthogonal "click chemistry" reactions, such as the inverse-electron-demand Diels-Alder cycloaddition with tetrazines, allowing for modular and efficient PROTAC synthesis.[9][10] The terminal carboxylic acid enables straightforward conjugation to amine-containing ligands through amide bond formation.[9]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC84H163NO40[11]
Molecular Weight1827.18 g/mol [11]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and DCM[9]

Quantitative Data on PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). While specific data for PROTACs utilizing the this compound linker is not publicly available, the following tables provide representative data for PROTACs with other PEG-based linkers, illustrating the impact of linker length and composition on degradation efficiency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell LineReference
PROTAC A4-PEG units< 500> 90CRBNH661
PROTAC B5-PEG units< 500> 90CRBNH661
PROTAC C2-PEG units> 5000< 20CRBNH661
PROTAC D1-PEG unit> 5000< 20CRBNH661

Table 2: Impact of Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell LineReference
BTK PROTAC 14-PEG units1-40> 85CRBNRamos
BTK PROTAC 25-PEG units1-40> 85CRBNRamos
BTK PROTAC 36-PEG units1-40> 85CRBNRamos

Experimental Protocols

PROTAC Synthesis using this compound (General Protocol)

This protocol describes a general strategy for synthesizing a PROTAC using this compound by first conjugating the linker to an amine-containing E3 ligase ligand, followed by a "click" reaction with a tetrazine-functionalized POI ligand.

Step 1: Amide Coupling of this compound to an Amine-Containing E3 Ligase Ligand

  • Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide-NH2, 1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the TCO-PEG36-E3 ligase ligand conjugate.

Step 2: Inverse-Electron-Demand Diels-Alder Cycloaddition

  • Dissolve the TCO-PEG36-E3 ligase ligand conjugate (1.0 eq) and the tetrazine-functionalized POI ligand (1.1 eq) in a suitable solvent (e.g., a mixture of DMSO and PBS).

  • Stir the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli sample buffer. Denature the proteins by boiling at 95-100°C for 5-10 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):

    • E1 ubiquitin-activating enzyme

    • E2 ubiquitin-conjugating enzyme (specific to the E3 ligase)

    • E3 ubiquitin ligase complex

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • PROTAC at various concentrations or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Assay Components:

    • Tagged recombinant POI (e.g., His-tagged)

    • Tagged recombinant E3 ligase (e.g., GST-tagged)

    • Fluorescently labeled antibodies or binding partners for the tags (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST for TR-FRET).

    • PROTAC at various concentrations.

  • Assay Procedure:

    • In a microplate, combine the tagged proteins, labeled detection reagents, and PROTAC in an appropriate assay buffer.

    • Incubate at room temperature to allow for complex formation.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Data Analysis: A high TR-FRET signal indicates the proximity of the POI and E3 ligase, signifying ternary complex formation. Plot the TR-FRET ratio against the PROTAC concentration.

Visualization of Key Signaling Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex bridges Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Workflow for assessing PROTAC efficacy via Western Blot.

PI3K/AKT/mTOR Signaling Pathway Targeted by a PROTAC

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K activates Proteasome Proteasome PI3K->Proteasome degraded by AKT AKT PI3K->AKT activates PROTAC PI3K PROTAC PROTAC->PI3K binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->PI3K ubiquitinates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes

Caption: PROTAC-mediated degradation of PI3K disrupts downstream signaling.

References

TCO-PEG36-acid: An In-depth Technical Guide for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG36-acid, a popular reagent in the field of bioconjugation. It is designed to equip researchers, particularly those new to the field, with the essential knowledge to successfully employ this versatile linker in their work. This document covers the core principles of this compound chemistry, its applications, and detailed protocols for its use.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a chemical linker that plays a crucial role in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. It belongs to a class of reagents used in "bioorthogonal chemistry," a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.

The this compound molecule consists of three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive "handle" for a specific type of bioorthogonal reaction.

  • Polyethylene Glycol (PEG) chain (36 units): A long, hydrophilic spacer that enhances the solubility and biocompatibility of the molecule and the resulting conjugate. The PEG linker also reduces steric hindrance, providing better access for the reactive groups to come together.[1][2]

  • Carboxylic Acid (-acid): A functional group that allows for the initial conjugation of the linker to a biomolecule, typically through a primary amine (like the lysine (B10760008) residues found in proteins).

The primary utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) moiety. This "click chemistry" reaction is exceptionally fast and highly specific, forming a stable covalent bond.[3][4] This powerful combination of reactivity and selectivity makes this compound an invaluable tool for applications such as antibody-drug conjugate (ADC) development, cell labeling, and proteomics.[5][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes key quantitative data for this reagent.

PropertyValueSource(s)
Molecular Formula C84H163NO40[7]
Molecular Weight 1827.2 g/mol [7]
Purity Typically ≥90%[7]
Solubility Soluble in DMSO, DMF, and DCM[7]
Storage Conditions -20°C, desiccated[7]
Appearance White to off-white solid or viscous oil

The TCO-Tetrazine Ligation: A Powerful Bioconjugation Tool

The cornerstone of this compound's utility is its rapid and specific reaction with a tetrazine partner. This iEDDA cycloaddition is one of the fastest bioorthogonal reactions currently known.

Reaction Kinetics

The speed of the TCO-tetrazine ligation is a significant advantage, allowing for efficient conjugation even at low concentrations of reactants. The reaction kinetics are typically described by a second-order rate constant.

ReactantsSecond-Order Rate Constant (k₂)ConditionsSource(s)
TCO and Tetrazine (general)> 800 M⁻¹s⁻¹Aqueous buffer[4]
TCO and Tetrazine (specific example)2000 M⁻¹s⁻¹9:1 Methanol/Water[3]
s-TCO and 3,6-di(2-pyridyl)-tetrazine22,000 M⁻¹s⁻¹Methanol, 25°C[8]
s-TCO and a tetrazine derivative>200,000 M⁻¹s⁻¹45:55 Water/Methanol, 25°C[8]
d-TCO and a tetrazine derivative167,000 M⁻¹s⁻¹45:55 Water/Methanol, 25°C[6]

Note: "s-TCO" and "d-TCO" refer to more strained and reactive derivatives of trans-cyclooctene.

Stability and Solubility Considerations

While powerful, researchers must be mindful of the stability and solubility of this compound to ensure successful experiments.

PropertyKey ConsiderationsSource(s)
Stability The TCO group can isomerize to its unreactive cis-cyclooctene (CCO) form. This process is accelerated by the presence of thiols and copper-containing proteins. The half-life of TCO can be as short as 0.6 hours in the presence of thiols and it can almost completely convert to the cis-isomer in 50% mouse serum at 37°C within 7 hours. For long-term storage, it is recommended to store this compound as a solid at -20°C or as a silver (I) complex.[5][9]
Solubility The long PEG36 chain significantly enhances the aqueous solubility of the molecule and its conjugates.[1][2] While specific quantitative solubility data in aqueous buffers is not readily available, PEGs are generally known to be soluble in water and a variety of organic solvents. The solubility of PEG derivatives tends to decrease with increasing molecular weight.[10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to form an NHS ester, which is reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS or Sulfo-NHS in Activation Buffer. A typical concentration is 10 mg/mL for each.

  • Activation Reaction:

    • In a reaction vessel, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC solution.

    • Add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS solution.

    • Incubate the reaction for 15-30 minutes at room temperature.[12]

  • Ready for Conjugation: The activated TCO-PEG36-NHS ester is now ready for immediate use in the conjugation reaction with an amine-containing biomolecule.

Conjugation of Activated this compound to an Antibody

This protocol outlines the conjugation of the activated TCO-PEG36-NHS ester to a primary amine-containing biomolecule, such as an antibody.

Materials:

  • Activated TCO-PEG36-NHS ester solution (from section 4.1)

  • Antibody or other amine-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column for purification

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated TCO-PEG36-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Characterize the resulting TCO-modified antibody to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

TCO-Tetrazine Click Chemistry Reaction

This protocol describes the final bioconjugation step: the reaction between the TCO-modified biomolecule and a tetrazine-modified molecule.

Materials:

  • TCO-modified biomolecule (from section 4.2)

  • Tetrazine-modified molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the TCO-modified biomolecule and the tetrazine-modified molecule in the Reaction Buffer.

  • Click Reaction:

    • Mix the two reactants in the desired molar ratio. A slight excess (1.1 to 1.5-fold) of the tetrazine-containing molecule is often used to ensure complete reaction of the TCO-modified biomolecule.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction is often complete within a shorter timeframe due to the fast kinetics. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[6]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

Visualizing the Workflow and Concepts

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the underlying chemical principles.

Bioconjugation_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Biomolecule cluster_click Step 3: TCO-Tetrazine Ligation TCO_acid This compound Activated_TCO TCO-PEG36-NHS ester TCO_acid->Activated_TCO Activation EDC_NHS EDC / NHS EDC_NHS->TCO_acid TCO_Biomolecule TCO-modified Biomolecule Activated_TCO->TCO_Biomolecule Amide Bond Formation Biomolecule Biomolecule (e.g., Antibody with -NH2) Biomolecule->TCO_Biomolecule Final_Conjugate Final Bioconjugate TCO_Biomolecule->Final_Conjugate iEDDA Click Reaction Tetrazine_Molecule Tetrazine-modified Payload Tetrazine_Molecule->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

TCO_Tetrazine_Reaction TCO trans-Cyclooctene (TCO) (on Biomolecule 1) Transition_State [4+2] Cycloaddition (Intermediate) TCO->Transition_State Tetrazine Tetrazine (Tz) (on Biomolecule 2) Tetrazine->Transition_State Dihydropyridazine Dihydropyridazine Adduct Transition_State->Dihydropyridazine Retro-Diels-Alder Nitrogen N2 Gas Transition_State->Nitrogen

Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread adoption in various areas of scientific research and pharmaceutical development.

  • Antibody-Drug Conjugates (ADCs): this compound is instrumental in the construction of ADCs, a class of targeted therapeutics that deliver potent cytotoxic drugs directly to cancer cells. The antibody provides specificity, while the TCO-tetrazine ligation allows for the precise and stable attachment of the drug payload.[13]

  • Cell Labeling and Tracking: The bioorthogonal nature of the TCO-tetrazine reaction enables the labeling of cells with imaging agents (e.g., fluorescent dyes) without disrupting cellular processes. This is valuable for tracking cell populations in vitro and in vivo.[3]

  • Proteomics and Activity-Based Protein Profiling: this compound can be used to attach probes to proteins of interest, allowing for their identification, quantification, and the study of their activity within complex biological samples.

  • PROTACs: This technology is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[14]

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a highly reactive TCO group, a solubilizing PEG spacer, and a versatile carboxylic acid handle makes it an ideal choice for a wide range of bioconjugation applications. By understanding the principles of its chemistry and following well-defined protocols, even beginners in the field can successfully leverage this reagent to advance their research and contribute to the development of new diagnostics and therapeutics.

References

An In-depth Technical Guide to the Fundamental Principles and Applications of TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of TCO-PEG36-acid, a bifunctional linker that plays a crucial role in modern bioconjugation strategies. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its reactivity, outlines key applications, and provides detailed experimental protocols and quantitative data.

Core Principles of this compound Chemistry

This compound is a molecule comprised of three key components: a trans-cyclooctene (B1233481) (TCO) group, a 36-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure underpins its utility in bioconjugation.

The lynchpin of its functionality is the TCO moiety, which participates in an exceptionally rapid and selective bioorthogonal reaction with tetrazine (Tz) derivatives. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is one of the fastest bioorthogonal reactions discovered to date.[1][2] The key features of this ligation are:

  • Exceptional Speed: The reaction kinetics are extremely fast, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at very low, micromolar to nanomolar, concentrations of reactants.[4]

  • High Specificity and Bioorthogonality: The TCO-tetrazine reaction is highly selective, proceeding efficiently in complex biological media without cross-reacting with native functional groups such as amines and thiols.[3]

  • Biocompatibility: The reaction is catalyst-free, notably avoiding the use of copper which can be cytotoxic. This makes it ideal for applications in live cells and in vivo.[4]

  • Irreversible Reaction: The cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction forward and forming a stable dihydropyridazine (B8628806) bond.[3]

The PEG36 linker is a long, hydrophilic spacer that confers several advantageous properties. It increases the overall water solubility of the molecule and any conjugate it is a part of.[5] Furthermore, it reduces steric hindrance, allowing for more efficient ligation between the TCO group and its tetrazine partner.[5] In drug delivery applications, PEGylation is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[6]

The terminal carboxylic acid provides a versatile handle for conjugation. It can be readily coupled to primary amine groups present on biomolecules like proteins, antibodies, or peptides through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC).[7]

Quantitative Data

The physicochemical and kinetic properties of this compound and related compounds are summarized below for easy reference and comparison.

PropertyThis compoundTCO-PEG36-NHS ester
Molecular Formula C84H163NO40C88H166N2O42
Molecular Weight 1827.2 g/mol 1924.3 g/mol
Purity ~90%~95%
Solubility DMSO, DMF, DCMDMSO, DMF, DCM
Storage Conditions -20°C-20°C
Reactive Group Carboxylic AcidN-Hydroxysuccinimide Ester
Reacts With Primary Amines (with activator)Primary Amines
Kinetic ParameterValue
TCO-Tetrazine Reaction Rate Constant up to 10^6 M⁻¹s⁻¹[1][3]
>800 M⁻¹s⁻¹[4]
~2000 M⁻¹s⁻¹ (in 9:1 methanol/water)[8]

Note: The trans-cyclooctene moiety can isomerize to the less reactive cis-cyclooctene over time. Therefore, long-term storage is not recommended, and the compound should be stored at -20°C.[5][7]

Key Applications and Experimental Protocols

This compound is a versatile tool for a range of applications in research and drug development.

Antibody-Drug Conjugates (ADCs) and Targeted Drug Delivery

In this application, the carboxylic acid of this compound is first conjugated to a primary amine on a cytotoxic drug. The resulting TCO-functionalized drug can then be reacted with a tetrazine-modified antibody. The PEG linker can enhance the solubility and stability of the final ADC.

Pretargeted Imaging

Pretargeted imaging is a multi-step strategy that decouples the targeting and imaging steps to improve signal-to-noise ratios.[9] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a small, rapidly clearing tetrazine-conjugated imaging agent (e.g., radiolabeled) is administered. This agent then rapidly and specifically binds to the TCO-modified antibody at the target site.[1][9]

pretargeted_imaging_workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging A Administer TCO-Antibody Conjugate B Antibody Accumulates at Target Site A->B C Unbound Antibody Clears from Circulation B->C D Administer Radiolabeled Tetrazine Imaging Agent E Rapid TCO-Tetrazine Ligation at Target D->E F Unbound Tetrazine Clears Rapidly E->F G Imaging Signal F->G High Contrast Imaging of Target Site

Pretargeted imaging workflow.
Live Cell Labeling

The biocompatibility and rapid kinetics of the TCO-tetrazine ligation make it an excellent choice for labeling the surface of living cells. For instance, a protein on the cell surface can be modified with a TCO group, followed by the addition of a tetrazine-fluorophore conjugate for visualization.

Detailed Experimental Protocol: Conjugation of this compound to a Protein

This protocol describes the general steps for conjugating this compound to a protein containing accessible primary amine residues (e.g., lysine).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5). The buffer should be amine-free (e.g., no Tris).

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., PD-10) for purification

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous primary amines. If necessary, exchange the buffer using a desalting column or dialysis.

  • Activation of this compound:

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • In a separate tube, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (or water for Sulfo-NHS) at an equimolar concentration to the this compound.

    • To activate the carboxylic acid, mix this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2. For example, for 1 µmol of this compound, add 1.2 µmol of EDC and 1.2 µmol of NHS.

    • Incubate the activation mixture at room temperature for 15-30 minutes. This pre-activation step creates a more stable NHS ester that will react more efficiently with the protein amines.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution.

    • The molar excess of the TCO reagent over the protein will depend on the protein and the desired degree of labeling. A starting point is to use a 10- to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 2 hours, or overnight at 4°C, with gentle stirring or rotation.

  • Purification:

    • Remove the excess, unreacted this compound and reaction byproducts (e.g., EDC/NHS byproducts) using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the purified TCO-protein conjugate using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL), i.e., the number of TCO molecules per protein, can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated protein to the unconjugated protein.[10]

Detailed Experimental Protocol: Tetrazine Ligation on Live Cells

This protocol provides a general framework for labeling a TCO-modified cell surface protein with a tetrazine-fluorophore.

Materials:

  • Adherent or suspension cells expressing the TCO-modified protein of interest.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5).

  • DNA stain for nuclear counterstaining (e.g., Hoechst 33342).

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions until they reach the desired confluency (for adherent cells) or density (for suspension cells).

    • Gently wash the cells twice with pre-warmed PBS to remove any residual media components.

  • Labeling Reaction:

    • Prepare a stock solution of the tetrazine-fluorophore in DMSO (e.g., 1 mM).

    • Dilute the tetrazine-fluorophore stock solution in cell culture medium or PBS to the final desired concentration. A typical starting concentration is 1-5 µM.

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for 5-30 minutes at 37°C.[11] The short incubation time is possible due to the rapid reaction kinetics.

  • Washing and Imaging:

    • Aspirate the labeling solution and wash the cells three times with PBS to remove any unreacted tetrazine-fluorophore.

    • If desired, add a nuclear counterstain like Hoechst 33342 for a few minutes, followed by another wash.

    • Add fresh medium or PBS to the cells.

    • Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore and nuclear stain.

bioconjugation_logic TCO_Acid This compound Activated_TCO TCO-PEG36-NHS ester (activated intermediate) TCO_Acid->Activated_TCO Activation Protein Biomolecule (e.g., Antibody) with -NH2 group TCO_Protein TCO-Functionalized Biomolecule Protein->TCO_Protein Amide Bond Formation Activator EDC / NHS Activated_TCO->TCO_Protein Final_Conjugate Final Labeled Biomolecule TCO_Protein->Final_Conjugate IEDDA Ligation Tetrazine Tetrazine Probe (e.g., Tz-Fluorophore) Tetrazine->Final_Conjugate N2 N2 Gas Final_Conjugate->N2

General bioconjugation workflow.

Conclusion

This compound is a powerful and versatile chemical tool for bioconjugation. Its combination of a highly reactive TCO group, a beneficial PEG spacer, and a versatile carboxylic acid handle enables a wide array of applications, from the construction of complex biotherapeutics like ADCs to advanced imaging techniques. The principles of rapid, specific, and biocompatible TCO-tetrazine ligation are central to its utility, providing researchers with a reliable method for covalently linking molecules in complex biological systems. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the lab.

References

Methodological & Application

Application Notes and Protocols for TCO-PEG36-acid Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCO-PEG36-acid is a versatile bifunctional linker used in bioconjugation. It features a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, separated by a 36-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on proteins via amide bond formation, typically mediated by EDC/NHS chemistry. The TCO group enables a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-modified molecules.[1][2] This two-step approach is ideal for creating well-defined protein conjugates for various applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and in vivo imaging.[1][3] The long, hydrophilic PEG36 spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance.[2]

Principle of the Reaction

The bioconjugation process involves two main steps:

  • Amine Conjugation: The carboxylic acid of this compound is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[4][5] This forms a stable NHS ester intermediate that readily reacts with primary amine groups on the protein surface (e.g., the ε-amino group of lysine residues) to form a stable amide bond.[2][4]

  • Bioorthogonal TCO-Tetrazine Ligation: The TCO-modified protein can then be reacted with a molecule containing a tetrazine (Tz) moiety. This inverse electron-demand Diels-Alder cycloaddition (IEDDA) reaction is extremely fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[1][6] This reaction forms a stable covalent bond and is orthogonal to most biological functional groups, ensuring precise and efficient labeling.[6]

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
TCO-Tetrazine Reaction Kinetics k > 800 M⁻¹s⁻¹One of the fastest bioorthogonal reactions available.[1][2]
Reaction pH (Amine Conjugation) 7.2-8.5Optimal for the reaction of NHS esters with primary amines.[7]
Reaction pH (TCO-Tetrazine Ligation) 6.0-9.0The reaction is efficient across a broad pH range.[6]
Stoichiometry (this compound:Protein) 5-20 molar excessThe optimal ratio should be determined empirically for each protein.
Stoichiometry (Tetrazine:TCO-Protein) 1.1-2.0 molar excessA slight excess of the tetrazine-labeled molecule ensures complete reaction.
Expected Labeling Efficiency >95%With optimized conditions, high conjugation efficiency can be achieved.[8]
Protein Recovery ~75% or higherDependent on the purification method used.[6]

Experimental Protocols

Materials Required
  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Tetrazine-functionalized molecule of interest

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous dimethylsulfoxide (DMSO)

Protocol 1: this compound Conjugation to a Protein

This protocol describes the covalent attachment of this compound to a protein containing accessible primary amines.

  • Protein Preparation:

    • Dissolve the protein in Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer.

    • In a microcentrifuge tube, combine the this compound solution with the EDC and sulfo-NHS solutions. The molar ratio of this compound:EDC:sulfo-NHS should be approximately 1:2:2.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution. A 5- to 20-fold molar excess of the TCO-linker to the protein is recommended as a starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

  • Characterization:

    • Determine the concentration of the purified TCO-labeled protein using a standard protein assay (e.g., BCA).

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight due to PEGylation.[9]

    • Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).[10][11][12]

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

  • Reactant Preparation:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or Reaction Buffer).

    • Have the purified TCO-labeled protein from Protocol 1 ready in Reaction Buffer.

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.1- to 2.0-fold molar excess of the tetrazine compound is recommended.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics.[2]

  • Purification:

    • If necessary, purify the final protein conjugate from excess tetrazine reagent using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm a further shift in molecular weight.

    • Use mass spectrometry to verify the molecular weight of the final bioconjugate.

Visualization

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: this compound Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification & Click Reaction Protein Protein of Interest Buffer_Exchange Buffer Exchange (if needed) Protein->Buffer_Exchange Conjugation Amine Conjugation (1-2h RT or O/N 4°C) Buffer_Exchange->Conjugation TCO_Acid This compound Activation Activation (15-30 min, RT) TCO_Acid->Activation EDC_NHS EDC / sulfo-NHS EDC_NHS->Activation Activation->Conjugation TCO_Protein TCO-labeled Protein Conjugation->TCO_Protein Purification1 Purification (Desalting Column) TCO_Protein->Purification1 Click_Reaction TCO-Tetrazine Ligation (30-60 min, RT) Purification1->Click_Reaction Tetrazine Tetrazine-Molecule Tetrazine->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: Experimental workflow for protein bioconjugation using this compound.

signaling_pathway cluster_application Application Example: Targeted Drug Delivery Antibody Antibody (Protein) ADC Antibody-Drug Conjugate (Final Bioconjugate) Antibody->ADC Conjugation TCO_Linker TCO-PEG36-Drug TCO_Linker->ADC Receptor Cell Surface Receptor (e.g., on a cancer cell) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Cell Target Cell Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery using a this compound-based antibody-drug conjugate.

References

Application Notes and Protocols for Antibody Labeling with TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with TCO-PEG36-acid. This protocol is designed for researchers in immunology, cell biology, and drug development who are looking to employ bioorthogonal chemistry for applications such as antibody-drug conjugation, in vivo imaging, and targeted drug delivery. The trans-cyclooctene (B1233481) (TCO) moiety serves as a reactive handle for subsequent rapid and specific ligation with a tetrazine-functionalized molecule via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of "click chemistry."

The inclusion of a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG36) enhances the solubility of the conjugate, reduces potential steric hindrance, and can minimize non-specific interactions. The terminal carboxylic acid on the this compound allows for its covalent attachment to primary amines, such as the lysine (B10760008) residues on an antibody, through a carbodiimide-mediated reaction. This document details the necessary materials, a step-by-step experimental protocol, and methods for the characterization of the resulting antibody-TCO conjugate.

Principle of the Reaction

The labeling process is a two-step procedure. First, the carboxylic acid of this compound is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. In the second step, this activated TCO-PEG36-NHS ester is introduced to the antibody, where it reacts with the primary amine groups on lysine residues to form a stable amide bond.

Data Presentation

Table 1: Recommended Molar Ratios for Optimal Conjugation

ReagentMolar Ratio (Reagent:Carboxyl Group of this compound)Purpose
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid.[1]
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[1]
This compound5-20 fold molar excess over the antibodyTo drive the reaction towards the desired labeled antibody. The optimal ratio should be determined empirically.[1][2]

Table 2: Typical Reaction Conditions

ParameterConditionNotes
Activation Step
BufferMES Buffer (0.1 M MES, 0.5 M NaCl)Non-amine, non-carboxylate buffer is crucial.[3]
pH4.5-6.0Optimal for EDC/NHS activation.[4]
TemperatureRoom Temperature
Duration15 minutes[3][4]
Conjugation Step
BufferPhosphate-Buffered Saline (PBS)pH should be adjusted to 7.2-8.0 for efficient amine coupling.[4]
pH7.2-8.0
TemperatureRoom Temperature
Duration2 hours[3][4]

Experimental Protocols

Materials Required
  • Antibody of interest (in an amine-free buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • UV-Vis Spectrophotometer

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)

Step 1: Antibody Preparation

It is critical to ensure the antibody is in a buffer free of primary amines (e.g., Tris, glycine) and other additives like sodium azide (B81097) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the activated this compound.

  • If necessary, perform a buffer exchange of the antibody into the Coupling Buffer (PBS) using a desalting column or dialysis.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280). For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.[5]

Step 2: Preparation of Reagent Stock Solutions
  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • EDC: Prepare a 100 mM stock solution in ultrapure water immediately before use. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions.

  • NHS/Sulfo-NHS: Prepare a 100 mM stock solution in ultrapure water or anhydrous DMSO/DMF.

Step 3: Activation of this compound

This step should be performed immediately prior to the addition to the antibody.

  • In a microcentrifuge tube, combine the desired volume of the 10 mM this compound stock solution with the Activation Buffer.

  • Add the EDC stock solution to achieve a 2-10 fold molar excess over the this compound.

  • Add the NHS or Sulfo-NHS stock solution to achieve a 2-5 fold molar excess over the this compound.

  • Vortex the mixture gently and incubate at room temperature for 15 minutes.

Step 4: Conjugation of Activated this compound to the Antibody
  • To the prepared antibody solution in Coupling Buffer, add the freshly prepared activated this compound solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% of the total reaction volume to avoid denaturation of the antibody.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Step 5: Quenching the Reaction
  • To stop the conjugation reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated this compound.

Step 6: Purification of the Antibody-TCO Conjugate
  • Remove the excess, unreacted this compound and other small molecule byproducts by buffer exchanging the reaction mixture into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column with an appropriate molecular weight cutoff (e.g., 40K MWCO for IgG).

  • Follow the manufacturer's instructions for the desalting column.

  • Collect the purified antibody-TCO conjugate.

Step 7: Characterization of the Antibody-TCO Conjugate

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of TCO molecules conjugated to each antibody. This can be determined using various methods, including MALDI-TOF mass spectrometry, which provides a direct measurement of the mass increase upon conjugation.[6]

Alternatively, if a UV-traceable TCO reagent is used, the DOL can be calculated spectrophotometrically.[2] For non-UV-active TCO, a titration with a tetrazine-fluorophore conjugate can be performed, followed by spectrophotometric analysis to quantify the number of reactive TCO groups.

Functional Analysis

It is important to assess whether the labeling process has affected the antigen-binding affinity of the antibody. This can be evaluated using standard immunoassays such as ELISA or surface plasmon resonance (SPR). A comparison of the binding kinetics of the labeled antibody to the unlabeled antibody should be performed.

Mandatory Visualizations

Antibody_Labeling_Workflow cluster_reagents Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Ab Antibody in Amine-Free Buffer Conjugate_mix Reaction Mixture Ab->Conjugate_mix TCO_acid This compound Activated_TCO Activated TCO-PEG36-NHS Ester TCO_acid->Activated_TCO + EDC/NHS in Activation Buffer (15 min, RT) EDC EDC EDC->Activated_TCO NHS NHS/Sulfo-NHS NHS->Activated_TCO Activated_TCO->Conjugate_mix + Antibody in Coupling Buffer (2h, RT) Purified_Ab_TCO Purified Antibody-TCO Conjugate Conjugate_mix->Purified_Ab_TCO Quench & Purify (Desalting Column) Characterization DOL & Functional Analysis Purified_Ab_TCO->Characterization

Caption: Experimental workflow for antibody labeling with this compound.

Signaling_Pathway cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Antibody TCO_COOH TCO-PEG36-COOH O_acylisourea O-acylisourea intermediate (unstable) TCO_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea TCO_NHS TCO-PEG36-NHS ester (amine-reactive) O_acylisourea->TCO_NHS + NHS NHS / Sulfo-NHS NHS->TCO_NHS Ab_TCO Antibody-TCO Conjugate (Stable Amide Bond) TCO_NHS->Ab_TCO + Antibody Antibody-NH2 (Lysine residue) Antibody->Ab_TCO

Caption: Reaction mechanism for EDC/NHS-mediated antibody-TCO conjugation.

Logical_Relationship cluster_labeling Antibody Labeling cluster_click_reaction Bioorthogonal Click Reaction cluster_application Application Ab_TCO Antibody-TCO Conjugate Final_Conjugate Final Antibody Conjugate Ab_TCO->Final_Conjugate + Tetrazine_Payload Tetrazine-Payload (e.g., Drug, Fluorophore) Tetrazine_Payload->Final_Conjugate IEDDA Reaction Targeted_Delivery Targeted Drug Delivery Final_Conjugate->Targeted_Delivery Imaging In Vivo Imaging Final_Conjugate->Imaging Immunoassay Immunoassays Final_Conjugate->Immunoassay

Caption: Logical flow from antibody-TCO conjugate to downstream applications.

References

Application Notes and Protocols for TCO-PEG36-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-PEG36-acid as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of this compound, detailed experimental protocols for PROTAC assembly, and methods for purification and characterization.

Introduction to this compound in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker functionalized with a terminal trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid. This unique structure offers a powerful and efficient strategy for PROTAC synthesis, primarily through a two-step orthogonal approach:

  • Amide Bond Formation: The carboxylic acid moiety allows for the straightforward formation of a stable amide bond with an amine-containing E3 ligase ligand or POI ligand. This reaction is typically mediated by standard peptide coupling reagents.

  • Bioorthogonal Click Chemistry: The TCO group enables a highly efficient and specific reaction with a tetrazine-modified binding ligand via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under mild conditions without interfering with biological functional groups.[1]

Advantages of this compound in PROTAC Synthesis:

  • Enhanced Solubility: The long, hydrophilic PEG chain significantly improves the aqueous solubility of the PROTAC, which can enhance cell permeability and oral absorption.[2]

  • Optimized Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by reducing renal clearance and non-specific interactions.[3]

  • Modular and Efficient Synthesis: The orthogonal reactivity of the acid and TCO groups allows for a modular and high-yielding synthetic strategy, facilitating the creation of PROTAC libraries with diverse components.[2]

  • Biocompatibility: PEG is a biocompatible polymer, minimizing the risk of immunogenicity.[4]

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves two main stages: the synthesis of the TCO-functionalized intermediate (either with the POI ligand or the E3 ligase ligand) and the subsequent TCO-tetrazine ligation to form the final PROTAC.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: TCO-Tetrazine Ligation POI-NH2 Amine-functionalized Protein of Interest (POI) Ligand Coupling Amide Coupling (e.g., HATU, DIPEA) POI-NH2->Coupling TCO-PEG36-COOH This compound TCO-PEG36-COOH->Coupling Intermediate POI-linker Intermediate (POI-NH-CO-PEG36-TCO) Coupling->Intermediate Ligation Inverse Electron Demand Diels-Alder (IEDDA) 'Click Chemistry' Intermediate->Ligation E3-Tetrazine Tetrazine-functionalized E3 Ligase Ligand E3-Tetrazine->Ligation PROTAC Final PROTAC Molecule Ligation->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using this compound. Note: These protocols are intended as a starting point and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of POI-Linker Intermediate via Amide Coupling

This protocol describes the conjugation of an amine-functionalized POI ligand to this compound.

Materials:

  • Amine-functionalized POI ligand

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-NH-CO-PEG36-TCO).

Protocol 2: Synthesis of the Final PROTAC via TCO-Tetrazine Ligation

This protocol describes the "click" reaction between the TCO-functionalized POI-linker intermediate and a tetrazine-functionalized E3 ligase ligand.

Materials:

  • POI-linker intermediate (from Protocol 1)

  • Tetrazine-functionalized E3 ligase ligand

  • Anhydrous DMF or a mixture of DMSO/PBS

  • Preparative HPLC system

Procedure:

  • Dissolve the POI-linker intermediate (1.0 equivalent) in anhydrous DMF.

  • Add a solution of the tetrazine-functionalized E3 ligase ligand (1.05 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically very fast and can be complete within 30 minutes to 2 hours.

  • The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.

  • Monitor the reaction for the formation of the final PROTAC product by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC molecule.

Purification and Characterization

Purification:

Preparative reverse-phase HPLC is the most common method for purifying the final PROTAC. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.

Table 1: Example Preparative HPLC Gradient

Time (min)% Acetonitrile (with 0.1% TFA)Flow Rate (mL/min)
02020
52020
358020
4010020
4510020
502020

Note: This is an example gradient and should be optimized for each specific PROTAC.

Characterization:

The identity and purity of the synthesized PROTAC should be confirmed using the following techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the intermediates and the final product, and to assess the purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final PROTAC.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the final PROTAC.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of a hypothetical PROTAC using the protocols described above. Actual yields and purity will vary depending on the specific ligands used.

Table 2: Representative Reaction Yields and Purity

Reaction StepProductTypical Yield (%)Purity by LC-MS (%)
Amide CouplingPOI-linker Intermediate60 - 85>90
TCO-Tetrazine LigationFinal PROTAC70 - 95>98 (after HPLC)

Table 3: Representative Characterization Data for a Final PROTAC

AnalysisExpected Result
¹H NMR, ¹³C NMRPeaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
HRMSAccurate mass corresponding to the calculated molecular formula of the final PROTAC.
HPLCA single major peak in the chromatogram, confirming high purity.

Signaling Pathway Diagrams

Understanding the biological context of the target protein is crucial for PROTAC design and evaluation. Below are simplified diagrams of signaling pathways for common PROTAC targets.

G cluster_brd4 BRD4 Signaling Pathway BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones PTEFb P-TEFb BRD4->PTEFb PROTAC_BRD4 BRD4 PROTAC BRD4->PROTAC_BRD4 RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription Degradation_BRD4 Proteasomal Degradation PROTAC_BRD4->Degradation_BRD4 G cluster_er Estrogen Receptor (ERα) Signaling Pathway Estrogen Estrogen ERa ERα Estrogen->ERa Dimerization Dimerization ERa->Dimerization PROTAC_ER ERα PROTAC ERa->PROTAC_ER ERE Estrogen Response Element (ERE) Dimerization->ERE Transcription_ER Gene Transcription (Cell Proliferation) ERE->Transcription_ER Degradation_ER Proteasomal Degradation PROTAC_ER->Degradation_ER

References

Application Notes and Protocols for T-PEG36-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of TCO-PEG36-acid in the creation of antibody-drug conjugates (ADCs). The information is intended to guide researchers through the process of ADC development, from initial conjugation to final characterization and in vitro evaluation.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker that connects the antibody to the cytotoxic payload. The choice of linker significantly influences the ADC's stability, pharmacokinetics, and overall efficacy.

This compound is a high-quality, long-chain, monodisperse polyethylene (B3416737) glycol (PEG) reagent featuring a terminal trans-cyclooctene (B1233481) (TCO) functional group and a carboxylic acid.[1] This heterobifunctional linker is particularly well-suited for ADC development due to several key features:

  • Bioorthogonal Chemistry: The TCO group reacts with a tetrazine-modified payload via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This "click chemistry" reaction is exceptionally fast, highly specific, and occurs under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[4]

  • Enhanced Solubility and Pharmacokinetics: The extensive 36-unit PEG spacer is hydrophilic, which increases the water solubility of the ADC and can help to mitigate aggregation.[5][6] PEGylation is also known to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[6]

  • Versatile Payload Attachment: The terminal carboxylic acid allows for the straightforward attachment of a wide variety of amine-containing cytotoxic payloads through the formation of a stable amide bond.[1]

The use of this compound in conjunction with tetrazine-based click chemistry enables the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), leading to an improved therapeutic window.[7][8]

Data Presentation

The following tables provide representative quantitative data for an anti-HER2 ADC synthesized using this compound linker technology. This data serves as a benchmark for expected outcomes.

Table 1: Physicochemical Characterization of Anti-HER2-TCO-PEG36-Drug Conjugate

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~3.8Hydrophobic Interaction Chromatography (HIC) & Mass Spectrometry (MS)[9][]
Monomer Purity>95%Size Exclusion Chromatography (SEC)[11]
In Vitro Plasma Stability (% Payload Release after 7 days)<5%Incubation in human plasma followed by LC-MS analysis[8]
Aggregation Level<2%Size Exclusion Chromatography (SEC)[11]

Table 2: In Vitro Cytotoxicity of Anti-HER2-TCO-PEG36-MMAE Conjugate

Cell LineHER2 ExpressionIC50 (nM) of ADCIC50 (nM) of Free MMAE
SK-BR-3High0.450.35[12]
BT-474High0.720.35[12]
MCF-7Low>1000.35[12]

Experimental Protocols

The development of an ADC using this compound involves three main stages: modification of the antibody with the TCO-linker, preparation of the tetrazine-activated drug, and the final conjugation reaction.[8]

This protocol describes the attachment of the TCO-PEG36 linker to the antibody via reaction with primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • TCO-PEG36-NHS ester[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[13]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[8]

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4)[8]

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the desired reaction buffer using a desalting column to a final concentration of 2-10 mg/mL.[13]

  • TCO-PEG36-NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution of TCO-PEG36-NHS ester in anhydrous DMSO immediately before use.[13]

  • Modification Reaction: Add a 5-20 molar excess of the TCO-PEG36-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[14]

  • Purification: Remove excess, unreacted TCO-PEG36-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[8]

  • Characterization:

    • Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm.[8]

    • Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[14][15]

    • Store the mAb-TCO at 4°C.

This protocol outlines the modification of an amine-containing cytotoxic drug with a tetrazine-NHS ester.

Materials:

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Tetrazine-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Dissolution: Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

  • Activation of Tetrazine-NHS Ester: In a separate flask, dissolve the Tetrazine-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction: Slowly add the payload solution to the Tetrazine-NHS ester solution. Add DIPEA to act as a base. Stir the reaction mixture at room temperature overnight, protected from light.[16]

  • Purification: Purify the resulting Tetrazine-Payload conjugate using reverse-phase HPLC to obtain a product of high purity.[16]

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy. Lyophilize the pure fractions and store at -20°C under desiccated conditions.[8]

This protocol details the conjugation of the TCO-modified antibody to the tetrazine-activated payload.[8]

Materials:

  • TCO-modified antibody (mAb-TCO) from Protocol 1

  • Tetrazine-Payload from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4[8]

  • Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)[11]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the Tetrazine-Payload in DMSO.[8]

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the Tetrazine-Payload stock solution to the mAb-TCO solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).[8] Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the ADC from unreacted payload and solvent using SEC with PBS as the mobile phase or HIC.[8][11]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or mass spectrometry.[9][]

    • Purity and Aggregation: Assess the monomer purity and extent of aggregation using SEC.[11]

    • In Vitro Cytotoxicity: Determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific cell killing.[8][17]

This protocol is for determining the in vitro potency of the newly synthesized ADC.[17]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.[17]

  • Treatment: Replace the medium in the wells with the different compound concentrations. Include untreated cells as a control.[17]

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[17]

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.[16][17]

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting cell viability against the compound concentration.[16]

Visualizations

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_payload_prep Payload Preparation cluster_conjugation ADC Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody mAb_TCO mAb-TCO mAb->mAb_TCO Reaction TCO_NHS TCO-PEG36-NHS Ester TCO_NHS->mAb_TCO ADC_unpurified Crude ADC mAb_TCO->ADC_unpurified IEDDA Click Reaction Payload Cytotoxic Payload (amine-containing) Tetrazine_Payload Tetrazine-Payload Payload->Tetrazine_Payload Reaction Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Payload Tetrazine_Payload->ADC_unpurified Purified_ADC Purified ADC ADC_unpurified->Purified_ADC Purification (SEC/HIC) DAR_analysis DAR Analysis (HIC/MS) Purified_ADC->DAR_analysis Purity_analysis Purity/Aggregation (SEC) Purified_ADC->Purity_analysis Cytotoxicity_assay In Vitro Cytotoxicity Purified_ADC->Cytotoxicity_assay

Caption: Experimental workflow for the generation and characterization of an ADC using this compound.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Targeting Tumor_Cell Tumor Cell (Antigen Expressing) ADC->Tumor_Cell 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Drug_Release 4. Payload Release Lysosome->Drug_Release Apoptosis 5. Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Revolutionizing Bioconjugation: Application Notes and Protocols for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. This inverse-electron-demand Diels-Alder cycloaddition reaction enables the efficient formation of stable covalent bonds in complex biological environments without the need for cytotoxic catalysts.[1][2] Its applications are rapidly expanding in fields such as live-cell imaging, antibody-drug conjugate (ADC) development, theranostics, and targeted drug delivery.[1][3]

This document provides detailed application notes and experimental protocols for performing TCO-tetrazine ligation reactions, complete with quantitative data for optimizing reaction conditions and visual guides for understanding the workflow and underlying mechanism.

Key Advantages of TCO-Tetrazine Ligation:

  • Ultrafast Kinetics: With second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low reactant concentrations.[4][5][6]

  • Exceptional Specificity: The TCO and tetrazine moieties react exclusively with each other, avoiding side reactions with endogenous functional groups present in biological systems.[2][4]

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, room temperature) and does not require any toxic catalysts, making it ideal for in vivo and live-cell applications.[1]

  • High Efficiency: The ligation forms a stable dihydropyridazine (B8628806) bond with the release of nitrogen gas as the only byproduct, leading to high-yielding and irreversible conjugation.[4][6]

Quantitative Data for Reaction Optimization

The efficiency of the TCO-tetrazine ligation is influenced by several factors, including the specific structures of the TCO and tetrazine derivatives, pH, and temperature. The following tables summarize key quantitative data to aid in experimental design.

ParameterValueConditions/NotesSource(s)
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹General range for various TCO and tetrazine pairs.[4]
> 800 M⁻¹s⁻¹General value often cited for efficient reactions.[1]
up to 30,000 M⁻¹s⁻¹For hydrogen-substituted tetrazines with TCO.[7]
2000 (±400) M⁻¹s⁻¹For dipyridyl tetrazine and TCO.[6][7]
Reaction pH 6.0 - 9.0The reaction is robust across this pH range in PBS buffer.[4][8]
7.2 - 9.0Optimal for labeling primary amines with NHS esters.[9]
Reaction Temperature Room TemperatureSufficient for most applications due to fast kinetics.[4]
4°C or 37°CCan be adapted for specific experimental needs.[7]
Stoichiometry 1.05 - 1.5 molar excessA slight excess of the tetrazine-functionalized molecule is often recommended.[8][10]

Table 1: Key Reaction Parameters for TCO-Tetrazine Ligation

ReactantsIncubation TimeApplicationSource(s)
TCO-Protein & Tz-Protein60 minutesGeneral protein-protein conjugation.[4]
TCO & Tetrazine Reagents30 minutes - 2 hoursGeneral bioconjugation.[10]
ATTO-tetrazines & TCO10 - 30 minutesFluorescent labeling.[7]

Table 2: Typical Incubation Times for TCO-Tetrazine Ligation

Experimental Protocols

The following protocols provide a general framework for performing TCO-tetrazine ligations. Optimization may be required for specific applications and biomolecules.

Protocol 1: Activation of a Protein with TCO-NHS Ester

This protocol describes the modification of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which targets primary amines such as lysine (B10760008) residues.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.[7][10]

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS).

  • Anhydrous DMSO or DMF.[7]

  • 1 M Sodium Bicarbonate (NaHCO₃).[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]

  • Spin desalting columns.[7]

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS (pH 7.4) using a spin desalting column.[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[10]

  • Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.[7]

  • Activation: Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[10]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[4][7]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7][10]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer back to PBS (pH 7.4).[7]

Protocol 2: Activation of a Second Protein with Tetrazine-NHS Ester

This protocol outlines the modification of a second protein with a tetrazine moiety.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS).

  • Anhydrous DMSO or DMF.

  • 1 M Sodium Bicarbonate (NaHCO₃).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting columns.

Procedure:

  • Protein Preparation: Perform buffer exchange if necessary, as described in Protocol 1.

  • Reagent Preparation: Prepare a fresh stock solution of the Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.[4]

  • Activation: Add 20 nmol of the methyl-tetrazine-PEG-NHS ester to the protein solution.[4]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[4]

  • Quenching (Optional): Stop the reaction with a quenching buffer as described in Protocol 1.

  • Purification: Purify the tetrazine-labeled protein using a spin desalting column.[4]

Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the final "click" reaction between the TCO-activated and tetrazine-activated proteins.

Materials:

  • Purified TCO-activated protein.

  • Purified tetrazine-activated protein.

  • PBS, pH 7.4.

Procedure:

  • Reaction Setup: Mix the TCO-activated protein with the tetrazine-activated protein in a 1:1 to 1:1.5 molar ratio in PBS. A slight excess of the tetrazine-protein is often beneficial.[4][10]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[4] Depending on the reactants and concentrations, incubation can range from 30 minutes to 2 hours.[7] The reaction can also be performed at 4°C with a potentially longer incubation time.[7]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[4]

  • Purification (Optional): The final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography if necessary.[7]

  • Storage: Store the final conjugate at 4°C.[7][10]

Visualizing the TCO-Tetrazine Ligation

To further clarify the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

TCO_Tetrazine_Mechanism cluster_reaction Inverse-Electron-Demand Diels-Alder TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (N₂ Elimination) N2 Nitrogen Gas (N₂)

Caption: Mechanism of the TCO-tetrazine ligation reaction.

Experimental_Workflow cluster_activation1 Protein A Activation cluster_activation2 Protein B Activation cluster_ligation TCO-Tetrazine Ligation P1_start Protein A P1_react Add TCO-NHS Ester P1_start->P1_react P1_incubate Incubate (RT, 1h) P1_react->P1_incubate P1_purify Purify (Desalting Column) P1_incubate->P1_purify P1_end TCO-Protein A P1_purify->P1_end Mix Mix Activated Proteins (1:1 molar ratio) P1_end->Mix P2_start Protein B P2_react Add Tetrazine-NHS Ester P2_start->P2_react P2_incubate Incubate (RT, 1h) P2_react->P2_incubate P2_purify Purify (Desalting Column) P2_incubate->P2_purify P2_end Tetrazine-Protein B P2_purify->P2_end P2_end->Mix Ligate Incubate (RT, 1h) Mix->Ligate Purify_final Purify (Optional, SEC) Ligate->Purify_final Final_product Protein A-B Conjugate Purify_final->Final_product

Caption: A typical workflow for protein-protein conjugation.

References

Application Notes and Protocols for the Conjugation of TCO-PEG36-acid to a Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of TCO-PEG36-acid to a peptide bearing a primary amine. This bioconjugation technique is a cornerstone in the development of advanced biotherapeutics, diagnostic agents, and research tools. The trans-cyclooctene (B1233481) (TCO) moiety is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine partner. This "click chemistry" reaction is exceptionally fast and occurs under mild, physiological conditions, making it ideal for in vivo applications.[1][2][3]

The long, hydrophilic polyethylene (B3416737) glycol (PEG) linker (PEG36) enhances the solubility and bioavailability of the resulting peptide conjugate while minimizing steric hindrance.[4][5][6] The terminal carboxylic acid on the this compound allows for its covalent attachment to primary amines on a peptide, such as the N-terminal amine or the epsilon-amine of a lysine (B10760008) residue, through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8][9][10]

These application notes will detail the necessary materials, provide a step-by-step experimental protocol, and discuss methods for the purification and characterization of the final TCO-peptide conjugate.

Materials and Reagents

  • This compound: (e.g., BroadPharm BP-24068)[11]

  • Peptide: Containing at least one primary amine (N-terminus or lysine residue).

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Amine-free buffer is crucial.[9][10]

    • Conjugation Buffer: 0.1 M Sodium Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5.[12][13]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) of high purity.[11][14]

  • Purification Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a suitable reversed-phase column (e.g., C18).

    • Size-Exclusion Chromatography (SEC) system.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Analytical Instruments:

    • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for molecular weight confirmation.

    • HPLC for purity analysis.

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific peptide and its properties.

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This is the preferred method as it minimizes the risk of peptide polymerization by pre-activating the this compound before introducing the peptide.

Step 1: Preparation of Reagents

  • Peptide Solution: Prepare a stock solution of the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL.[12]

  • This compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS (or sulfo-NHS) in the Activation Buffer. A common starting point is a 2-5 fold molar excess of both EDC and NHS over the this compound.[13]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC/NHS solution.

  • The volume of the EDC/NHS solution should be sufficient to ensure the desired molar excess.

  • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the TCO-PEG36-NHS ester.[13]

Step 3: Conjugation to the Peptide

  • Add the activated TCO-PEG36-NHS ester solution to the peptide solution. A 5 to 20-fold molar excess of the activated linker over the peptide is a recommended starting point for optimization.[13]

  • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to the amine.[13]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of approximately 50 mM.[13]

  • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the TCO-Peptide Conjugate

  • The primary methods for purifying the TCO-peptide conjugate are HPLC or SEC.[12][15]

  • Reversed-Phase HPLC (RP-HPLC): This is a highly effective method for separating the labeled peptide from the unlabeled peptide and excess reagents. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used. Caution: TCO is sensitive to acidic conditions, which can cause isomerization to the less reactive cis-cyclooctene (CCO).[16] Therefore, minimize exposure to strong acids and consider using a purification system with a neutral pH mobile phase if possible.

  • Size-Exclusion Chromatography (SEC): This method is useful for separating the larger conjugate from smaller molecules like excess this compound and quenching reagents.

Step 6: Characterization of the TCO-Peptide Conjugate

  • Mass Spectrometry: Confirm the successful conjugation by analyzing the molecular weight of the purified product using ESI-MS or MALDI-TOF. The expected mass will be the mass of the peptide plus the mass of the this compound minus the mass of water.

  • HPLC Analysis: Assess the purity of the final conjugate by analytical RP-HPLC.

Data Presentation

The following table provides representative data that could be obtained from the conjugation reaction. Actual results will vary depending on the specific peptide and reaction conditions.

ParameterExample ValueMethod of DeterminationNotes
Peptide Concentration 2 mg/mLUV-Vis Spectroscopy (A280)Ensure buffer is compatible with UV measurement.
Molar Ratio (TCO-linker:Peptide) 10:1CalculationOptimization may be required.
Reaction Time 2 hours at RTTimed IncubationLonger incubation at 4°C can also be effective.
Conjugation Efficiency > 80%HPLC AnalysisCalculated from the peak areas of conjugated vs. unconjugated peptide.
Final Yield 65%Mass of purified conjugateYields can range from moderate to good (62-88% reported for similar reactions).[8][17]
Purity of Final Product > 95%Analytical HPLCPurity is crucial for subsequent applications.
Molecular Weight (Expected) Peptide MW + 1809.18 DaCalculationThis compound MW is ~1827.18 g/mol . Subtract 18 Da for the loss of H2O.
Molecular Weight (Observed) Confirmed by MSMass SpectrometryShould match the expected molecular weight.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Peptide Peptide Solution in Conjugation Buffer Conjugation Conjugation to Peptide Peptide->Conjugation TCO_Acid This compound in DMF/DMSO Activation Activation of This compound TCO_Acid->Activation EDC_NHS EDC/NHS Solution in Activation Buffer EDC_NHS->Activation Activation->Conjugation Activated NHS Ester Quenching Reaction Quenching Conjugation->Quenching Purification Purification (HPLC/SEC) Quenching->Purification Characterization Characterization (MS/HPLC) Purification->Characterization Final_Product Purified TCO-Peptide Conjugate Characterization->Final_Product

Caption: Workflow for the two-step conjugation of this compound to a peptide.

Chemical Reaction Scheme

chemical_reaction cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product TCO_PEG_Acid TCO-PEG36-COOH Activated_Ester TCO-PEG36-CO-NHS TCO_PEG_Acid->Activated_Ester Peptide_NH2 Peptide-NH2 Conjugate TCO-PEG36-CO-NH-Peptide Peptide_NH2->Conjugate EDC EDC EDC->Activated_Ester NHS NHS NHS->Activated_Ester Activated_Ester->Conjugate

Caption: EDC/NHS mediated amide bond formation between this compound and a peptide.

References

Application Notes and Protocols for T-PEG36-acid in Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of TCO-PEG36-acid in cell surface labeling applications. The methodologies described are intended for researchers in cell biology, immunology, and drug development.

Introduction

This compound is a hydrophilic, long-chain polyethylene (B3416737) glycol (PEG) reagent functionalized with a terminal trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid. This bifunctional linker is a key component in bioorthogonal chemistry, particularly for the covalent labeling of biomolecules on the surface of living cells. The TCO group reacts with exceptional speed and specificity with a tetrazine-functionalized molecule through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is highly efficient, proceeds under physiological conditions without the need for a toxic copper catalyst, and is orthogonal to native cellular processes, making it ideal for live-cell applications.[1]

The carboxylic acid end of the this compound molecule allows for its conjugation to primary amines, such as the lysine (B10760008) residues on cell surface proteins, via a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, such as the EDC/NHS coupling method. The long PEG36 spacer enhances the water solubility of the reagent and minimizes steric hindrance, improving accessibility for the subsequent click reaction.[2][3]

This document outlines two primary strategies for cell surface labeling using this compound:

  • Direct Labeling of Cell Surface Amines: This method involves the direct conjugation of this compound to primary amines on the cell surface.

  • Pre-targeted Labeling of Specific Cell Surface Antigens: This strategy employs a TCO-conjugated antibody that first binds to a specific cell surface antigen, followed by the introduction of a tetrazine-labeled probe.[4][5]

Data Presentation

The inclusion of a PEG linker in bioconjugates can influence their biological activity and cytotoxicity. The following table summarizes representative data on the effect of PEG linker length on the in vitro cytotoxicity of antibody-drug conjugates (ADCs) and other PEGylated molecules. While not specific to this compound, this data provides valuable insights into how PEGylation can impact cell viability, a critical consideration in designing cell labeling experiments.

Compound/ConjugateCell LinePEG Linker LengthIC50 (nM)Reference
Affibody-MMAE ConjugateNCI-N87 (HER2-positive)No PEG4.94[2]
Affibody-PEG4k-MMAE ConjugateNCI-N87 (HER2-positive)4 kDa31.9[2]
Affibody-PEG10k-MMAE ConjugateNCI-N87 (HER2-positive)10 kDa111.3[2]
Affibody-MMAE ConjugateBT-474 (HER2-positive)No PEG2.48[2]
Affibody-PEG4k-MMAE ConjugateBT-474 (HER2-positive)4 kDa26.2[2]
Affibody-PEG10k-MMAE ConjugateBT-474 (HER2-positive)10 kDa83.5[2]
PEGylated Carbonic Anhydrase InhibitorHT-29 (CA IX expressing)1 kDaMore Efficient[6]
PEGylated Carbonic Anhydrase InhibitorHT-29 (CA IX expressing)20 kDaLess Efficient[6]

Note: The data indicates that increasing the PEG linker length can sometimes decrease the cytotoxic potency of a conjugate, likely due to steric hindrance affecting the binding of the active molecule. This should be a consideration when designing experiments with this compound, and optimization of labeling conditions is recommended.

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Amines with this compound

This protocol describes the direct conjugation of this compound to primary amines on the cell surface using EDC and NHS chemistry.

Materials:

  • Cells of interest in suspension

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 100 mM Tris-HCl or 100 mM glycine (B1666218) in PBS, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrazine-fluorophore conjugate for detection

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Activation Buffer at a concentration of 1 x 10^7 cells/mL.

  • Activation of this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer.

    • To activate the this compound, mix the this compound stock solution with the EDC/NHS solution at a 1:1:1 molar ratio. For example, to 100 µL of 10 mM this compound, add 100 µL of 100 mM EDC and 100 µL of 100 mM NHS.

    • Incubate the activation reaction for 15 minutes at room temperature.[7][8][9][10]

  • Labeling of Cells:

    • Add the activated this compound solution to the cell suspension. A final concentration of 1-5 mM of the activated this compound is a good starting point, but this should be optimized for your specific cell type and application.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.[7][8][9][10]

  • Quenching and Washing:

    • Add Quenching Buffer to the cell suspension to a final concentration of 20-50 mM to quench any unreacted NHS-activated this compound.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Click Reaction with Tetrazine-Fluorophore:

    • Resuspend the TCO-labeled cells in PBS.

    • Add the tetrazine-fluorophore conjugate at a concentration typically ranging from 1-10 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS to remove excess tetrazine-fluorophore.

  • Analysis:

    • The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Protocol 2: Pre-targeted Labeling of a Specific Cell Surface Antigen

This protocol describes a two-step labeling strategy involving a TCO-conjugated antibody.

Materials:

  • Antibody specific to the cell surface antigen of interest

  • TCO-PEG-NHS ester (for antibody conjugation)

  • Cells expressing the target antigen

  • Tetrazine-fluorophore conjugate

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

Part A: Preparation of TCO-conjugated Antibody

  • Antibody Preparation:

    • Dissolve the antibody in amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[11]

  • TCO-PEG-NHS Ester Preparation:

    • Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.[11]

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with PBS.

Part B: Cell Labeling

  • Pre-targeting with TCO-Antibody:

    • Incubate the cells with the TCO-conjugated antibody at a suitable concentration (e.g., 10-100 nM) in a binding buffer (e.g., PBS with 1% BSA) for 30-60 minutes at 37°C or 4°C to allow for antibody binding.[4]

    • Wash the cells twice with PBS to remove unbound antibody.

  • Click Reaction with Tetrazine-Fluorophore:

    • Resuspend the cells in PBS and add the tetrazine-fluorophore conjugate at a final concentration of 1-5 µM.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with PBS to remove unreacted tetrazine-fluorophore.

    • Proceed with analysis by flow cytometry or fluorescence microscopy.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of the this compound labeling procedure.

Materials:

  • Labeled and control (unlabeled) cells

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed labeled and unlabeled control cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • After incubation, add 100 µL of DMSO or Solubilization Buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

experimental_workflows cluster_direct Direct Labeling Workflow cluster_pretargeted Pre-targeted Labeling Workflow start_direct Cells with Surface Amines activate_tco Activate this compound (EDC/NHS) label_cells Incubate Cells with Activated this compound activate_tco->label_cells Add to cells wash1 Wash Cells label_cells->wash1 tco_cells TCO-Labeled Cells wash1->tco_cells add_tetrazine1 Add Tetrazine-Fluorophore tco_cells->add_tetrazine1 wash2 Wash Cells add_tetrazine1->wash2 analysis1 Analysis (Flow Cytometry/Microscopy) wash2->analysis1 start_pretargeted Cells with Target Antigen tco_ab TCO-Conjugated Antibody pretarget Incubate Cells with TCO-Antibody tco_ab->pretarget Add to cells wash3 Wash Cells pretarget->wash3 pretargeted_cells Pre-targeted Cells wash3->pretargeted_cells add_tetrazine2 Add Tetrazine-Fluorophore pretargeted_cells->add_tetrazine2 wash4 Wash Cells add_tetrazine2->wash4 analysis2 Analysis (Flow Cytometry/Microscopy) wash4->analysis2

Caption: Cell surface labeling workflows using this compound.

tco_tetrazine_reaction cluster_reaction TCO-Tetrazine iEDDA Reaction TCO TCO-PEG36-Cell Surface Intermediate Diels-Alder Cycloadduct (Unstable) TCO->Intermediate + Tetrazine Tetrazine-Fluorophore Tetrazine->Intermediate Product Stable Labeled Cell Surface (Dihydropyridazine) Intermediate->Product Retro-Diels-Alder N2 N2 (gas) Intermediate->N2 releases

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction.

References

Applications of TCO-PEG36-acid in Proteomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG36-acid is a versatile tool in the field of chemical biology and proteomics, enabling the precise and efficient labeling and enrichment of proteins for downstream analysis. This monofunctionalized polyethylene (B3416737) glycol (PEG) linker features a terminal trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid. The TCO moiety participates in a highly rapid and specific bioorthogonal reaction with tetrazine-containing molecules, a cornerstone of modern "click chemistry." The carboxylic acid allows for the covalent attachment of the linker to primary amines on proteins, such as the side chain of lysine (B10760008) residues, through stable amide bond formation.

The long, hydrophilic PEG36 spacer enhances the solubility of the labeled protein and minimizes steric hindrance, facilitating subsequent interactions and detection. These properties make this compound an ideal reagent for a variety of proteomics applications, including activity-based protein profiling (ABPP), protein enrichment for mass spectrometry-based identification and quantification, and the development of targeted protein degraders like PROTACs.

This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research.

Principle of Application

The application of this compound in proteomics typically follows a two-step workflow:

  • Protein Modification: The carboxylic acid of this compound is activated, commonly using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form an amine-reactive NHS ester. This activated linker is then reacted with the protein of interest, leading to the formation of stable amide bonds with primary amines on the protein surface.

  • Bioorthogonal Labeling: The TCO-modified protein is then incubated with a molecule containing a tetrazine (Tz) moiety. This could be a fluorescent dye, a biotin (B1667282) affinity tag, or a payload for targeted delivery. The TCO and tetrazine groups rapidly and specifically react via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, forming a stable covalent linkage.

This two-step approach allows for the modular and efficient labeling of proteins under biocompatible conditions.

Key Applications in Proteomics

  • Activity-Based Protein Profiling (ABPP): this compound can be conjugated to small molecule probes that target the active sites of specific enzyme families. Subsequent bioorthogonal labeling with a reporter tag (e.g., biotin) allows for the enrichment and identification of active enzymes in a complex proteome.

  • Quantitative Proteomics: By incorporating stable isotopes into the tetrazine-containing reporter tags (e.g., isobaric tags like TMT), this workflow can be adapted for quantitative proteomics studies to compare protein expression or activity levels across different samples.

  • PROTAC Development: this compound serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One end can be attached to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.

  • Protein Enrichment and Pull-Down Assays: Labeling proteins with this compound followed by reaction with a tetrazine-biotin (B11829199) conjugate enables the efficient capture and enrichment of the target protein and its interacting partners using streptavidin-coated beads.

Experimental Protocols

Protocol 1: Covalent Labeling of a Protein with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a target protein.

Materials:

  • This compound

  • Protein of interest (in a suitable amine-free buffer, e.g., 0.1 M MES, pH 4.5-5.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer immediately before use.

    • Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

    • Prepare the protein of interest at a concentration of 1-5 mg/mL in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the this compound).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately after activation, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. This can also be achieved by passing the activated linker solution through a desalting column equilibrated with Coupling Buffer to remove excess activation reagents.

    • Add the activated this compound solution to the protein solution (if not already combined).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the TCO-labeled Protein:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Bioorthogonal Labeling of a TCO-Modified Protein with a Tetrazine-Functionalized Tag

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-containing reporter molecule (e.g., Tetrazine-Biotin or Tetrazine-Fluorophore).

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized reporter (e.g., Tetrazine-Biotin)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare the TCO-labeled Protein:

    • Dissolve the purified TCO-labeled protein in Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Tetrazine Reporter:

    • Dissolve the tetrazine-functionalized reporter in a compatible solvent (e.g., DMSO) to create a 1-10 mM stock solution.

  • Bioorthogonal Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine reporter stock solution to the TCO-labeled protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction is typically very fast.

  • Purification of the Final Conjugate:

    • Remove the excess, unreacted tetrazine reporter using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer.

Data Presentation

The following table presents representative quantitative data from an activity-based protein profiling experiment using a TCO-PEG-linked probe followed by enrichment and mass spectrometry analysis. In this hypothetical experiment, a cancer cell line was treated with a drug, and the changes in the activity of a specific class of enzymes were profiled.

Protein ID (UniProt)Gene NameProtein NameFold Change (Drug-treated / Control)p-value
P07737ACHEAcetylcholinesterase-2.50.001
P22797BCHECholinesterase-1.80.015
Q9H2C2CES1Carboxylesterase 1-3.2<0.001
P22748FAAHFatty-acid amide hydrolase 1-1.20.045
O00743LYPLA1Acyl-protein thioesterase 11.10.350
P54760PLA2G7Platelet-activating factor acetylhydrolase-1.50.022

Table 1: Quantitative analysis of enzyme activity changes upon drug treatment. This table shows a list of identified enzymes, their corresponding gene names and protein names, the fold change in their activity in response to drug treatment as determined by quantitative mass spectrometry, and the statistical significance of this change.

Visualization of Workflows

Experimental Workflow for Protein Labeling

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Labeling Protein Protein TCO_Protein TCO-labeled Protein Protein->TCO_Protein TCO_PEG36_Acid This compound EDC_NHS EDC / NHS Activation TCO_PEG36_Acid->EDC_NHS Activation Activated_Linker Activated TCO-Linker EDC_NHS->Activated_Linker Activated_Linker->TCO_Protein Conjugation Tetrazine_Tag Tetrazine-Tag (e.g., Biotin, Fluorophore) Labeled_Protein Labeled Protein Conjugate Tetrazine_Tag->Labeled_Protein iEDDA Reaction TCO_Protein_2->Labeled_Protein

Caption: Workflow for the two-step labeling of a protein using this compound.

Activity-Based Protein Profiling (ABPP) Workflow

G Cell_Lysate Cell Lysate / Proteome Labeled_Proteome Covalently Labeled Active Enzymes Cell_Lysate->Labeled_Proteome Incubate with Probe ABPP_Probe TCO-PEG-ABPP Probe ABPP_Probe->Labeled_Proteome Biotinylated_Proteome Biotinylated Enzymes Labeled_Proteome->Biotinylated_Proteome Click Reaction Tetrazine_Biotin Tetrazine-Biotin Tetrazine_Biotin->Biotinylated_Proteome Enrichment Enrichment of Labeled Proteins Biotinylated_Proteome->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Digestion On-bead Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Protein Identification & Quantification MS_Analysis->Data_Analysis

TCO-PEG36-acid for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG36-acid is a key reagent in the rapidly advancing field of in vivo imaging, particularly for pre-targeted strategies. This molecule incorporates a trans-cyclooctene (B1233481) (TCO) group, a highly reactive dienophile, linked to a 36-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal carboxylic acid. The TCO moiety enables extremely fast and highly specific bioorthogonal "click chemistry" reactions with tetrazine (Tz)-bearing probes.[1][2][3] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for applications in living systems.[1][3]

The long, hydrophilic PEG36 chain enhances the solubility and pharmacokinetic properties of the molecule, reducing non-specific binding and improving in vivo circulation times.[4][5] The terminal carboxylic acid allows for the covalent conjugation of this compound to primary amine groups on targeting vectors such as antibodies, peptides, or nanoparticles, through the formation of a stable amide bond.[6]

This document provides detailed application notes and protocols for the use of this compound in pre-targeted in vivo imaging applications.

Properties of this compound

PropertyValueReference
Molecular Formula C84H163NO40[6]
Molecular Weight 1827.2 g/mol [6]
Purity Typically ≥90%[6]
Solubility DMSO, DMF, DCM[6]
Storage -20°C[6]
Reactivity Reacts with tetrazine-containing compounds[6]

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.[5][6]

Principle of Pre-targeted In Vivo Imaging

Pre-targeted in vivo imaging is a two-step strategy designed to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.[7][8]

  • Step 1: Administration of the Targeting Agent: A targeting molecule (e.g., an antibody specific for a tumor antigen) is conjugated with this compound. This TCO-functionalized antibody is administered to the subject. A waiting period allows the antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from the bloodstream.[8][9]

  • Step 2: Administration of the Imaging Probe: A small, rapidly clearing imaging probe carrying a tetrazine (Tz) moiety and a reporter (e.g., a fluorophore or a radionuclide for PET or SPECT imaging) is administered.[8][9]

  • In Vivo Click Reaction: The tetrazine-probe rapidly and specifically reacts with the TCO-functionalized antibody accumulated at the target site. The unbound tetrazine-probe is quickly cleared from the body.[8][10]

  • Imaging: Imaging is performed after the unbound probe has cleared, resulting in a high-contrast image of the target site.[8]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the conjugation of this compound to a primary amine-containing targeting antibody using EDC/NHS chemistry.

Materials:

  • Targeting Antibody (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into a phosphate (B84403) buffer (pH 7.2-7.5).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

    • In a microcentrifuge tube, combine a 10-20 fold molar excess of this compound, EDC, and NHS relative to the antibody.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the this compound.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted this compound and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration of the purified TCO-antibody conjugate using a standard protein assay (e.g., BCA).

    • Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

Protocol 2: Pre-targeted In Vivo Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for pre-targeted fluorescence imaging in a subcutaneous tumor xenograft mouse model.

Materials:

  • Tumor-bearing mice

  • TCO-functionalized targeting antibody (from Protocol 1)

  • Tetrazine-functionalized imaging probe (e.g., Tetrazine-Fluorophore)

  • Sterile PBS

  • In vivo imaging system

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-functionalized antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 100 µg per mouse.[11]

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[11][12]

  • Administration of Tetrazine-Probe:

    • Dissolve the tetrazine-functionalized imaging probe in sterile PBS.

    • Administer the probe via intravenous injection. The optimal dose and timing should be determined empirically.

  • In Vivo Imaging:

    • Anesthetize the mice (e.g., using isoflurane).

    • Place the mouse in the in vivo imaging system.

    • Acquire images at various time points post-injection of the tetrazine-probe (e.g., 1, 4, 8, and 24 hours) to monitor the signal at the target site and the clearance of the unbound probe.

Quantitative Data from Pre-targeted Imaging Studies

The following tables summarize biodistribution data from pre-targeted PET imaging studies that have utilized the TCO-tetrazine click chemistry platform. While these studies may not have used this compound specifically, they demonstrate the quantitative potential of this in vivo imaging strategy.

Table 1: Biodistribution of ⁸⁹Zr-labeled U36 Antibody in HNSCC Xenografts (%ID/g) [9]

OrganTargeted Approach (72h p.i.)Pre-targeted Approach (24h interval)Pre-targeted Approach (48h interval)
Blood11.2 ± 2.00.3 ± 0.10.2 ± 0.1
Heart2.6 ± 0.30.2 ± 0.00.1 ± 0.0
Lungs5.0 ± 0.70.4 ± 0.10.3 ± 0.1
Liver5.5 ± 1.10.8 ± 0.10.6 ± 0.1
Spleen3.5 ± 0.60.3 ± 0.10.2 ± 0.1
Kidneys4.8 ± 0.50.5 ± 0.10.4 ± 0.1
Muscle1.8 ± 0.40.1 ± 0.00.1 ± 0.0
Bone3.9 ± 0.50.6 ± 0.10.4 ± 0.1
Tumor17.1 ± 3.01.6 ± 0.31.5 ± 0.2

Table 2: Tumor-to-Background Ratios for ⁸⁹Zr-labeled U36 Antibody [9]

RatioTargeted ApproachPre-targeted Approach (24h interval)Pre-targeted Approach (48h interval)
Tumor-to-Blood1.6 ± 0.45.1 ± 1.47.0 ± 2.6
Tumor-to-Muscle10.1 ± 3.312.8 ± 4.012.3 ± 4.8
Tumor-to-Bone4.6 ± 1.12.6 ± 0.63.7 ± 1.3
Tumor-to-Liver3.2 ± 0.82.0 ± 0.42.5 ± 0.7

Visualizations

G cluster_step1 Step 1: Targeting Agent Administration cluster_step2 Step 2: Imaging Probe Administration cluster_step3 Step 3: Imaging TCO_Antibody TCO-Conjugated Antibody Injection1 Intravenous Injection Circulation1 Systemic Circulation Injection1->Circulation1 Target Target Site (e.g., Tumor) Circulation1->Target Accumulation Clearance1 Clearance of Unbound Antibody Circulation1->Clearance1 Click_Reaction In Vivo Click Reaction (IEDDA) Target->Click_Reaction Tz_Probe Tetrazine-Conjugated Imaging Probe Injection2 Intravenous Injection Circulation2 Systemic Circulation Injection2->Circulation2 Circulation2->Click_Reaction Clearance2 Rapid Clearance of Unbound Probe Circulation2->Clearance2 Imaging High-Contrast Imaging of Target Click_Reaction->Imaging

Caption: Pre-targeted in vivo imaging workflow.

G cluster_reactants Reactants cluster_products Products TCO This compound (on Targeting Molecule) Plus + Tetrazine Tetrazine (on Imaging Probe) Reaction_Arrow Inverse-Electron-Demand Diels-Alder Cycloaddition (Bioorthogonal Click Chemistry) Dihydropyridazine Dihydropyridazine Intermediate Reaction_Arrow->Dihydropyridazine Retro_DA Retro-Diels-Alder Dihydropyridazine->Retro_DA Stable_Conjugate Stable Covalent Bond (Pyridazine) Retro_DA->Stable_Conjugate Plus2 + N2 N₂ Gas

Caption: TCO and tetrazine bioorthogonal reaction.

References

Application Notes and Protocols for the Conjugation of TCO-PEG36-acid to Amine-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. This protocol details a robust and efficient method for the covalent attachment of a trans-cyclooctene (B1233481) (TCO) functional group to amine-presenting nanoparticles using a long-chain polyethylene (B3416737) glycol (PEG) linker, specifically TCO-PEG36-acid.

The TCO moiety is a key component in bioorthogonal "click chemistry," particularly the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazine-functionalized molecules.[1][2] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a copper catalyst, making it ideal for in vivo applications.[1] The hydrophilic 36-unit PEG spacer enhances the biocompatibility of the nanoparticles by reducing non-specific protein adsorption, minimizing aggregation, and improving circulation times.[3][4]

This two-step protocol first involves the activation of the terminal carboxylic acid on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is then reacted with primary amines on the nanoparticle surface to form a stable amide bond. This method is broadly applicable to a variety of nanoparticle platforms, including iron oxide, gold, and polymeric nanoparticles, provided they are functionalized with primary amines.

Data Presentation

The following table summarizes typical quantitative data for the conjugation of PEGylated linkers to nanoparticles. The exact values will vary depending on the specific nanoparticle type, size, and surface amine density.

ParameterBefore ConjugationAfter this compound ConjugationMethod of Analysis
Hydrodynamic Diameter Varies (e.g., 50-100 nm)Increase of 10-30 nmDynamic Light Scattering (DLS)[5][6]
Zeta Potential Positive (e.g., +15 to +40 mV)Near-neutral or slightly negative (e.g., -15 to +5 mV)[7][8]DLS / Electrophoretic Light Scattering
Conjugation Efficiency N/ATypically 15-70% (highly dependent on reaction conditions)[9][10]Quantification of unreacted this compound in supernatant (e.g., HPLC) or thermogravimetric analysis (TGA) of nanoparticles.[11]

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Washing Buffer: 1X PBS with 0.05% Tween-20

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized (DI) water

  • Centrifuge and appropriate centrifuge tubes

  • Probe sonicator or bath sonicator

  • Orbital shaker or rotator

Protocol for this compound Conjugation

This protocol is a general guideline and may require optimization for specific nanoparticle systems.

1. Preparation of Reagents:

  • Amine-functionalized Nanoparticles: Disperse the nanoparticles in DI water or Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL. This solution should be prepared fresh.

  • EDC and NHS/Sulfo-NHS Stock Solutions: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or Activation Buffer at a concentration of 10-100 mg/mL immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[12]

2. Activation of this compound:

  • In a microcentrifuge tube, add the desired amount of this compound stock solution. A 10-50 fold molar excess of this compound over the estimated surface amines on the nanoparticles is a good starting point for optimization.

  • To the this compound solution, add the EDC and NHS/Sulfo-NHS stock solutions. A common molar ratio is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS relative to the this compound.[13]

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.

3. Conjugation to Amine-Functionalized Nanoparticles:

  • To the activated TCO-PEG36-NHS ester solution, add the amine-functionalized nanoparticle suspension.

  • Immediately adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer (PBS). The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH.[13]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C on a rotator or orbital shaker.

4. Quenching of the Reaction:

  • Add Quenching Buffer (Tris-HCl or hydroxylamine) to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

5. Purification of TCO-Functionalized Nanoparticles:

  • Centrifuge the nanoparticle suspension at a speed and time sufficient to pellet the nanoparticles (this will vary depending on the nanoparticle size and density).

  • Carefully remove the supernatant containing unreacted reagents and byproducts.

  • Resuspend the nanoparticle pellet in Washing Buffer. Sonication may be necessary to fully redisperse the nanoparticles.

  • Repeat the centrifugation and washing steps at least three times to ensure complete removal of unreacted materials.

  • After the final wash, resuspend the purified TCO-functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

Characterization of TCO-Functionalized Nanoparticles
  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after conjugation to confirm surface modification. An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.[5][7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the nanoparticles to identify the characteristic amide bond peak (around 1650 cm⁻¹) formed during the conjugation reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For some nanoparticle types, ¹H NMR can be used to confirm the presence of the PEG and TCO moieties on the nanoparticle surface.

  • Quantification of TCO Groups: The number of TCO groups per nanoparticle can be estimated by reacting the functionalized nanoparticles with a known concentration of a tetrazine-functionalized fluorescent dye and measuring the unreacted dye in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy.

Visualization of Workflow and Signaling Pathways

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Nanoparticles cluster_purification Step 3: Quenching & Purification TCO_PEG_acid This compound Activated_TCO TCO-PEG36-NHS ester TCO_PEG_acid->Activated_TCO 15-30 min Room Temp EDC_NHS EDC + NHS (in Activation Buffer, pH 4.5-6.0) EDC_NHS->Activated_TCO TCO_NP TCO-Functionalized Nanoparticles Activated_TCO->TCO_NP 2h RT or O/N 4°C in Coupling Buffer, pH 7.2-8.0 Amine_NP Amine-Functionalized Nanoparticles Amine_NP->TCO_NP Washing Centrifugation & Washing (3x) TCO_NP->Washing Quench Quenching Quenching Buffer (Tris or Hydroxylamine) Quenching->Washing Purified_TCO_NP Purified TCO- Nanoparticles Washing->Purified_TCO_NP

Caption: Experimental workflow for the attachment of this compound to amine-functionalized nanoparticles.

click_chemistry_reaction TCO_NP TCO-Functionalized Nanoparticle Conjugated_Product Nanoparticle-Molecule Conjugate TCO_NP->Conjugated_Product Inverse-Electron-Demand Diels-Alder Cycloaddition (Bioorthogonal Click Chemistry) Tetrazine_Molecule Tetrazine-labeled Molecule (e.g., Dye, Drug) Tetrazine_Molecule->Conjugated_Product

Caption: Bioorthogonal click chemistry reaction of a TCO-functionalized nanoparticle with a tetrazine-labeled molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCO-PEG36-Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation of TCO-PEG36-acid to amine-containing molecules, such as proteins, antibodies, and peptides.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS conjugation of this compound?

A1: The conjugation process involves two critical pH-dependent steps:

  • Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine on the target molecule is most efficient at a pH of 7.2 to 8.0 . Phosphate-buffered saline (PBS) is a suitable buffer for this step. It is crucial to use amine-free buffers like PBS or borate (B1201080) buffer to avoid competing reactions.

Q2: What are the recommended molar ratios of EDC and NHS to this compound?

A2: The optimal molar ratios can vary depending on the specific reactants. However, a common starting point is a molar excess of EDC and NHS relative to the this compound. Recommended ranges are:

  • EDC: 2-10 fold molar excess over this compound.

  • NHS (or Sulfo-NHS): 2-5 fold molar excess over this compound.

It is highly recommended to perform a titration experiment to determine the optimal ratios for your specific application to maximize conjugation efficiency while minimizing potential side reactions or protein aggregation.

Q3: How should I prepare and store this compound, EDC, and NHS reagents?

A3: Proper handling and storage of these reagents are critical for successful conjugation.

  • This compound: This reagent should be stored at -20°C. Due to the short half-life of the TCO group, which can isomerize to the less reactive cis-cyclooctene (CCO), long-term storage is not recommended.[1]

  • EDC and NHS: Both are moisture-sensitive. They should be stored at -20°C in a desiccator. Before use, allow the vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.

Q4: My protein is precipitating during the conjugation reaction. What could be the cause and how can I prevent it?

A4: Protein precipitation or aggregation during the reaction can be caused by several factors:

  • High degree of labeling: Excessive modification of the protein surface can alter its properties and lead to aggregation. Try reducing the molar excess of the this compound or shortening the reaction time.

  • Unfavorable buffer conditions: Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to conjugation may be necessary.

  • High EDC concentration: In some instances, a large excess of EDC can induce precipitation. If you observe this, try reducing the EDC concentration.

  • Freeze-thaw cycles: Avoid repeated freeze-thaw cycles of your protein and the final conjugate by storing them in single-use aliquots.

Q5: How can I confirm that the this compound has been successfully conjugated to my protein and determine the degree of labeling (DOL)?

A5: Several analytical techniques can be used to characterize the conjugate and determine the DOL:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate.[2] The increase in mass compared to the unconjugated protein corresponds to the number of attached this compound molecules.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful method for separating proteins based on hydrophobicity.[3][4][5][6][7] Since the PEG linker alters the hydrophobicity of the protein, HIC can be used to separate species with different numbers of conjugated linkers, allowing for the determination of the average DOL.[3][7]

  • UV-Vis Spectroscopy: If the this compound is conjugated to a molecule with a distinct absorbance, the DOL can be calculated using the Beer-Lambert law by measuring the absorbance at two different wavelengths (one for the protein and one for the label).

II. Troubleshooting Guide

This guide addresses common issues encountered during the this compound conjugation reaction.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS have been compromised by moisture.- Use fresh, high-quality EDC and NHS. - Allow reagent vials to warm to room temperature before opening. - Prepare EDC and NHS solutions immediately before use.
Inappropriate Buffer: Presence of primary amines (e.g., Tris, glycine) or carboxylates in the reaction buffer.- Use non-amine, non-carboxylate buffers. - For the activation step (pH 4.5-6.0), use MES buffer. - For the coupling step (pH 7.2-8.0), use PBS or borate buffer.
Incorrect pH: The pH of the reaction is outside the optimal range for either the activation or coupling step.- Carefully prepare and verify the pH of your buffers. - Perform the two-step reaction at the recommended pH for each step.
Hydrolysis of Activated Ester: The NHS-ester intermediate is hydrolyzed before it can react with the amine.- Perform the coupling step immediately after the activation step. - Work quickly and keep solutions on ice where appropriate.
Insufficient Molar Excess of Reagents: The ratio of EDC/NHS to this compound is too low.- Increase the molar excess of EDC and NHS. Start with a 2-10 fold excess for EDC and a 2-5 fold excess for NHS.
Protein Aggregation/Precipitation High Degree of Labeling: Over-conjugation is altering the protein's properties.- Reduce the molar excess of this compound. - Decrease the reaction time.
Unfavorable Buffer Conditions: The protein is not stable in the chosen reaction buffer.- Perform a buffer exchange to a buffer known to maintain protein stability. - Screen different buffer compositions and pH values.
High EDC Concentration: A large excess of EDC is causing the protein to precipitate.- Reduce the molar concentration of EDC in the reaction.
Inconsistent Results Variability in Reagent Quality: Degradation of EDC, NHS, or this compound.- Store all reagents under the recommended conditions (-20°C, desiccated). - Use fresh reagents and prepare solutions immediately before use.
Inaccurate Reagent Concentrations: Errors in weighing or dissolving reagents.- Carefully weigh reagents and ensure they are fully dissolved before use.
Fluctuations in Reaction Conditions: Inconsistent timing, temperature, or pH.- Standardize all steps of the protocol, including incubation times and temperatures. - Use calibrated pH meters.

III. Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein

This protocol describes the conjugation of this compound to a primary amine-containing protein in an aqueous environment.

Materials:

  • This compound

  • Protein with primary amine groups (e.g., antibody)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Reagent Preparation

  • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Prepare a stock solution of your protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or water (e.g., 10 mg/mL).

Step 2: Activation of this compound

  • In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.

  • Add the EDC and NHS solutions to the this compound solution. A common starting molar ratio is 1:2:2 (TCO-PEG-acid:EDC:NHS).[8][9]

  • Incubate the reaction for 15 minutes at room temperature with gentle mixing.[8][9][10][11][12]

Step 3: Conjugation to the Protein

  • Immediately add the activated this compound solution to your protein solution in Coupling Buffer.

  • The final pH of the reaction mixture should be between 7.2 and 8.0.

  • Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

Step 5: Purification of the Conjugate

  • Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Summary of Recommended Reaction Conditions
ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Use a non-amine, non-carboxylate buffer like MES.
Coupling pH 7.2 - 8.0Use an amine-free buffer like PBS or borate buffer.
Molar Excess of EDC 2 - 10 fold (over this compound)Optimization is recommended. High excess can cause precipitation.
Molar Excess of NHS 2 - 5 fold (over this compound)Sulfo-NHS can be used for increased water solubility.
Activation Time 15 minutesAt room temperature.
Coupling Time 2 hours at RT or 4 hours at 4°CLonger incubation may be needed for less reactive amines.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.

IV. Visualizations

G cluster_0 Reagent Prep Reagent Preparation (this compound, Protein, EDC, NHS) Activation Activation of this compound (pH 4.5-6.0 in MES buffer) Reagent Prep->Activation Conjugation Conjugation to Protein (pH 7.2-8.0 in PBS buffer) Activation->Conjugation Quenching Quenching Reaction (Tris or Hydroxylamine) Conjugation->Quenching Purification Purification of Conjugate (Desalting/Dialysis) Quenching->Purification Characterization Characterization (MS, HIC-HPLC) Purification->Characterization

Caption: Experimental workflow for the two-step EDC/NHS conjugation of this compound.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling TCO_Acid TCO-PEG36-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) TCO_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester TCO-PEG36-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate TCO-PEG36-Protein Conjugate NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2

Caption: Reaction mechanism for the two-step EDC/NHS conjugation of this compound.

References

troubleshooting low yield in TCO-tetrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine ligation, a powerful bioorthogonal click chemistry reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1]

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[1] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[2]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling with NHS Ester (TCO or Tetrazine) Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[5]- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[5] - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[5]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the NHS ester.[2][5]- Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer) before the labeling reaction.[2][5]
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.- Perform the labeling reaction in a buffer with a pH between 7.0 and 9.0.[2]
Low Conjugation Yield in TCO-Tetrazine Reaction Suboptimal stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine component (1.05-1.5 equivalents) is often beneficial.[2]
Degradation of TCO or Tetrazine: TCO can isomerize to the less reactive cis-cyclooctene, and some tetrazine derivatives can be unstable in aqueous solutions, especially in the presence of nucleophiles.[6][7]- Use freshly prepared or properly stored reagents. - For applications requiring long incubation times, consider using more stable derivatives of TCO and tetrazine.[8][9]
Steric Hindrance: Large biomolecules or bulky linkers can sterically hinder the reaction between TCO and tetrazine.- Consider using reagents with longer, flexible PEG linkers to minimize steric hindrance.[2]
Incorrect buffer conditions: Although the reaction is robust, extreme pH values can affect the stability of the reactants and the reaction rate.- Ensure the reaction is performed within the optimal pH range of 6-9.[1][3]

Quantitative Data on Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent.

TCO DerivativeTetrazine DerivativeSolvent/BufferTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Source
General TCOGeneral TetrazineN/AN/Aup to 1 x 10⁶[4]
TCODipyridyl tetrazine9:1 Methanol/WaterN/A2000 (±400)[10]
TCOHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCOMethyl-substituted tetrazinesAqueous MediaN/A~1000
TCO-PEG₄Various tetrazine scaffoldsDPBS371100 - 73,000
TCO-PEG₄2-pyridyl-substituted methyl-tetrazineDPBS3769,400[9]

Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester
  • Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[1][2]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1][3]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[2] Incubate for 1 hour at room temperature or 2 hours on ice.[11]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[1][2]

  • Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis.[1][2] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein).[2]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1] The incubation time can be extended or the temperature adjusted (4°C or 37°C) to optimize the reaction.[1]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1]

  • Storage: Store the final conjugate at 4°C until further use.[1]

Visualizations

TCO_Tetrazine_Reaction TCO-Tetrazine Ligation Mechanism TCO Trans-Cyclooctene (TCO) (Dienophile) TransitionState [4+2] Cycloaddition (Inverse Electron-Demand Diels-Alder) TCO->TransitionState Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Fast Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (N2 release) N2 Nitrogen Gas (N2) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.

Troubleshooting_Workflow Troubleshooting Low Yield in TCO-Tetrazine Reactions Start Low or No Product CheckLabeling Verify Labeling Efficiency of TCO/Tetrazine Moiety Start->CheckLabeling CheckPurity Check Purity and Integrity of Reactants CheckLabeling->CheckPurity Labeling OK FixLabeling Troubleshoot NHS Ester Labeling Protocol CheckLabeling->FixLabeling Labeling Low OptimizeRatio Optimize Molar Ratio (Titrate Tetrazine) CheckPurity->OptimizeRatio OptimizeConditions Optimize Reaction Conditions (Time, Temperature, pH) OptimizeRatio->OptimizeConditions CheckSterics Consider Steric Hindrance (Use PEG Linkers) OptimizeConditions->CheckSterics Success Improved Yield CheckSterics->Success FixLabeling->CheckLabeling Optimization_Factors Key Factors for Optimizing TCO-Tetrazine Reactions CentralTopic Reaction Yield Reactants Reactant Properties Stoichiometry (Molar Ratio) Reactant Purity & Stability TCO/Tetrazine Structure CentralTopic->Reactants Conditions Reaction Conditions pH (6-9) Temperature (4-40°C) Time (30 min - overnight) Buffer Composition CentralTopic->Conditions Molecular Molecular Factors Steric Hindrance Linker Length/Flexibility Solubility CentralTopic->Molecular

References

TCO-PEG36-acid stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG36-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers and to offer troubleshooting for common issues encountered during its use in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in aqueous buffers?

A1: The main stability issue is the isomerization of the reactive trans-cyclooctene (B1233481) (TCO) moiety to its unreactive cis-cyclooctene (CCO) isomer.[1][2][3] This isomerization renders the molecule incapable of participating in the desired "click" reaction with tetrazine-functionalized molecules.

Q2: What factors can accelerate the isomerization of TCO to CCO?

A2: Several factors can promote the degradation of the TCO group:

  • Presence of Thiols: Reagents containing thiols, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, can catalyze the isomerization.[2][4]

  • Cell Culture Media: Some standard cell culture media, like DMEM, contain components such as thiamine, which can degrade into thiol-containing byproducts and accelerate TCO isomerization.[3]

  • Copper-Containing Proteins: Serum proteins that contain copper have been observed to mediate the conversion of TCO to CCO.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of isomerization. For instance, one study on a TCO derivative showed that at 90°C, approximately 20% of the compound converted to its cis-isomer within 70 minutes.[5]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at -20°C for long-term stability.[1] It is not recommended for long-term storage in solution.[1][6] For use, it is best to prepare fresh solutions in an appropriate anhydrous solvent like DMSO or DMF and then add them to your aqueous reaction buffer immediately before the experiment.[1][7]

Q4: How can I improve the stability of this compound in my aqueous buffer?

A4: To enhance stability, consider the following:

  • Use Thiol-Free Buffers: Avoid buffers containing thiols. If a reducing agent is necessary for your biomolecule, consider using a non-thiol-based reducing agent like TCEP, but its compatibility should be verified.

  • Include a Radical Inhibitor: The water-soluble vitamin E analog, Trolox, has been shown to suppress thiol-mediated isomerization.[2][4]

  • Work at Lower Temperatures: Performing the reaction at 4°C can slow down the isomerization process, though it may also decrease the reaction rate of your conjugation.

  • Use Freshly Prepared Solutions: Always prepare your this compound solution immediately before use.

Q5: Is the PEG linker and the carboxylic acid functional group stable in aqueous buffers?

A5: The polyethylene (B3416737) glycol (PEG) linker and the terminal carboxylic acid are generally stable under typical bioconjugation conditions (pH 6-9).[8] The primary instability of the molecule is associated with the TCO group.

Troubleshooting Guide

This guide addresses common problems you might face when using this compound, with a focus on stability-related issues.

Issue Potential Cause Recommended Solution
Low or no conjugation with tetrazine-labeled molecule Isomerization of this compound to inactive CCO. - Prepare fresh this compound solutions for each experiment.- Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).[2][4]- If working with cell culture media, consider using custom media without thiamine.[3]- Perform the reaction at room temperature or 4°C instead of 37°C.
Hydrolysis of NHS ester (if using a pre-activated form). - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal pH for labeling (if activating the carboxylic acid). - If activating the carboxylic acid with EDC/NHS, perform the reaction in a buffer with a pH between 7.2 and 8.5.
Inconsistent results between experiments Variable degradation of this compound. - Standardize the time between dissolving the this compound and starting the reaction.- Ensure consistent buffer composition and temperature across all experiments.- Test the activity of your this compound stock if it has been stored for an extended period.
Poor solubility in aqueous buffer Hydrophobicity of the TCO group. - Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1]
Quantitative Stability Data for TCO Derivatives in Aqueous Buffers
TCO DerivativeConditionsStability ResultsReference
s-TCO30 mM mercaptoethanol, pD 7.418% isomerization after 1 hr34% isomerization after 2 hrs55% isomerization after 4.5 hrs100% isomerization after 18.5 hrs[4]
a-TCOD₂O-PBS, pD 7.4, room temp.90% stable after 24 hrs[9]
a-TCO25 mM mercaptoethanol, D₂O-PBS49% remained after 20 hrs[9]
d-TCOPhosphate-buffered D₂ONo decomposition for up to 14 days[1]

Experimental Protocols

Protocol for Assessing this compound Stability using ¹H NMR

This protocol allows for the quantitative monitoring of the isomerization of this compound to its CCO form.

Materials:

  • This compound

  • Deuterated buffer of choice (e.g., phosphate-buffered D₂O, pD 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in a suitable deuterated organic solvent (e.g., DMSO-d₆) at a known concentration.

  • In an NMR tube, add the desired deuterated aqueous buffer.

  • Add a precise amount of the this compound stock solution to the NMR tube to achieve the final desired concentration.

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

  • Incubate the NMR tube under the desired experimental conditions (e.g., specific temperature).

  • Acquire subsequent ¹H NMR spectra at various time points.

  • Monitor the disappearance of the characteristic vinyl proton signals of the TCO moiety and the appearance of the corresponding signals for the CCO isomer.

  • Calculate the percentage of isomerization by integrating the respective vinyl proton signals.

Visualizations

Degradation Pathway of this compound cluster_factors Promoting Factors TCO This compound (Active) Degradation Isomerization TCO->Degradation CCO CCO-PEG36-acid (Inactive) Degradation->CCO Thiols Thiols Thiols->Degradation Copper Cu-proteins Copper->Degradation Heat Heat Heat->Degradation

Caption: Degradation pathway of this compound.

Troubleshooting Workflow for Low Conjugation Start Low/No Conjugation CheckTCO Is this compound solution fresh? Start->CheckTCO PrepareFresh Prepare fresh solution CheckTCO->PrepareFresh No CheckBuffer Does buffer contain thiols? CheckTCO->CheckBuffer Yes PrepareFresh->CheckBuffer ChangeBuffer Use thiol-free buffer CheckBuffer->ChangeBuffer Yes CheckTemp Is reaction temp > RT? CheckBuffer->CheckTemp No ChangeBuffer->CheckTemp LowerTemp Lower temperature to RT or 4°C CheckTemp->LowerTemp Yes CheckReagents Check other reagents (e.g., tetrazine) CheckTemp->CheckReagents No LowerTemp->CheckReagents Success Problem Solved CheckReagents->Success

Caption: Troubleshooting workflow for low conjugation.

Factors Affecting this compound Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors TCO_Stability This compound Stability LowTemp Low Temperature TCO_Stability->LowTemp Inhibitors Radical Inhibitors (e.g., Trolox) TCO_Stability->Inhibitors Fresh Fresh Preparation TCO_Stability->Fresh Thiols Thiols Thiols->TCO_Stability Copper Cu-containing Proteins Copper->TCO_Stability Heat High Temperature Heat->TCO_Stability Time Time in Solution Time->TCO_Stability

References

preventing non-specific binding with TCO-PEG36-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding (NSB) when using TCO-PEG36-acid conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a chemical modification reagent used in bioconjugation, a process that links molecules together to form a stable complex. It consists of three key components:

  • TCO (trans-cyclooctene): A reactive group that participates in "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules. This reaction is known for its high speed and specificity in biological systems.

  • PEG36 (polyethylene glycol, 36 units): A long, hydrophilic (water-loving) polymer chain. The PEG linker is crucial for increasing the solubility of the conjugate, reducing aggregation, and minimizing steric hindrance.[1] The extended length of the PEG36 chain provides a "stealth" effect, which helps to reduce non-specific binding of the conjugate to surfaces and other biomolecules.[2][3]

  • Acid (Carboxylic Acid): A terminal functional group that can be activated to react with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond.[4]

This reagent is commonly used for labeling proteins, antibodies, and other biomolecules for applications in imaging, diagnostics, and drug delivery.

Q2: What are the main causes of non-specific binding with this compound conjugates?

Non-specific binding can arise from several factors:

  • Hydrophobic Interactions: Although the PEG chain is hydrophilic, other components of the conjugate or the target molecule might have hydrophobic patches that can stick to surfaces or other proteins.

  • Electrostatic Interactions: The terminal carboxylic acid group is negatively charged at neutral pH. This can lead to unwanted electrostatic interactions with positively charged surfaces or biomolecules. Conversely, at a low pH, the carboxyl group is protonated and neutral.

  • Conjugate Aggregation: At high concentrations or in suboptimal buffer conditions, this compound conjugates can form aggregates. These aggregates are more prone to non-specific binding. The long PEG36 chain generally helps to prevent aggregation.[2]

  • Ineffective Blocking: If the surfaces used in the experiment (e.g., microplates, beads, tissue sections) are not properly blocked, the conjugate can bind directly to these surfaces.

Q3: How does the PEG36 chain length affect non-specific binding?

The length of the PEG chain plays a significant role in preventing non-specific binding. Longer PEG chains, like PEG36, are generally more effective at reducing protein adsorption than shorter chains.[5][6] This is because they create a flexible, hydrophilic shield around the conjugated molecule, which sterically hinders non-specific interactions.[3] Studies have shown that monodisperse, long-chain PEGs (like PEG36) result in significantly lower protein adsorption compared to shorter, polydisperse PEGs.[7][8]

Troubleshooting Guides

Below are common issues encountered during experiments with this compound conjugates and recommended solutions.

Issue 1: High Background Signal in Immunoassays (e.g., ELISA, Western Blot)

Possible Cause Recommended Solution
Ineffective Blocking 1. Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), casein, or commercial blocking buffers.[9] A typical starting concentration is 1-5% w/v.
2. Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Suboptimal Conjugate Concentration 1. Titrate the Conjugate: Perform a concentration titration to find the optimal balance between specific signal and background noise.
Inadequate Washing 1. Increase Wash Steps: Increase the number and duration of wash steps after incubating with the conjugate.
2. Add Detergent to Wash Buffer: Include a non-ionic detergent like Tween 20 (0.05-0.1%) in your wash buffer to help disrupt non-specific hydrophobic interactions.[10]
Electrostatic Interactions 1. Adjust Buffer pH: If the surface is negatively charged, try increasing the pH of your binding buffer to be near or above the isoelectric point (pI) of your conjugate to create repulsive forces.[11]
2. Increase Salt Concentration: Add NaCl (e.g., 150-500 mM) to your buffers to shield electrostatic charges.[10][11]

Issue 2: Non-Specific Staining in Cell or Tissue Imaging

Possible Cause Recommended Solution
Conjugate Aggregation 1. Centrifuge the Conjugate Solution: Before use, centrifuge the this compound conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant.
2. Prepare Fresh Solutions: Prepare fresh conjugate solutions for each experiment to avoid degradation and aggregation.
Hydrophobic Interactions with Lipids 1. Use a Protein Blocker: In addition to standard blocking agents, consider adding a protein blocker like BSA to your incubation buffer.[10]
Autofluorescence 1. Image an Unstained Control: Always include a control sample without the conjugate to assess the level of natural autofluorescence.
2. Use Autofluorescence Quenchers: If autofluorescence is high, consider using a commercial quenching agent.

Quantitative Data on PEG Chain Length and Protein Adsorption

The following table summarizes data from a study comparing protein adsorption on gold nanoparticles (AuNPs) functionalized with different PEG chains. This illustrates the effectiveness of longer, monodisperse PEG chains in reducing non-specific binding.

PEG Type on AuNP Relative Protein Adsorption (vs. Polydisperse PEG2k)
Polydisperse mPEG2k-SH1.00 (Reference)
Monodisperse mPEG36-HS~0.30 (70% reduction)
Monodisperse mPEG45-HS~0.40 (60% reduction)
Data adapted from a study on protein adsorption from human serum.[7]

Experimental Protocols

Protocol 1: General Workflow for Conjugating this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to a protein containing primary amines.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Conjugation Reaction cluster_3 Step 4: Quenching and Purification prep_peg Dissolve this compound in anhydrous DMSO or DMF activation Add EDC and NHS to this compound solution. Incubate for 15 min at room temperature. prep_peg->activation prep_protein Prepare protein in amine-free buffer (e.g., PBS pH 7.4) conjugation Add activated this compound to the protein solution. Incubate for 2 hours at room temperature. prep_protein->conjugation activation->conjugation quenching Add quenching buffer (e.g., Tris or hydroxylamine) to stop the reaction. conjugation->quenching purification Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents. quenching->purification

Workflow for this compound conjugation.

Protocol 2: Troubleshooting High Background Signal

This logical diagram outlines a systematic approach to diagnosing and resolving high background issues.

G start High Background Signal Observed check_conc Is the conjugate concentration optimized? start->check_conc optimize_conc Titrate conjugate to a lower concentration check_conc->optimize_conc No check_blocking Is the blocking step sufficient? check_conc->check_blocking Yes optimize_conc->check_blocking optimize_blocking Increase blocking time/temperature or try a different blocking agent check_blocking->optimize_blocking No check_washing Are the wash steps adequate? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Increase number/duration of washes. Add Tween 20 to wash buffer. check_washing->optimize_washing No check_aggregation Is conjugate aggregation a possibility? check_washing->check_aggregation Yes optimize_washing->check_aggregation handle_aggregation Centrifuge conjugate solution before use. Prepare fresh. check_aggregation->handle_aggregation Yes end Background Signal Reduced check_aggregation->end No handle_aggregation->end

Troubleshooting high background signal.

References

Technical Support Center: Purification of TCO-PEG36-Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification strategies for proteins labeled with TCO-PEG36-acid. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound for protein labeling?

A1: this compound is a reagent used for bioorthogonal protein labeling. The Trans-Cyclooctene (TCO) group reacts with high specificity and efficiency with a tetrazine-labeled molecule in a "click chemistry" reaction.[1][2] This allows for the precise attachment of molecules like fluorescent dyes, drugs, or other probes to a protein of interest. The PEG36 (polyethylene glycol) linker is long and hydrophilic, which helps to improve the water solubility of the labeled protein, reduce aggregation, and minimize steric hindrance during the subsequent ligation reaction.[1][3] The terminal carboxylic acid allows for the conjugation of the TCO-PEG36 moiety to primary amines on the protein, such as the side chain of lysine (B10760008) residues, through the formation of a stable amide bond.[4]

Q2: What are the key steps in labeling a protein with this compound and purifying the conjugate?

A2: The overall workflow involves two main stages:

  • Protein Labeling: The protein is reacted with an activated form of this compound (commonly an NHS ester) to form a stable conjugate. This is followed by a quenching step to stop the reaction.

  • Purification: The TCO-labeled protein is then purified to remove excess, unreacted TCO reagent. This is crucial for obtaining a pure product and for the efficiency of subsequent downstream applications. Common purification methods include desalting spin columns, dialysis, or size exclusion chromatography.[1][2][5]

Q3: Which buffers are recommended for the labeling reaction?

A3: It is critical to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the TCO-NHS ester, leading to low labeling efficiency.[1][5] Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0, or other non-amine buffers like 100 mM sodium phosphate (B84403) with 150 mM sodium chloride, pH 7.5.[1][2][5]

Q4: How can I remove the excess, unreacted this compound after the labeling reaction?

A4: Several methods can be used to separate the labeled protein from smaller, unreacted TCO molecules based on size differences. These include:

  • Desalting Spin Columns: A quick and efficient method for buffer exchange and removal of small molecules.[1]

  • Dialysis: A common and effective method for removing small, unwanted molecules from a protein solution.[1][5]

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size. This is also a highly effective purification method.[1][2][5]

Troubleshooting Guide

Problem Possible Cause Solution Citation
No or Poor Labeling Efficiency NHS-ester of this compound was hydrolyzed by moisture.Allow the NHS ester reagent to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents like DMSO or DMF for reconstitution.[1][5]
Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Perform a buffer exchange to an amine-free buffer (e.g., PBS) before starting the labeling reaction.[1][5]
Sub-optimal reaction conditions.Optimize the labeling conditions by adjusting the molar excess of the TCO reagent, reaction time, or protein concentration.[1][5]
Protein Aggregation or Precipitation High degree of labeling affecting the protein's net charge and solubility.Reduce the molar excess of the TCO labeling reagent or decrease the reaction time.[5][6]
Unfavorable buffer conditions.Optimize the buffer pH and ionic strength to maintain protein stability.[5]
Presence of Free TCO Reagent in Final Product Inadequate purification.Ensure the chosen purification method (e.g., desalting column, dialysis, SEC) is performed correctly and is suitable for the scale of your experiment. Consider a second purification step if necessary.[5]
Co-purification of Truncated Proteins If using a recombinant protein with an N-terminal purification tag, truncated protein fragments may co-purify.Use a C-terminal purification tag to ensure that only full-length proteins are purified. Additional purification steps may be required if an N-terminal tag is used.[7][8]

Experimental Protocols

Protocol 1: Protein Labeling with TCO-PEG36-NHS Ester

This protocol outlines the general steps for labeling a protein with a TCO-PEG36-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-PEG36-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure your protein is in an amine-free reaction buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column.[1]

  • Prepare TCO Reagent: Immediately before use, prepare a 10 mM stock solution of TCO-PEG36-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG36-NHS ester solution to your protein solution.[2] Incubate for 1 hour at room temperature.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.[1][5]

  • Purification: Remove the excess, unreacted TCO reagent by using a desalting spin column or by dialysis.[1][2][5]

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between the purified TCO-labeled protein and a tetrazine-containing molecule.

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Have the purified TCO-labeled protein in a suitable reaction buffer. Prepare the tetrazine-labeled molecule, potentially in a compatible solvent like DMSO, for addition to the reaction.

  • Click Reaction: Add a 1.1- to 5-fold molar excess of the tetrazine-labeled molecule to the TCO-labeled protein.[5]

  • Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature.[5]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[2]

Reaction Condition Summaries

Table 1: Recommended Conditions for Protein Labeling with TCO-PEG36-NHS Ester

ParameterRecommended ConditionNotes
Protein Concentration1 - 5 mg/mLHigher concentrations can enhance labeling efficiency.[5]
Reaction BufferAmine-free buffer, pH 7.2 - 8.0PBS is a common choice. Avoid buffers containing Tris or glycine.[5]
Molar Excess of TCO-NHS Ester10 - 20 foldMay need optimization for your specific protein.[2][5]
Reaction Time60 minutesCan be adjusted based on the reactivity of the protein.[5]
Reaction TemperatureRoom Temperature (20-25°C)
Quenching ReagentTris-HCl (50-100 mM final concentration)Quenches unreacted NHS esters.[1][5]

Table 2: Recommended Conditions for TCO-Tetrazine Click Reaction

ParameterRecommended ConditionNotes
Molar Excess of Tetrazine Reagent1.1 - 5 foldA slight molar excess of the tetrazine is recommended.[5]
Reaction BufferpH 6.5 - 8.5The reaction is efficient in a wide range of common buffers like PBS.[5]
Reaction Time30 - 120 minutesOften complete within 30-60 minutes at micromolar concentrations.[5]
Reaction TemperatureRoom Temperature (20-25°C)

Diagrams

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_purification Step 2: Purification cluster_click Step 3: Click Reaction cluster_final_purification Step 4: Final Purification (Optional) start Start with Protein in Amine-Free Buffer prep_tco Prepare TCO-PEG36-NHS Ester Solution labeling Incubate Protein with TCO Reagent start->labeling prep_tco->labeling quench Quench Reaction labeling->quench purify Remove Excess TCO Reagent (e.g., Desalting Column, Dialysis) quench->purify click_reaction React with Tetrazine Molecule purify->click_reaction final_purify Purify Final Conjugate (e.g., SEC, Dialysis) click_reaction->final_purify end_product Final Labeled Protein Conjugate final_purify->end_product

Caption: Experimental workflow for this compound labeling and purification.

troubleshooting_logic cluster_labeling_issues Labeling Efficiency cluster_purity_issues Purity & Stability start Problem with Labeled Protein no_label No or Poor Labeling start->no_label aggregation Protein Aggregation start->aggregation free_reagent Free Reagent in Final Product start->free_reagent check_reagent Check NHS Ester (Hydrolysis?) no_label->check_reagent Possible Cause check_buffer Check Buffer (Amine-free?) no_label->check_buffer Possible Cause optimize_conditions Optimize Reaction Conditions no_label->optimize_conditions Possible Cause solution1 Use fresh, anhydrous reagents. check_reagent->solution1 Solution solution2 Buffer exchange to amine-free buffer. check_buffer->solution2 Solution solution3 Adjust molar excess, time, or concentration. optimize_conditions->solution3 Solution reduce_labeling Reduce Molar Excess or Reaction Time aggregation->reduce_labeling Possible Cause optimize_buffer Optimize Buffer (pH, Ionic Strength) aggregation->optimize_buffer Possible Cause solution4 Decrease amount of labeling reagent. reduce_labeling->solution4 Solution solution5 Adjust pH and salt concentration. optimize_buffer->solution5 Solution improve_purification Improve Purification Step free_reagent->improve_purification Possible Cause solution6 Ensure proper purification (e.g., SEC, Dialysis). improve_purification->solution6 Solution

Caption: Troubleshooting logic for TCO-labeled protein purification.

References

effect of pH and temperature on TCO-PEG36-acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG36-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your experiments involving this versatile linker.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional linker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, connected by a 36-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group reacts with extreme speed and selectivity with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[1][2] The carboxylic acid can be activated to form a stable amide bond with primary amines on proteins, antibodies, or other biomolecules.[3] The long, hydrophilic PEG spacer enhances solubility and reduces steric hindrance.[4] This makes it a valuable tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[5]

Q2: What is the optimal pH for the TCO-tetrazine reaction?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers over a pH range of 6 to 9.[2] One study investigating the reaction of various tetrazines with TCO found no significant change in the second-order rate constant at pH 5.0 compared to pH 7.4.[6] For most applications, a physiological pH of around 7.4 (e.g., in PBS buffer) is recommended.[7]

Q3: How does temperature affect the TCO-tetrazine reaction rate?

A3: The TCO-tetrazine reaction is exceptionally fast, even at room temperature.[2] Increasing the temperature can further accelerate the reaction rate. For instance, reactions are often performed at 37°C to ensure rapid conjugation.[6][7] While the reaction can proceed at 4°C, it will be significantly slower.

Q4: How stable is the TCO group on this compound?

A4: The TCO group is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form, and therefore, TCO-containing compounds are not recommended for long-term storage.[3] The stability of TCO can be compromised in the presence of thiols, which can promote this isomerization.[8] It is recommended to store this compound at -20°C and to prepare solutions fresh for each experiment.

Q5: What is the role of EDC and NHS in reactions with this compound?

A5: The terminal carboxylic acid of this compound does not directly react with amines. It must first be activated. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[9] This intermediate is unstable in aqueous solution and can hydrolyze. N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9] This NHS ester then efficiently reacts with primary amines to form a stable amide bond.

Troubleshooting Guides

Part 1: Carboxylic Acid Activation and Amine Coupling
Issue Potential Cause Suggested Solution
Low or no conjugation to amine-containing molecule Inefficient activation of the carboxylic acid.The activation of the carboxyl group with EDC is most efficient at a pH between 4.5 and 6.0.[10] Use a non-amine, non-carboxylate buffer like MES for this step.[11]
Hydrolysis of the activated intermediate.The O-acylisourea intermediate formed by EDC is highly susceptible to hydrolysis. The NHS ester is more stable but still has a limited half-life in aqueous solution. Perform the conjugation step immediately after activation.[9][10]
Incorrect pH for amine coupling.The reaction of the NHS-activated acid with a primary amine is most efficient at a pH between 7.2 and 8.0.[9] After the activation step, adjust the pH of the reaction mixture accordingly.[12]
Presence of competing nucleophiles.Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated linker.[12] Ensure your protein or molecule is in an amine-free buffer like PBS or HEPES.
Precipitation of protein during the reaction Protein instability at the reaction pH.Ensure your protein is soluble and stable in the buffers used for activation and coupling. Perform a buffer exchange if necessary.
High concentration of EDC.Very high concentrations of EDC can sometimes cause protein precipitation.[10] If you observe this, try reducing the molar excess of EDC used.
Part 2: TCO-Tetrazine Ligation
Issue Potential Cause Suggested Solution
Slow or incomplete TCO-tetrazine reaction Low reactant concentrations.While the reaction is fast, the rate is still concentration-dependent. If possible, increase the concentration of one or both reactants.
Steric hindrance.The TCO or tetrazine moiety on your biomolecules may be sterically hindered. The long PEG36 spacer on this compound is designed to minimize this, but if issues persist, ensure your conjugation strategy allows for good accessibility of the reactive groups.[4]
Isomerization of TCO to CCO.The TCO group may have isomerized to the less reactive cis-cyclooctene. Use freshly prepared this compound solutions and avoid prolonged exposure to conditions that promote isomerization (e.g., presence of thiols).[3][8]
Degradation of the tetrazine.Some tetrazine derivatives have limited stability in aqueous solutions. Ensure the tetrazine-modified molecule is stable under the reaction conditions. More stable tetrazines, such as methyl-substituted ones, can be used.[7]

Data Presentation

Table 1: Effect of Temperature on TCO-Tetrazine Reaction Rates

This table presents a selection of second-order rate constants for the reaction between different tetrazine derivatives and TCO at various temperatures, demonstrating the temperature dependence of the reaction.

Tetrazine DerivativeDienophileTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di(2-pyridyl)-s-tetrazineTCO252000 (in 9:1 MeOH/water)[13]
3,6-di(2-pyridyl)-s-tetrazine derivative5-hydroxy-TCO (equatorial)255235 (in 45:55 water/MeOH)[13]
3,6-di(2-pyridyl)-s-tetrazine derivative5-hydroxy-TCO (axial)37273,000 (in PBS)[13]
Various substituted tetrazinesTCO37210 - 30,000 (in PBS, pH 7.4)[6]
Water-soluble s-TCO3,6-dipyridyl-s-tetrazine derivative253,300,000 (in water)[14]
Table 2: Recommended pH for Carboxylic Acid Activation and Amine Coupling

This table summarizes the optimal pH ranges for the two-step EDC/NHS coupling chemistry.

Reaction Step Optimal pH Range Recommended Buffers Reference
Activation of Carboxylic Acid with EDC/NHS 4.5 - 6.0MES[9][10]
Coupling of NHS Ester to Primary Amine 7.2 - 8.0PBS, HEPES, Borate[9][12]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

  • Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • In a reaction tube, add the desired amount of this compound.

  • Add a 1.5 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • The resulting activated TCO-PEG36-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Protein

This protocol outlines the conjugation of the NHS-activated this compound to a primary amine on a protein.

Materials:

  • Activated TCO-PEG36-NHS ester (from Protocol 1)

  • Amine-containing protein in a suitable buffer

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Ensure the protein is in an amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange into the Coupling Buffer.

  • Immediately add the freshly prepared activated TCO-PEG36-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker is a common starting point, but the optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS esters.

  • Remove the excess, unreacted this compound and quenching reagents by a desalting column or dialysis.

  • The TCO-modified protein is now ready for the subsequent ligation with a tetrazine-modified molecule.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a common workflow for the synthesis of an ADC using this compound, where the carboxylic acid is first conjugated to a drug, and the TCO moiety is then ligated to a tetrazine-modified antibody.

ADC_Synthesis_Workflow cluster_linker_drug Linker-Drug Conjugation cluster_antibody_mod Antibody Modification cluster_final_conjugation Final ADC Assembly (Click Reaction) TCO_acid This compound EDC_NHS EDC / NHS Activation TCO_acid->EDC_NHS pH 4.5-6.0 Activated_TCO Activated TCO-Linker (NHS Ester) EDC_NHS->Activated_TCO TCO_Drug TCO-Linker-Drug Conjugate Activated_TCO->TCO_Drug pH 7.2-8.0 Drug Amine-containing Drug Payload Drug->TCO_Drug Purify1 Purification (e.g., HPLC) TCO_Drug->Purify1 ADC Antibody-Drug Conjugate (ADC) Purify1->ADC IEDDA Click Reaction pH 6.0-9.0, RT-37°C Antibody Monoclonal Antibody (mAb) Tetrazine_mod Tetrazine Modification Antibody->Tetrazine_mod Tz_Antibody Tetrazine-modified mAb Tetrazine_mod->Tz_Antibody Purify2 Purification (e.g., SEC) Tz_Antibody->Purify2 Purify2->ADC Purify3 Final Purification & Characterization ADC->Purify3

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship: EDC/NHS Coupling Chemistry

This diagram illustrates the logical steps and pH dependency of the EDC/NHS coupling reaction for activating a carboxylic acid and conjugating it to a primary amine.

EDC_NHS_Logic start Start: Carboxylic Acid (R-COOH) + Primary Amine (R'-NH2) step1 Step 1: Activation Add EDC + NHS start->step1 condition1 Condition: Acidic pH (4.5-6.0) step1->condition1 intermediate Intermediate: Amine-Reactive NHS Ester (R-CO-NHS) condition1->intermediate Efficient Activation step2 Step 2: Coupling Add R'-NH2 intermediate->step2 hydrolysis Side Reaction: Hydrolysis of NHS Ester intermediate->hydrolysis Competing Reaction condition2 Condition: Neutral to Basic pH (7.2-8.0) step2->condition2 end Product: Stable Amide Bond (R-CO-NH-R') condition2->end Efficient Coupling

Caption: Logical steps and pH dependency of EDC/NHS coupling.

References

Technical Support Center: TCO-PEG36-Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG36-acid chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and offer troubleshooting strategies for successful bioconjugation experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: Low or No Yield of TCO-Tetrazine Conjugate

Question: I am observing a very low yield, or no formation, of my desired product after reacting my TCO-functionalized molecule with a tetrazine-containing partner. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a TCO-tetrazine ligation is a common issue that can stem from several factors related to the stability of the TCO moiety and the reaction conditions.

Potential Causes and Solutions:

  • Isomerization of TCO to CCO: The most frequent cause of low reactivity is the isomerization of the highly strained trans-cyclooctene (B1233481) (TCO) to the much less reactive cis-cyclooctene (CCO).[1][2][3][4] This can be accelerated by:

    • Presence of Thiols: Thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), can promote the isomerization of TCO.[5][6] Even low concentrations of thiol-containing molecules in your reaction mixture can significantly impact the stability of the TCO group.[1][7]

      • Solution: Avoid the presence of thiols in your reaction buffer. If a reduction step is necessary, perform it prior to the introduction of the TCO-reagent and ensure the reducing agent is thoroughly removed via dialysis or desalting columns. The use of radical inhibitors like Trolox may also help suppress thiol-promoted isomerization.[8]

    • Presence of Copper: Copper-containing proteins, which can be present in serum, have been shown to catalyze the isomerization of TCO.[1][5]

      • Solution: If working with serum-containing media, minimize the incubation time of the TCO-functionalized molecule. Consider using more stable TCO derivatives if prolonged exposure to serum is required.

    • Prolonged Storage: TCO compounds are not recommended for long-term storage as they can isomerize over time, even when stored at -20°C.[3][4]

      • Solution: Use freshly prepared this compound solutions for your experiments. If storage is necessary, consider storing TCO reagents as stable silver(I) metal complexes, which can be decomplexed with the addition of NaCl.[8]

  • Suboptimal Reaction Conditions: The kinetics of the TCO-tetrazine ligation can be influenced by the reaction environment.

    • Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can result in an incomplete reaction.

      • Solution: Empirically optimize the molar ratio of your reactants. Often, a slight excess (1.1 to 2-fold) of the tetrazine-containing molecule is beneficial.[9][10]

    • Low Reactant Concentration: While the TCO-tetrazine reaction is fast, very low concentrations can slow down the reaction rate, allowing more time for competing side reactions like isomerization.

      • Solution: If possible, increase the concentration of your reactants. The reaction is known to be efficient even at low micromolar concentrations.[11]

Troubleshooting Workflow:

low_yield_troubleshooting start Low/No Conjugation Yield check_tco_stability Assess TCO Stability start->check_tco_stability check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions tco_isomerized Is TCO Isomerized? check_tco_stability->tco_isomerized conditions_suboptimal Are Reaction Conditions Optimal? check_reaction_conditions->conditions_suboptimal tco_isomerized->check_reaction_conditions No solution_tco Minimize Isomerization: - Avoid Thiols/Copper - Use Fresh Reagent - Consider Stabilizers tco_isomerized->solution_tco Yes solution_conditions Optimize Conditions: - Adjust Stoichiometry - Increase Concentration conditions_suboptimal->solution_conditions No success Successful Conjugation conditions_suboptimal->success Yes solution_tco->success solution_conditions->success

Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.

Problem 2: Low Yield of Amide Bond Formation using EDC/NHS Chemistry

Question: I am trying to conjugate this compound to a primary amine on my protein using EDC and NHS, but the labeling efficiency is low. What could be the issue?

Answer:

Low efficiency in EDC/NHS chemistry often points to the hydrolysis of the reactive intermediates or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester intermediate is susceptible to hydrolysis in aqueous solutions, which renders it inactive for reaction with primary amines.[12][13][14]

    • Solution:

      • Always use freshly prepared EDC and NHS solutions. Equilibrate the reagents to room temperature before opening to prevent moisture condensation.[15]

      • Perform the reaction as quickly as possible. In a two-step protocol, add the amine-containing molecule promptly after the carboxyl activation step.[12]

      • The rate of hydrolysis increases with pH.[14]

  • Inappropriate Buffer Composition: The choice of buffer is critical for successful EDC/NHS coupling.

    • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your target molecules for reaction with EDC and the NHS ester.[16][17][18]

      • Solution: Use non-amine, non-carboxylate buffers. For the activation step, MES buffer at pH 4.7-6.0 is recommended. For the coupling step, PBS or borate (B1201080) buffer at pH 7.2-8.5 is suitable.[12][19]

  • Suboptimal pH: The pH of the reaction affects both the activation and coupling steps.

    • Activation pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[19][20]

    • Coupling pH: The reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5).[12][14]

      • Solution: A two-step protocol is highly recommended. First, activate the this compound with EDC/NHS in MES buffer at pH 5-6. Then, add the amine-containing molecule and raise the pH to 7.2-7.5 for the coupling reaction.[12][20]

  • Protein Precipitation: Changes in pH or the addition of reagents can sometimes cause protein aggregation, leading to lower yields.[12]

    • Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. If precipitation is observed, try reducing the concentration of EDC. Using the more water-soluble Sulfo-NHS instead of NHS may also help.[12]

EDC/NHS Coupling Workflow:

edc_nhs_workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling cluster_side_reactions Potential Side Reactions tco_acid This compound activated_ester TCO-PEG36-NHS Ester tco_acid->activated_ester MES Buffer, pH 5-6 edc_nhs EDC + NHS edc_nhs->activated_ester conjugate TCO-labeled Protein activated_ester->conjugate PBS/Borate Buffer, pH 7.2-7.5 hydrolysis NHS Ester Hydrolysis activated_ester->hydrolysis protein Amine-containing Protein protein->conjugate crosslinking Protein Cross-linking protein->crosslinking

Caption: Workflow for two-step EDC/NHS coupling of this compound to a protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about with this compound?

A1: The most significant side reaction is the isomerization of the trans-cyclooctene (TCO) to its cis-isomer (CCO).[1][3][4] CCO is significantly less reactive in the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazine, which will lead to lower yields of your desired conjugate. This isomerization can be accelerated by the presence of thiols and copper ions.[1][5][6]

Q2: How stable is this compound in aqueous buffers?

Q3: Can I use buffers like Tris or glycine (B1666218) for my EDC/NHS coupling reaction?

A3: No, you should avoid buffers that contain primary amines (like Tris and glycine) or carboxylates. These buffer components will compete with your target molecules for reaction with the EDC and the activated NHS ester, leading to significantly lower conjugation efficiency.[16][17][18]

Q4: What is the optimal pH for the TCO-tetrazine reaction?

A4: The TCO-tetrazine ligation is generally efficient over a broad pH range, typically between pH 6 and 9.[9] For most applications in biological systems, a physiological pH of around 7.4 is used.

Q5: Are there any known side reactions of the PEG linker itself?

A5: The polyethylene (B3416737) glycol (PEG) linker is generally considered to be inert and biocompatible. Under the typical conditions used for bioconjugation, the PEG chain of this compound is not expected to undergo significant side reactions.

Quantitative Data Summary

The stability of the TCO group is crucial for successful conjugation. While data specific to this compound is limited, the following table summarizes the stability of various TCO derivatives under different conditions to provide a comparative overview.

TCO DerivativeConditionHalf-life / % IsomerizationReference
d-TCOPhosphate-buffered D₂ONo isomerization observed after 14 days[5]
d-TCOHuman serum, room temp.>97% trans-isomer remained after 4 days[5]
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours[6]
s-TCO30 mM thiol concentrationRapid isomerization[5]
TCO-mAb conjugatein vivo75% remained reactive after 24 hours[5]
TCO50% fresh mouse serum, 37°CAlmost complete conversion to cis-isomer within 7 hours[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol minimizes side reactions by separating the activation of the carboxylic acid from the amine coupling step.

Materials:

  • This compound

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water immediately before use.

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.

  • Activation of this compound:

    • In a reaction tube, add the this compound stock solution to your protein solution in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the reaction mixture.

    • Incubate at room temperature for 15-30 minutes.

  • Amine Coupling:

    • Immediately after activation, remove excess EDC and Sulfo-NHS and exchange the buffer to Coupling Buffer using a desalting column.

    • Add the amine-containing protein to the activated this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the TCO-labeled protein from excess reagents and byproducts using a desalting column or dialysis.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between a TCO-functionalized molecule and a tetrazine-labeled molecule.

Materials:

  • TCO-labeled molecule (from Protocol 1)

  • Tetrazine-labeled molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled molecule in the Reaction Buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Add the tetrazine solution to the TCO-labeled molecule solution. A 1.1 to 2-fold molar excess of the tetrazine is often recommended.[10]

    • Incubate the reaction at room temperature for 30-60 minutes. For less reactive partners, the incubation can be extended or performed at 37°C.

  • Analysis and Purification:

    • The progress of the reaction can be monitored by observing the disappearance of the characteristic color and UV-Vis absorbance of the tetrazine (typically around 520-540 nm).

    • If necessary, purify the final conjugate from any unreacted starting materials using size-exclusion chromatography or dialysis.

Signaling Pathways and Workflows

reaction_pathways cluster_tco_reactions TCO Moiety Reactions cluster_acid_reactions Carboxylic Acid Reactions (EDC/NHS) tco TCO-PEG36-R conjugate Dihydropyridazine Conjugate tco->conjugate IEDDA Reaction cco CCO-PEG36-R (Inactive) tco->cco Isomerization (Side Reaction) Promoted by Thiols/Copper tetrazine Tetrazine-R' tetrazine->conjugate acid TCO-PEG36-COOH amide TCO-PEG36-CONH-R' acid->amide EDC/NHS Coupling hydrolyzed_acid TCO-PEG36-COOH (Unreacted) acid->hydrolyzed_acid NHS Ester Hydrolysis (Side Reaction) amine R'-NH2 amine->amide

Caption: Reaction pathways for this compound chemistry, highlighting the desired reactions and common side reactions.

References

storage and handling recommendations for TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of TCO-PEG36-acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C upon receipt.[1][2][3] It is important to desiccate the product to prevent degradation from moisture. For optimal stability, it is also recommended to keep the stock solution under an inert gas like argon or nitrogen.

Q2: What is the shelf life of this compound?

A2: The trans-cyclooctene (B1233481) (TCO) functional group is known to have a short half-life as it can naturally isomerize to the less reactive cis-cyclooctene (CCO).[1][2][3] Therefore, TCO compounds are not recommended for long-term storage.[1][2][3] It is best to use the reagent shortly after receipt and preparation of stock solutions.

Q3: How should I prepare stock solutions of this compound?

A3: To facilitate handling, it is recommended to make a stock solution by dissolving the reagent in an anhydrous water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1] Before opening the vial, it should be equilibrated to room temperature to prevent moisture condensation.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1]

Q5: What is the primary application of this compound?

A5: this compound is a bifunctional linker used in bioconjugation. The TCO group reacts with tetrazine-containing molecules via a fast and catalyst-free inverse electron demand Diels-Alder (IEDDA) cycloaddition, also known as "click chemistry".[1][4] The terminal carboxylic acid can be conjugated to primary amine groups on biomolecules, such as proteins or antibodies, using carbodiimide (B86325) chemistry (e.g., EDC and NHS).[1]

Troubleshooting Guides

This section addresses common issues encountered during the two-step conjugation process: (1) activation of the carboxylic acid and conjugation to an amine-containing molecule, and (2) the subsequent click reaction with a tetrazine-modified molecule.

Part 1: Carboxylic Acid Activation and Amine Conjugation (EDC/NHS Chemistry)
Problem Possible Cause Suggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation.[5]
Incorrect pH for activation or conjugation.Ensure the activation buffer (for the EDC/NHS reaction) is at a pH of 4.5-6.0. The coupling buffer for the amine reaction should be at a pH of 7.2-8.0.[5]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after the activation of the carboxylic acid.[5]
Presence of primary amines in the buffer (e.g., Tris, glycine).Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[5][6]
Precipitation of Protein During Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated this compound.
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.
Part 2: TCO-Tetrazine Ligation ("Click Chemistry")
Problem Possible Cause Suggested Solution
Low or No Click Reaction Isomerization of TCO to the less reactive CCO.Use freshly prepared TCO-labeled biomolecules. Avoid prolonged storage of TCO-containing solutions.[1][2][3]
Suboptimal stoichiometry.Use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[7] The optimal ratio may need to be determined empirically.
Degradation of the tetrazine moiety.Tetrazines can be sensitive to light and certain buffer components. Store tetrazine reagents and conjugates protected from light.
Steric hindrance.The long PEG36 spacer is designed to minimize steric hindrance, but if conjugation is still low, consider optimizing the linker length or conjugation site on the biomolecule.[2]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the in-situ activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • Protein to be labeled in coupling buffer

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in activation buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. A common molar ratio is a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in the coupling buffer.

    • The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A starting point is a 10-20 fold molar excess of the linker.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 5-10 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the click reaction between a TCO-labeled protein and a tetrazine-labeled molecule.

Materials:

  • TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-labeled molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.05-1.5 fold) of the tetrazine reagent is recommended.[7]

    • Incubate the reaction for 30-60 minutes at room temperature.[8] The reaction is typically fast, but the optimal time may vary.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: TCO-Tetrazine Ligation start Start reagent_prep Prepare this compound, EDC, and NHS solutions start->reagent_prep activation Activate this compound (15-30 min, RT) reagent_prep->activation conjugation Conjugate to Protein (2h, RT or overnight, 4°C) activation->conjugation quench Quench Reaction conjugation->quench purify1 Purify TCO-labeled Protein quench->purify1 mix Mix TCO-Protein and Tetrazine-Molecule purify1->mix incubate Incubate (30-60 min, RT) mix->incubate purify2 Purify Final Conjugate (Optional) incubate->purify2 end End purify2->end

Caption: Experimental workflow for the two-step bioconjugation using this compound.

troubleshooting_logic cluster_amine_coupling Amine Coupling Issues cluster_click_reaction Click Reaction Issues start Low Conjugation Efficiency? check_reagents Check EDC/NHS Activity (Use fresh reagents) start->check_reagents Yes check_tco_stability Check TCO Stability (Use fresh TCO-conjugate) start->check_tco_stability No, click reaction issue check_ph_activation Verify Activation pH (4.5-6.0) check_reagents->check_ph_activation check_ph_coupling Verify Coupling pH (7.2-8.0) check_ph_activation->check_ph_coupling check_buffer Use Amine-Free Buffers check_ph_coupling->check_buffer check_stoichiometry Optimize Stoichiometry (Slight excess of Tetrazine) check_tco_stability->check_stoichiometry check_tetrazine Check Tetrazine Integrity check_stoichiometry->check_tetrazine

Caption: Logical troubleshooting flow for low bioconjugation yield with this compound.

References

Technical Support Center: TCO-PEG36-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in TCO-PEG36-acid bioconjugation, with a special focus on the challenges encountered during scale-up.

I. Troubleshooting Guide

This guide addresses common issues that may arise during the bioconjugation process with this compound.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Inefficient Activation of Carboxylic Acid: The EDC/NHS chemistry used to activate the carboxylic acid of this compound is pH-sensitive and the reagents can be labile.- Ensure the activation reaction is performed in an amine-free buffer (e.g., MES) at a pH of 4.5-6.0. - Use freshly prepared EDC and NHS solutions. - Increase the molar excess of EDC/NHS, but be mindful of potential side reactions.
2. Hydrolysis of Activated this compound: The NHS-ester intermediate is susceptible to hydrolysis, especially at neutral or high pH.- Perform the conjugation step immediately after the activation step. - Adjust the pH of the reaction mixture to 7.2-8.0 just before adding the amine-containing biomolecule.
3. Steric Hindrance: The long PEG36 chain can create steric hindrance, preventing the activated acid from efficiently reacting with the amine on the target biomolecule.- Optimize the molar ratio of this compound to the biomolecule. A higher excess of the PEG linker may be required. - Consider longer reaction times or slightly elevated temperatures (e.g., room temperature to 37°C), while monitoring biomolecule stability.
4. Isomerization of TCO to CCO: The trans-cyclooctene (B1233481) (TCO) can isomerize to the unreactive cis-cyclooctene (CCO), especially during long reaction times or exposure to certain conditions.[1]- Minimize reaction times where possible. - Avoid exposure to high thiol concentrations and certain metal ions.[1][2] - Store the this compound reagent under inert gas at -20°C.
Protein Aggregation 1. High Degree of PEGylation: Attaching multiple long PEG chains to a protein can lead to intermolecular cross-linking and aggregation.- Reduce the molar excess of the activated this compound. - Optimize the reaction time to favor mono-conjugation.
2. Suboptimal Buffer Conditions: The pH, ionic strength, or presence of co-solvents can affect protein stability during the conjugation reaction.- Perform the reaction at a pH where the protein is known to be stable. - Screen different buffer systems and excipients (e.g., arginine, sucrose) to improve protein solubility.
3. High Protein Concentration: Increased proximity of protein molecules can promote aggregation.- Perform the conjugation at a lower protein concentration. - If a high final concentration is required, consider concentrating the purified conjugate.
Difficulty in Purification 1. Inefficient Removal of Unreacted this compound: The long, flexible PEG chain can make separation from the desired conjugate challenging, especially at a large scale.- Size Exclusion Chromatography (SEC): While effective at the lab scale, resolution may decrease at higher loadings. Optimize resin selection and flow rates. - Ion-Exchange Chromatography (IEX): The PEG chain can shield the protein's charge, reducing binding to the resin. Use a steeper gradient or a resin with higher charge density. - Tangential Flow Filtration (TFF): Select a membrane with an appropriate molecular weight cutoff (MWCO) to retain the conjugate while allowing the smaller, unreacted PEG linker to pass through. Multiple diafiltration volumes may be necessary.[3]
2. Co-elution of Product and Aggregates: Aggregates and the desired product may have similar properties, making chromatographic separation difficult.- Hydrophobic Interaction Chromatography (HIC): Can sometimes separate species based on small differences in hydrophobicity. - Optimize the elution gradient in your primary purification step (e.g., IEX or SEC) to improve resolution.
Inconsistent Results Between Batches 1. Raw Material Variability: Lot-to-lot differences in this compound purity or reactivity can impact conjugation efficiency.[4][5]- Qualify new lots of this compound with a small-scale test reaction before use in large-scale production. - Establish clear specifications for incoming raw materials.
2. Process Parameter Deviations: Small changes in pH, temperature, mixing speed, or addition rates can have a larger impact at scale.- Implement robust process controls and monitoring for all critical process parameters. - Ensure consistent mixing, especially in larger reaction vessels where heat and mass transfer can be limiting.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound bioconjugation from the lab to a manufacturing setting?

A1: The primary challenges in scaling up include:

  • Maintaining consistent reaction kinetics and efficiency: Mixing and heat transfer can become non-uniform in large reactors, potentially leading to lower yields or increased side products.

  • Purification: Methods that work well at the lab scale, like standard size exclusion chromatography, may become bottlenecks at a larger scale, requiring optimization or a switch to more scalable techniques like tangential flow filtration (TFF) or larger chromatography columns.[8]

  • Reagent Stability: The stability of the TCO group is a critical concern.[1] Longer processing times at a large scale increase the risk of isomerization to the inactive CCO form.

  • Protein Aggregation: The risk of aggregation can increase with higher concentrations and longer processing times typical of scaled-up processes.

  • Process Control and Consistency: Ensuring batch-to-batch consistency requires tight control over all process parameters and raw material quality.[4][5][9]

Q2: How does the long PEG36 chain of this compound specifically impact the bioconjugation process at scale?

A2: The long PEG36 chain has several effects:

  • Increased Hydrophilicity: This is generally beneficial as it can improve the solubility of the starting materials and the final conjugate, potentially reducing aggregation.[][11]

  • Steric Hindrance: The long, flexible chain can sterically hinder the reaction between the activated carboxylic acid and the amine on the target biomolecule, potentially requiring longer reaction times or a higher molar excess of the PEG linker.

  • Purification Challenges: The large hydrodynamic radius of the PEG chain can make separation of the conjugate from unreacted PEG linker difficult, as their sizes may be comparable, especially if the target biomolecule is small. This can be particularly challenging for size-based purification methods.

  • Viscosity: At high concentrations, solutions of highly PEGylated proteins can become viscous, which can impact pumping, filtration, and chromatography steps during large-scale processing.

Q3: What are the best practices for storing and handling this compound to ensure its reactivity?

A3: To maintain the reactivity of the TCO group, follow these best practices:

  • Storage: Store this compound at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.

  • Handling: Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation of moisture, which can hydrolyze the carboxylic acid and potentially affect the TCO group.

  • Solution Preparation: Prepare solutions of this compound fresh for each use. If a stock solution must be prepared, use an anhydrous solvent like DMSO or DMF and store it at -20°C under an inert atmosphere.

  • Minimize Exposure: Minimize the time the reagent is exposed to ambient conditions and potential contaminants.

Q4: Which analytical techniques are recommended for characterizing the final this compound conjugate?

A4: A combination of analytical techniques is recommended:

  • Size Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and separate the conjugate from unreacted biomolecule.

  • Reverse Phase Chromatography (RP-HPLC): Can be used to assess purity and potentially separate different conjugated species.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation (the number of PEG chains per biomolecule).

  • SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation and assess the presence of unreacted protein.

  • UV-Vis Spectroscopy: To determine the concentration of the protein component of the conjugate.

III. Experimental Protocols

Protocol 1: Lab-Scale (1-10 mg) Bioconjugation of a Monoclonal Antibody (mAb) with this compound

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Buffer Exchange: Exchange the mAb into the Conjugation Buffer to remove any primary amine-containing buffers.

  • Prepare Reagent Stock Solutions:

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.

    • Immediately before use, prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO.

    • Prepare a 20 mg/mL stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 20-fold molar excess of this compound with a 40-fold molar excess of both EDC and NHS in the Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the mAb solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and other small molecules using a desalting column equilibrated with your final storage buffer (e.g., PBS).

Protocol 2: Pilot-Scale (1-10 g) Bioconjugation and Purification

Note: This protocol assumes a transition to more scalable unit operations. All buffers should be prepared in larger quantities and filtered.

Materials & Equipment:

  • Jacketed reaction vessel with controlled temperature and agitation

  • Tangential Flow Filtration (TFF) system with an appropriate MWCO membrane (e.g., 30-100 kDa)

  • Chromatography skid with a pre-packed ion-exchange or size-exclusion column

  • Sterile-filtered buffers

Procedure:

  • Initial Setup:

    • Equilibrate the reaction vessel to the target temperature (e.g., 20°C).

    • Perform a buffer exchange of the mAb into the Conjugation Buffer using the TFF system.

  • Activation (In-situ):

    • In a separate, smaller vessel, dissolve this compound, EDC, and NHS in Activation Buffer at the desired molar ratios.

    • Once fully dissolved, transfer the activation mixture to the reaction vessel containing the mAb.

  • Conjugation:

    • Maintain the reaction at a constant temperature with controlled agitation for 2-4 hours. Monitor the reaction progress by taking samples for in-process testing (e.g., HPLC).

  • Purification:

    • Diafiltration (TFF): Use the TFF system to remove unreacted reagents and byproducts. Diafilter against at least 5-10 diavolumes of the purification buffer.

    • Chromatography: Load the diafiltered conjugate onto an appropriate chromatography column (e.g., cation exchange) to separate the desired conjugate from aggregates and unreacted mAb. Elute with a salt gradient.

  • Final Formulation:

    • Pool the fractions containing the purified conjugate.

    • Use the TFF system to concentrate the product and formulate it into the final storage buffer.

IV. Visualizations

Diagram 1: this compound Bioconjugation Workflow

TCO_PEG36_Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification TCO_PEG_Acid This compound Activated_Ester Amine-Reactive NHS Ester TCO_PEG_Acid->Activated_Ester 15-30 min EDC_NHS EDC / NHS (pH 4.5-6.0) EDC_NHS->Activated_Ester Biomolecule Amine-containing Biomolecule (e.g., mAb) Activated_Ester->Biomolecule Conjugate TCO-PEG36-Conjugate Biomolecule->Conjugate pH 7.2-8.0 ~2 hours Purification Purification (SEC, IEX, or TFF) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product Low_Yield_Troubleshooting Start Low Conjugation Yield Check_Activation Verify Activation Step (pH, fresh reagents) Start->Check_Activation Check_Conjugation Assess Conjugation Step (pH, time, stoichiometry) Check_Activation->Check_Conjugation No Issue Optimize_Activation Optimize EDC/NHS Molar Ratios Check_Activation->Optimize_Activation Issue Found Check_Reagent Test this compound Reactivity Check_Conjugation->Check_Reagent No Issue Optimize_Conjugation Increase Reaction Time or Molar Excess of Linker Check_Conjugation->Optimize_Conjugation Issue Found New_Reagent Use New Lot of This compound Check_Reagent->New_Reagent Issue Found Success Yield Improved Optimize_Activation->Success Optimize_Conjugation->Success New_Reagent->Success Scale_Up_Considerations cluster_process Process Parameters cluster_materials Materials cluster_downstream Downstream Processing Scale_Up Scaling Up this compound Bioconjugation Mixing Mixing & Heat Transfer Scale_Up->Mixing Raw_Material Raw Material Variability Scale_Up->Raw_Material Purification Scalable Purification (TFF) Scale_Up->Purification Kinetics Reaction Kinetics Mixing->Kinetics Time Process Time Kinetics->Time Stability TCO Stability (Isomerization) Time->Stability Raw_Material->Kinetics Aggregation_Removal Aggregate Removal Purification->Aggregation_Removal

References

Validation & Comparative

A Head-to-Head Comparison: TCO-PEG36-acid vs. TCO-PEG36-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant for success in protein bioconjugation, impacting experimental outcomes in basic research, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The introduction of a trans-cyclooctene (B1233481) (TCO) moiety onto a protein via a polyethylene (B3416737) glycol (PEG) spacer is a popular strategy for enabling subsequent bioorthogonal ligation with tetrazine-tagged molecules. This guide provides an objective, data-driven comparison of two commonly employed reagents for this purpose: TCO-PEG36-acid and TCO-PEG36-NHS ester.

This guide will delve into the fundamental differences in their reaction mechanisms, performance characteristics, and experimental workflows to empower researchers to make an informed decision tailored to their specific application.

At a Glance: Key Differences

FeatureThis compoundTCO-PEG36-NHS ester
Reaction Type Two-step, one-pot reactionOne-step reaction
Required Reagents EDC and NHS/sulfo-NHS for activationReady to use
Reaction Target Primary amines (e.g., lysine (B10760008) residues, N-terminus)Primary amines (e.g., lysine residues, N-terminus)
Control & Purity Potential for side reactions (e.g., N-acylurea formation) leading to a more heterogeneous product.Higher control over stoichiometry and potentially higher purity of the final conjugate.[1]
Convenience Requires in-situ activation of the carboxylic acid.Simpler, more direct workflow.
Yield Can be high but is sensitive to reaction conditions (pH, buffer).Generally high and more reproducible.[2]
Stability of Reagent More stable in storage as a solid.Prone to hydrolysis, especially in solution.[]
Stability of Conjugate Forms a highly stable amide bond.Forms a highly stable amide bond.[4]

Reaction Mechanisms: A Tale of Two Activation Strategies

The fundamental distinction between this compound and TCO-PEG36-NHS ester lies in their reactivity towards the primary amine groups on a protein.

This compound requires a "zero-length" crosslinking agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5] The reaction proceeds in two main steps within a single pot:

  • Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]

  • Formation of NHS Ester and Amidation: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the protein to form a stable amide bond, releasing NHS.[2][5]

TCO-PEG36-NHS ester , on the other hand, is a pre-activated reagent. The NHS ester group is ready to react directly with primary amines on the protein without the need for additional activating agents. This simplifies the experimental workflow and can lead to more consistent results.[]

Performance Comparison

While direct head-to-head quantitative data for this compound versus TCO-PEG36-NHS ester is limited in publicly available literature, a comparison can be drawn from the well-established principles of EDC/NHS and NHS ester chemistries.

ParameterThis compound with EDC/NHSTCO-PEG36-NHS esterSupporting Data Insights
Reaction Efficiency & Yield Highly dependent on pH, buffer composition, and reagent concentrations. The O-acylisourea intermediate is prone to hydrolysis, which can reduce yield. The addition of NHS mitigates this but does not eliminate it entirely.[6]Generally higher and more reproducible yields due to the use of a purified, pre-activated reagent.[1] However, the NHS ester itself is susceptible to hydrolysis, which is a competing reaction.[]Studies comparing EDC/NHS chemistry to pre-activated NHS esters for other molecules have shown that while EDC/NHS can be highly efficient, it often requires more optimization to minimize side reactions and maximize yield.[1]
Reaction Kinetics The overall reaction rate is a composite of the activation step and the subsequent amidation. The activation with EDC is rapid, but the overall time is influenced by the stability of the intermediates.The reaction of the NHS ester with amines is typically fast, often reaching completion within 30-60 minutes at room temperature.[]The rate of NHS ester hydrolysis is a significant factor, with a half-life that can be as short as minutes at alkaline pH.[]
Stability of Final Conjugate The resulting amide bond is extremely stable under physiological conditions and is not readily cleaved.[4]The resulting amide bond is identical to that formed via the EDC/NHS method and is therefore equally stable.[4]Amide bonds are significantly more resistant to hydrolysis than ester bonds due to resonance stabilization.[4]
Specificity Primarily targets primary amines. However, EDC can potentially react with other nucleophiles, and the O-acylisourea intermediate can lead to side products like N-acylurea.Highly selective for primary amines.[]The use of a pre-activated NHS ester generally leads to a cleaner reaction with fewer side products compared to the in-situ activation required for the carboxylic acid.[1]

Experimental Workflows and Protocols

The following are generalized protocols. Optimal conditions, including reagent concentrations and incubation times, should be empirically determined for each specific protein and application.

Protocol 1: Protein Labeling with this compound and EDC/NHS

This protocol involves the in-situ activation of the carboxylic acid followed by conjugation to the protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES buffer at pH 4.5-6.0 for activation, then exchanged to PBS pH 7.2-8.0 for conjugation)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare this compound Solution: Dissolve this compound in Activation Buffer.

  • Activation Reaction: a. Add a 2 to 10-fold molar excess of EDC and NHS (relative to the this compound) to the this compound solution. b. Incubate for 15-30 minutes at room temperature to form the NHS ester in situ.

  • Prepare Protein Sample: During the activation step, exchange the buffer of the protein solution to the Conjugation Buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction: a. Immediately add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines. b. The molar excess of the TCO-PEG-acid linker over the protein will need to be optimized but a starting point of 10-20 fold molar excess is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer such as Tris-HCl or hydroxylamine (B1172632) to inactivate any remaining active esters.

  • Purification: Remove the excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Protein Labeling with TCO-PEG36-NHS ester

This protocol is a more direct, one-step procedure.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • TCO-PEG36-NHS ester

  • Anhydrous DMF or DMSO

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare TCO-PEG36-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG36-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: a. Add the desired molar excess (typically 5-20 fold) of the TCO-PEG36-NHS ester stock solution to the protein solution. b. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: (Optional but recommended) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-PEG36-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizing the Workflows

G cluster_0 This compound Workflow cluster_1 TCO-PEG36-NHS ester Workflow A_start Start A_reagent This compound A_start->A_reagent A_activation Add EDC and NHS in Activation Buffer (pH 4.5-6.0) A_reagent->A_activation A_conjugation Mix Activated Reagent and Protein A_activation->A_conjugation A_protein_prep Prepare Protein in Conjugation Buffer (pH 7.2-8.0) A_protein_prep->A_conjugation A_incubation Incubate (1-2h RT or O/N 4°C) A_conjugation->A_incubation A_quenching Quench Reaction A_incubation->A_quenching A_purification Purify Conjugate A_quenching->A_purification A_end End A_purification->A_end B_start Start B_reagent TCO-PEG36-NHS ester (dissolve in DMSO/DMF) B_start->B_reagent B_conjugation Add NHS Ester to Protein B_reagent->B_conjugation B_protein_prep Prepare Protein in Conjugation Buffer (pH 7.2-8.0) B_protein_prep->B_conjugation B_incubation Incubate (30-60 min RT or 2h 4°C) B_conjugation->B_incubation B_quenching Quench Reaction (Optional) B_incubation->B_quenching B_purification Purify Conjugate B_quenching->B_purification B_end End B_purification->B_end G cluster_0 Protein Labeling Step cluster_1 Bioorthogonal Ligation Step Protein Protein (-NH2) Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Amide Bond Formation TCO_Linker This compound + EDC/NHS OR TCO-PEG36-NHS ester TCO_Linker->Labeled_Protein Final_Conjugate Final Bioconjugate Labeled_Protein->Final_Conjugate iEDDA Reaction (Click Chemistry) Tetrazine_Molecule Tetrazine-modified Payload/Probe Tetrazine_Molecule->Final_Conjugate

References

A Head-to-Head Comparison of TCO-PEG36-acid and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of linker chemistry is a critical determinant of the success of novel therapeutics and diagnostics, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents. Among the most powerful tools in the bioorthogonal chemistry toolkit are the trans-cyclooctene (B1233481) (TCO) and dibenzocyclooctyne (DBCO) moieties. This guide provides an objective, data-driven comparison of TCO-PEG36-acid and DBCO-based linkers, focusing on their performance, stability, and ease of use in bioconjugation applications.

The this compound linker leverages the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[1][2] In contrast, DBCO linkers participate in the well-established strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[3][4] The inclusion of a long polyethylene (B3416737) glycol (PEG) chain, such as the 36-unit PEG in this compound, enhances hydrophilicity, which can improve the solubility of the resulting bioconjugate and reduce aggregation.[5][6][7]

Core Mechanisms of Action

The fundamental difference between these two linkers lies in their bioorthogonal reaction partners and mechanisms. The TCO-tetrazine ligation is a [4+2] cycloaddition that is characterized by its extremely rapid kinetics, proceeding quickly to form a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.[1][2] This reaction is among the fastest bioorthogonal reactions known.[1][8]

The DBCO-azide reaction, or SPAAC, is also a "click chemistry" reaction that proceeds without the need for a cytotoxic copper(I) catalyst.[4][9] While robust and highly specific, its reaction kinetics are generally slower than the TCO-tetrazine ligation.[3][10]

Reaction_Mechanisms cluster_TCO TCO-Tetrazine Ligation (IEDDA) cluster_DBCO DBCO-Azide Ligation (SPAAC) TCO TCO-Biomolecule Intermediate_TCO Unstable Intermediate TCO->Intermediate_TCO [4+2] Cycloaddition Tetrazine Tetrazine-Probe Tetrazine->Intermediate_TCO Product_TCO Stable Dihydropyridazine Conjugate Intermediate_TCO->Product_TCO Retro-Diels-Alder N2 N₂ Gas Intermediate_TCO->N2 DBCO DBCO-Biomolecule Product_DBCO Stable Triazole Conjugate DBCO->Product_DBCO [3+2] Cycloaddition Azide Azide-Probe Azide->Product_DBCO

Caption: Comparative reaction pathways for TCO-Tetrazine and DBCO-Azide ligations.

Quantitative Performance Comparison

The selection of a linker is often dictated by the specific requirements of the application, such as the need for rapid conjugation at low concentrations or the stability of the linker under various physiological conditions. The following tables summarize key quantitative data for TCO and DBCO linkers.

ParameterTCO-Tetrazine LigationDBCO-Azide LigationReferences
Second-Order Rate Constant (k₂) 10³ to 10⁶ M⁻¹s⁻¹~0.31 to 1 M⁻¹s⁻¹[1][10][11]
Reaction Time 5 to 60 minutes2 to 12 hours (or longer)[4][12][13]
Typical Reactant Concentration Nanomolar to micromolarMicromolar[8]
Catalyst Required NoNo (Copper-free)[4][8]
Reaction pH 6.0 - 9.0~7.4 (physiological)[9][14]
Reaction Temperature 4°C to 37°C4°C to 37°C[4][14]

Table 1: Reaction Kinetics and Conditions

ParameterTCO LinkersDBCO LinkersReferences
Stability in Biological Media Generally good, but susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by light and metals.Generally stable, but can show some instability in the presence of reducing agents like dithiothreitol (B142953) (DTT).[3]
Long-term Storage of Conjugate Good, but isomerization potential should be considered.Very stable once conjugated.[3][4]
Hydrophilicity (with PEG linker) The PEG36 chain significantly enhances water solubility.PEG chains also enhance hydrophilicity.[5][6][7]

Table 2: Stability and Physicochemical Properties

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the conjugation of a protein with this compound and a DBCO-linker, followed by the bioorthogonal reaction.

Experimental_Workflow cluster_activation Step 1: Biomolecule Activation cluster_purification1 Step 2: Purification cluster_ligation Step 3: Bioorthogonal Ligation cluster_analysis Step 4: Analysis Biomolecule Biomolecule (e.g., Antibody) TCO_Activated TCO-Biomolecule Biomolecule->TCO_Activated Amine Coupling DBCO_Activated DBCO-Biomolecule Biomolecule->DBCO_Activated Amine Coupling TCO_Linker This compound + EDC/NHS TCO_Linker->TCO_Activated DBCO_Linker DBCO-NHS Ester DBCO_Linker->DBCO_Activated Purification1 Remove Excess Linker (e.g., Desalting Column) TCO_Activated->Purification1 DBCO_Activated->Purification1 Purified_TCO Purified TCO-Biomolecule Purification1->Purified_TCO Purified_DBCO Purified DBCO-Biomolecule Purification1->Purified_DBCO Final_Conjugate_TCO Final TCO Conjugate Purified_TCO->Final_Conjugate_TCO Final_Conjugate_DBCO Final DBCO Conjugate Purified_DBCO->Final_Conjugate_DBCO Tetrazine_Probe Tetrazine Probe Tetrazine_Probe->Final_Conjugate_TCO Azide_Probe Azide Probe Azide_Probe->Final_Conjugate_DBCO Analysis Characterization (e.g., SDS-PAGE, SEC) Final_Conjugate_TCO->Analysis Final_Conjugate_DBCO->Analysis

Caption: General experimental workflow for bioconjugation using TCO and DBCO linkers.
Protocol 1: Protein Functionalization with this compound

  • Reagent Preparation : Dissolve the protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[15] Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]

  • Activation of Carboxylic Acid : In a separate reaction, activate the this compound with EDC and NHS according to standard protocols to form an NHS ester in situ.

  • Conjugation Reaction : Add a 20-fold molar excess of the activated TCO-PEG36-NHS ester to the protein solution.[15]

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature.[15]

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[15]

  • Purification : Remove excess, unreacted linker using a desalting spin column or dialysis.[15] The TCO-functionalized protein is now ready for ligation with a tetrazine-modified molecule.

Protocol 2: Protein Functionalization with DBCO-NHS Ester
  • Reagent Preparation : Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[9] Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[13]

  • Conjugation Reaction : Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein sample.[9][13] Ensure the final concentration of DMSO is below 20%.[9]

  • Incubation : Incubate the reaction for 60 minutes at room temperature.[9][16]

  • Quenching (Optional) : The reaction can be quenched by adding ~10 µL of 100 mM glycine (B1666218) or Tris to neutralize unreacted DBCO-NHS ester and incubating for 15 minutes.[9][13]

  • Purification : Purify the DBCO-labeled protein from excess reagent using a desalting spin column or dialysis.[16] The DBCO-functionalized protein is now ready for ligation with an azide-modified molecule.

Protocol 3: Bioorthogonal Ligation
  • TCO-Tetrazine Ligation :

    • Prepare the TCO-functionalized protein in a suitable reaction buffer.

    • Add the tetrazine-containing molecule to the TCO-protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine molecule can be used.[14]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.[14][15] The reaction progress can be monitored by the disappearance of the tetrazine's color.[17]

    • The final conjugate can be purified by size-exclusion chromatography if necessary.[14]

  • DBCO-Azide Ligation :

    • Mix the DBCO-functionalized protein with a 2-4 fold molar excess of the azide-modified molecule.[13]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9]

    • The formation of the conjugate can be validated by SDS-PAGE, where a higher molecular weight band should be observed.[9]

    • Excess azide-modified molecules can be removed by liquid chromatography.[13]

Conclusion: Making the Right Choice

The choice between this compound and a DBCO linker is highly dependent on the specific application.

Choose this compound when:

  • Speed is critical : The exceptionally fast reaction kinetics are ideal for applications requiring rapid conjugation, such as in vivo imaging or labeling of dynamic biological processes.[3][8]

  • Low reactant concentrations are necessary : The high reaction rate allows for efficient labeling even when one or both components are present at low concentrations.[8]

Choose a DBCO linker when:

  • A well-established, robust reaction is preferred : SPAAC is a widely used and reliable bioorthogonal reaction with a long track record of success.[3]

  • Longer reaction times are acceptable : If the experimental workflow allows for incubation times of several hours to overnight, DBCO provides a very effective and specific conjugation strategy.[4][9]

  • Potential TCO isomerization is a concern : In applications requiring long-term stability under conditions that might promote TCO isomerization, the stability of the DBCO-azide linkage is a significant advantage.[3]

Both this compound and DBCO linkers are powerful tools for bioconjugation. The inclusion of a hydrophilic PEG spacer in both types of linkers offers significant advantages in terms of solubility and reduced steric hindrance.[5][6] By carefully considering the kinetic and stability data presented, researchers can select the optimal linker to advance their research and development goals.

References

The Impact of PEG Linker Length on TCO Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine is a cornerstone of modern bioconjugation, prized for its exceptional speed and specificity. A key structural feature of many TCO reagents is the polyethylene (B3416737) glycol (PEG) linker, which enhances solubility and bioavailability. A common question facing researchers is how the length of this PEG linker, particularly in reagents like TCO-PEG36-acid, influences the reaction kinetics compared to shorter PEG alternatives. This guide provides an objective comparison based on available experimental data and outlines the methodologies to perform such comparative studies.

Executive Summary

Quantitative Data on Reaction Kinetics

While specific data for this compound is sparse, the following table summarizes representative second-order rate constants (k₂) for TCO and a TCO-PEG4 derivative reacting with various tetrazines. This provides a baseline for understanding the impact of a short PEG linker on reaction kinetics. The reaction rate is highly dependent on the specific tetrazine structure.

TCO DerivativeTetrazine DerivativeSolvent/BufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2000
TCO3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazinePBS3726,000
TCO-PEG₄Methyl-substituted tetrazinePBS37463
TCO-PEG₄Various tetrazine scaffoldsDPBS371100 - 73,000

The Role of the PEG Linker in TCO-Tetrazine Kinetics

The length of the PEG linker in a TCO reagent can have a multifaceted impact on the reaction kinetics of the TCO-tetrazine ligation.

Positive Effects of PEGylation:

  • Enhanced Hydrophilicity: PEG linkers significantly increase the aqueous solubility of the often-hydrophobic TCO moiety. This is critical for biological applications, ensuring that the reagent is available for reaction in aqueous buffers and physiological media. Improved solubility can lead to a higher effective concentration of the TCO reagent, thereby increasing the observed reaction rate.

  • Reduced Steric Hindrance: A flexible PEG spacer can project the reactive TCO group away from the surface of a larger molecule (e.g., a protein or nanoparticle) to which it is attached. This minimizes steric clash and improves the accessibility of the TCO to its tetrazine binding partner, which can lead to an increase in the reaction rate.

  • Reduced Non-Specific Binding: The hydrophilic nature of PEG can minimize non-specific hydrophobic interactions, which is particularly important in complex biological systems.

Potential Negative Effects of a Long PEG Linker (e.g., PEG36):

  • Increased Steric Shielding: While a PEG linker can reduce steric hindrance from the conjugated molecule, a very long and flexible PEG chain could potentially fold back and sterically shield the TCO group itself, thereby reducing its accessibility to the tetrazine and slowing the reaction rate.

  • Complex Diffusion Dynamics: The hydrodynamic radius of a molecule with a long PEG chain is significantly larger. This can affect the diffusion rate of the molecule, which might influence the frequency of collisions between the TCO and tetrazine reactants, although this is less likely to be the rate-limiting factor in most scenarios.

One study highlighted the complexity of these interactions, finding that while a PEG4 linker improved the reactivity of a TCO-conjugated antibody, adding a PEG linker to a more hydrophobic linker actually decreased the reactivity. This suggests a complex interplay between hydrophilicity, linker flexibility, and the local chemical environment.

Experimental Protocols

For researchers wishing to perform their own comparative kinetic studies, stopped-flow spectrophotometry is a common and effective method.

Protocol for Determining Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry

This protocol outlines the determination of the second-order rate constant (k₂) for the reaction between a TCO-PEG derivative and a tetrazine by monitoring the disappearance of the characteristic tetrazine absorbance.

1. Materials and Reagents:

  • TCO-PEGn-acid (e.g., TCO-PEG4-acid, TCO-PEG12-acid, this compound)

  • Tetrazine derivative (with a distinct absorbance, typically around 520-540 nm)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF for preparing stock solutions

  • Stopped-flow spectrophotometer

2. Reagent Preparation:

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of the TCO-PEGn-acid and the tetrazine derivative in anhydrous DMSO or DMF.

  • Working Solutions: Immediately prior to the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. To maintain pseudo-first-order conditions, the concentration of the TCO-PEG derivative should be in at least 10-fold excess of the tetrazine concentration.

3. Stopped-Flow Measurement:

  • Instrument Setup: Equilibrate the stopped-flow instrument and the reaction buffer to the desired temperature (e.g., 37°C).

  • Loading: Load the TCO-PEGn-acid working solution into one syringe and the tetrazine working solution into the other syringe of the stopped-flow apparatus.

  • Data Acquisition:

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the decrease in absorbance at the λmax of the tetrazine (e.g., 530 nm) over time.

    • Collect data for a sufficient period to observe the reaction reach completion (typically several half-lives).

4. Data Analysis:

  • The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t) + C where A(t) is the absorbance at time t, A₀ is the initial absorbance, and C is the final absorbance.

  • The second-order rate constant (k₂) is then calculated by plotting the observed rate constants (k_obs) obtained from a series of experiments with varying concentrations of the TCO-PEGn-acid against the concentration of the TCO-PEGn-acid. The slope of this line is the second-order rate constant, k₂.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Factors Influencing TCO-PEG Kinetics Solubility Enhanced Solubility (+) Kinetics Overall Reaction Rate Solubility->Kinetics Steric_Hindrance Reduced Steric Hindrance (+) Steric_Hindrance->Kinetics Steric_Shielding Increased Steric Shielding (-) Steric_Shielding->Kinetics Diffusion Altered Diffusion (?) Diffusion->Kinetics

Caption: Key factors influencing the reaction kinetics of PEGylated TCO reagents.

G cluster_1 Kinetic Measurement Workflow A Prepare TCO-PEGn and Tetrazine Stock Solutions B Dilute to Working Concentrations in Buffer A->B C Load into Stopped-Flow Spectrophotometer Syringes B->C D Equilibrate to Desired Temperature C->D E Initiate Rapid Mixing D->E F Monitor Absorbance Decay of Tetrazine E->F G Fit Data to Exponential Decay to find k_obs F->G H Plot k_obs vs. [TCO-PEGn] to Determine k₂ G->H

Caption: Experimental workflow for determining second-order rate constants.

Characterizing TCO-PEG36-Acid Conjugates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with TCO-PEG36-acid conjugates, accurate and robust analytical characterization is paramount. This guide provides a comparative overview of the key analytical techniques used to assess the purity, identity, and stability of these molecules. We will delve into the experimental protocols for each method and present quantitative data to support a comprehensive evaluation.

Core Analytical Techniques

The primary methods for characterizing this compound and its conjugates are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique insights into the physicochemical properties of these molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity and stability of this compound conjugates.[1][][3] It separates the main product from impurities, unreacted starting materials, and degradation products.[1] The two most common HPLC methods employed are Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[1] For this compound conjugates, where a hydrophobic TCO group is attached to a hydrophilic PEG chain, RP-HPLC is highly effective. More hydrophobic molecules will have longer retention times.[1]

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This method is particularly useful for analyzing PEGylated proteins to separate the larger conjugate from the smaller, unconjugated PEG reagent.[4]

Table 1: Comparison of HPLC Methods for this compound Conjugate Analysis

ParameterReverse-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Principle Separation based on hydrophobicity.[1]Separation based on molecular size.[4]
Primary Application Purity assessment and impurity profiling.[1]Analysis of high molecular weight conjugates and detection of aggregation.[4]
Typical Purity >95% for the main product peak.[1]Dependent on the efficiency of the conjugation reaction.
Instrumentation HPLC or UPLC system with a UV-Vis detector.[1]HPLC or UPLC system with UV and/or Refractive Index (RI) detection.[4]
Common Column C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]SEC columns (e.g., Shodex Protein KW803 and KW804).[3]

This protocol is a typical starting point for analyzing the purity of a this compound conjugate.

  • System : An HPLC or UPLC system equipped with a UV-Vis detector.[1]

  • Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[1]

  • Gradient : A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection Wavelength : 254 nm and 280 nm (or a specific wavelength for an attached payload).[1]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : Dissolve the conjugate in a suitable solvent (e.g., DMSO or a water/ACN mixture) to a concentration of approximately 1 mg/mL.[1]

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve Conjugate (1 mg/mL in DMSO/Water/ACN) injection Inject 10 µL of Sample dissolve->injection Load Sample column C18 Column injection->column Introduce to Column separation Gradient Elution (5-95% ACN with 0.1% TFA) column->separation Separate by Hydrophobicity detection UV-Vis Detection (254 nm / 280 nm) separation->detection Detect Analytes chromatogram Generate Chromatogram detection->chromatogram Acquire Data purity Calculate Purity (%) chromatogram->purity Integrate Peaks

Caption: Workflow for RP-HPLC analysis of this compound conjugates.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of this compound conjugates and identifying any impurities or degradation products.[1] Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it the "gold standard" for identity confirmation.[1] High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements.[1][5]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another valuable MS technique, particularly for determining the overall TCO density on a conjugated antibody.[6]

Table 2: Comparison of Mass Spectrometry Methods

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Principle Measures the mass-to-charge ratio (m/z) of ions separated by LC.[1]Measures the time of flight of ions desorbed from a matrix by a laser.[6]
Primary Application Molecular weight confirmation and identification of impurities.[1]Analysis of total modification density on large biomolecules.[6]
Mass Accuracy High resolution, often to within a few ppm.[1]Generally lower resolution than ESI-MS.
Instrumentation HPLC or UPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.[1][5]MALDI-TOF mass spectrometer.[6]
  • System : An HPLC or UPLC system coupled to a high-resolution mass spectrometer with an ESI source.[1]

  • LC Method : A reverse-phase method similar to the one described for purity analysis is often used, but with a mobile phase modifier compatible with MS, such as 0.1% formic acid instead of TFA.[1]

  • MS Settings :

    • Ionization Mode : Positive ESI.[1]

    • Mass Range : 100 - 2000 m/z.[1]

    • Capillary Voltage : 3.5 - 4.5 kV.[1]

    • Source Temperature : 120-150 °C.[1]

  • Data Analysis : The mass spectrum is extracted from the main chromatographic peak. The presence of the protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺) is verified.[1]

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample_inj Inject Sample rp_column RP-HPLC Separation (0.1% Formic Acid) sample_inj->rp_column Separate Analytes esi_source Electrospray Ionization (Positive Mode) rp_column->esi_source Elute to MS mass_analyzer High-Resolution Mass Analyzer esi_source->mass_analyzer Ionize and Transfer Ions detector Ion Detection mass_analyzer->detector Separate by m/z mass_spectrum Generate Mass Spectrum detector->mass_spectrum Acquire Data mw_confirm Confirm Molecular Weight ([M+H]+, [M+Na]+) mass_spectrum->mw_confirm Analyze Spectrum

Caption: Workflow for LC-MS analysis of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural characterization of this compound and its conjugates.[7][8] It can be used to determine the molecular weight, purity, and the extent of functionalization.[7] For PEGylated molecules, specific peaks in the ¹H NMR spectrum can be used to quantify the degree of substitution.[9]

Table 3: Application of ¹H NMR Spectroscopy

ParameterInformation Obtained
Chemical Shift Provides information about the chemical environment of protons, confirming the presence of both the TCO and PEG moieties.
Integration The ratio of integrals of specific peaks can be used to determine the molecular weight and the degree of functionalization.[7]
Purity The absence of impurity peaks confirms the purity of the sample.[7]
  • System : A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often preferred for PEG derivatives as it can reveal a distinct hydroxyl peak that does not shift significantly with concentration.[10] Deuterated chloroform (B151607) (CDCl₃) is also commonly used.

  • Sample Preparation : Dissolve a few milligrams of the conjugate in the deuterated solvent.

  • Data Acquisition : A sufficient number of scans (e.g., 120-256) should be acquired to obtain a good signal-to-noise ratio.[9]

  • Data Analysis : The spectrum is referenced (e.g., to TMS), and the chemical shifts and integrals of relevant peaks are analyzed. For PEG, the large backbone resonance is a prominent feature.[9]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis dissolve_sample Dissolve Conjugate in Deuterated Solvent transfer_tube Transfer to NMR Tube dissolve_sample->transfer_tube place_in_nmr Place Sample in Spectrometer transfer_tube->place_in_nmr acquire_data Acquire 1H NMR Spectrum place_in_nmr->acquire_data process_fid Process Free Induction Decay (FID) acquire_data->process_fid analyze_spectrum Analyze Chemical Shifts and Integrals process_fid->analyze_spectrum confirm_structure Confirm Structure and Purity analyze_spectrum->confirm_structure

Caption: Workflow for ¹H NMR analysis of this compound conjugates.

Conclusion

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound conjugates. RP-HPLC provides essential information on purity, while LC-MS confirms the molecular identity. ¹H NMR offers detailed structural insights and can be used to verify functionalization. By employing these techniques in a complementary fashion, researchers can ensure the quality and consistency of their this compound conjugates, which is critical for their successful application in drug development and other biomedical research areas.

References

A Comparative Guide to HPLC Methods for Validating TCO-PEG36-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of TCO-PEG36-acid conjugation. We present a detailed analysis of Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC), supported by experimental protocols and quantitative data to inform your selection of the most suitable analytical technique.

The successful conjugation of trans-cyclooctene (B1233481) (TCO) to polyethylene (B3416737) glycol (PEG) linkers is a critical step in the development of targeted therapeutics and diagnostics utilizing bioorthogonal click chemistry. Validating the integrity of the TCO group and confirming successful conjugation is paramount. This guide will explore the primary HPLC-based methodologies for this purpose.

Comparison of HPLC Methods

The choice of HPLC method for validating this compound conjugation depends on the specific analytical goal, whether it is to assess purity, determine conjugation efficiency, or characterize the final product. Each technique offers distinct advantages and limitations.

MethodPrinciplePrimary Application for this compound ValidationAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[1]Purity assessment of the this compound reagent and analysis of conjugation to small molecules or peptides.High resolution, sensitive to small changes in molecular structure, compatible with mass spectrometry (LC-MS).[2][3]May require derivatization for compounds lacking a UV chromophore, potential for on-column degradation of sensitive molecules.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (molecular size).[4]Determination of conjugation efficiency to larger molecules like proteins and antibodies, and detection of aggregation.[5][6]Mild separation conditions preserving the native structure of biomolecules, effective for separating large from small molecules.[5]Lower resolution for molecules of similar size, potential for non-specific interactions with the stationary phase.[5]
Hydrophobic Interaction Chromatography (HIC) Separation based on the interaction of hydrophobic moieties on the analyte with a weakly hydrophobic stationary phase.Orthogonal method to RP-HPLC and SEC for purity assessment and separation of conjugated from unconjugated species, especially for protein conjugates.Can separate isoforms and conjugates with different drug-to-antibody ratios (DARs), gentle separation conditions.Can have lower capacity and resolution compared to RP-HPLC for some applications.

Experimental Protocols

Detailed methodologies for each HPLC technique are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for this compound Purity

This protocol is designed for the purity assessment of the this compound reagent itself.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[1]

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.[1]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30-40 °C.[1]

    • Injection Volume: 10-20 µL.[1]

  • Detector Settings:

    • UV/Vis: 220 nm for general detection of the acid group. If conjugated to a chromophore-containing molecule, the detection wavelength should be optimized.

    • ELSD/CAD: For universal detection if the analyte lacks a strong chromophore.

      • Nebulizer Temperature: 30-50 °C.[1]

      • Evaporator Temperature: 50-70 °C.[1]

Protocol 2: Size-Exclusion Chromatography (SEC) for Protein Conjugation Analysis

This protocol is suitable for determining the extent of this compound conjugation to a protein.

  • Sample Preparation: Dilute the conjugation reaction mixture or purified conjugate in the mobile phase to a final protein concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: SEC column with an appropriate pore size for the expected molecular weight range of the conjugate (e.g., 300 Å for antibodies).

    • Mobile Phase: Phosphate-buffered saline (PBS) pH 7.4 or another physiological buffer. 150 mM ammonium (B1175870) acetate (B1210297) can be used for MS compatibility.[8]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient (25 °C).[8]

    • Injection Volume: 20-50 µL.

  • Detector Settings:

    • UV/Vis: 280 nm for protein detection.

    • Refractive Index (RI): For detection of the PEG moiety, although less sensitive.[9]

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Conjugate Separation

This protocol provides an alternative method for separating conjugated from unconjugated proteins.

  • Sample Preparation: Dilute the sample in the high salt binding buffer.

  • HPLC System and Conditions:

    • Column: HIC column (e.g., Butyl, Phenyl, or Ether).

    • Mobile Phase A (Binding Buffer): High salt concentration, e.g., 2 M ammonium sulfate (B86663) in 100 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 100 mM sodium phosphate, pH 7.0.

    • Gradient Elution: A descending salt gradient from 100% A to 100% B.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient.

  • Detector Settings:

    • UV/Vis: 280 nm for protein detection.

Quantitative Data Presentation

The following tables summarize typical performance metrics that can be obtained with each HPLC method for the analysis of PEGylated molecules. While specific data for this compound is limited in the public domain, these examples provide a benchmark for expected results.

Table 1: RP-HPLC Performance for Purity Analysis of a PEG-acid Derivative

ParameterTypical ValueReference
Linearity (R²) > 0.99[7]
Limit of Detection (LOD) 1-10 µg/mL[9]
Limit of Quantitation (LOQ) 5-25 µg/mL[9]
Precision (RSD) < 2%[7]
Accuracy (Recovery) 98-102%[7]

Table 2: SEC Performance for a PEGylated Protein Conjugate

ParameterTypical ValueReference
Resolution (Rs) between conjugate and free protein > 1.5[9]
Linearity (R²) for conjugate > 0.99[6]
LOD for conjugate 3.125 µg/mL[6]
LOQ for conjugate 12.5 µg/mL[6]
Precision of Retention Time (RSD) < 0.5%[6]

Table 3: HIC Performance for Separation of PEGylated Protein Isoforms

ParameterTypical ValueReference
Resolution (Rs) between mono- and di-PEGylated species > 1.2
Yield of purified mono-PEGylated species ~85%[10]
Purity of isolated mono-PEGylated species > 95%[10]

Mandatory Visualizations

Experimental Workflow for this compound Conjugation and HPLC Validation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Validation & Characterization TCO_Reagent This compound Reagent Conjugation Conjugation Reaction TCO_Reagent->Conjugation Target_Molecule Target Molecule (e.g., Protein) Target_Molecule->Conjugation Reaction_Mixture Reaction Mixture Conjugation->Reaction_Mixture HPLC_System HPLC System Reaction_Mixture->HPLC_System Integrity TCO Integrity (MS/NMR) Reaction_Mixture->Integrity RP_HPLC RP-HPLC HPLC_System->RP_HPLC Purity SEC SEC HPLC_System->SEC Size HIC HIC HPLC_System->HIC Hydrophobicity Purity Purity Assessment RP_HPLC->Purity Efficiency Conjugation Efficiency SEC->Efficiency HIC->Efficiency

Caption: Workflow for this compound conjugation and subsequent validation by HPLC methods.

Signaling Pathway: Bioorthogonal Ligation of this compound Conjugate

TCO_Conjugate This compound Conjugated Molecule IEDDA Inverse Electron-Demand Diels-Alder Reaction TCO_Conjugate->IEDDA Tetrazine Tetrazine-labeled Binding Partner Tetrazine->IEDDA Stable_Adduct Stable Covalent Adduct IEDDA->Stable_Adduct

Caption: Bioorthogonal reaction between a TCO-conjugate and a tetrazine-labeled molecule.

Alternative and Complementary Validation Methods

While HPLC is a cornerstone for validation, other techniques provide orthogonal and often more detailed structural information.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive mass confirmation of the conjugate and can help identify side products.[2][3] Intact mass analysis can determine the drug-to-antibody ratio (DAR) for protein conjugates.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the integrity of the TCO ring, as the vinyl protons of the trans-cyclooctene have a characteristic chemical shift.[11][12] It can also be used for quantitative analysis (qNMR).[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic C=C stretch of the trans-cyclooctene, providing evidence of its presence.[14]

By combining these HPLC methods with orthogonal techniques, researchers can confidently validate the successful conjugation of this compound and ensure the quality and reliability of their downstream applications.

References

TCO-PEG36-acid performance in live-cell imaging compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the ability to specifically and efficiently label biomolecules without perturbing their natural function is paramount. TCO-PEG36-acid has emerged as a powerful tool in this domain, leveraging the principles of bioorthogonal chemistry to offer researchers a robust method for visualizing cellular processes in real-time. This guide provides a comprehensive comparison of this compound's performance against other common labeling alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their live-cell imaging experiments.

Performance Comparison of Bioorthogonal Labeling Chemistries

The exceptional performance of this compound in live-cell imaging is rooted in the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine (Tz). This "click chemistry" reaction stands out for its remarkably fast kinetics and its ability to proceed under physiological conditions without the need for cytotoxic catalysts.[1][2]

Data Presentation: Quantitative Comparison of Key Click Chemistry Reactions

FeatureTetrazine-TCO Ligation (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[3]~1[2]10 - 10⁴[2]
Biocompatibility Excellent (copper-free)[2]Excellent (copper-free)Limited in vivo due to copper cytotoxicity[2][4]
Reaction Conditions Aqueous media, room temperature, catalyst-free[1]Aqueous media, room temperature, catalyst-freeRequires copper(I) catalyst, which can be toxic to cells[2][4]
Specificity High[2]HighHigh

Key Performance Insights:

  • Reaction Kinetics: The TCO-tetrazine ligation exhibits significantly faster reaction rates compared to both SPAAC and CuAAC.[2] This rapid kinetics is crucial for efficiently labeling low-abundance biomolecules and for capturing dynamic cellular events in real-time.

  • Biocompatibility: The primary advantage of this compound and other TCO-based reagents is their excellent biocompatibility. The reaction is catalyst-free, avoiding the cellular toxicity associated with the copper catalyst required for CuAAC.[2][4] While SPAAC is also copper-free, the faster kinetics of the TCO-tetrazine reaction often make it the preferred choice for in vivo and live-cell applications.[2]

  • Signal-to-Noise Ratio (SNR): The fluorogenic nature of some tetrazine dyes, where fluorescence is quenched until the reaction with TCO occurs, can lead to a significant increase in the fluorescence signal upon labeling, contributing to a high signal-to-noise ratio.[5] Efficient labeling and subsequent removal of unbound probes are critical for achieving a high SNR.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible and successful live-cell imaging experiments. Below are generalized protocols for utilizing this compound for labeling and a standard method for assessing cell viability.

Protocol 1: Live-Cell Labeling with this compound and a Tetrazine-Fluorophore

This protocol outlines the general steps for labeling a target protein, which has been metabolically or genetically modified to incorporate a reactive handle, with a this compound conjugate, followed by visualization with a tetrazine-fluorophore.

Materials:

  • Cells expressing the target protein with a compatible reactive group (e.g., an azide (B81097) for SPAAC pre-modification or a tetrazine for direct reaction).

  • This compound.

  • Activation reagents for the carboxylic acid (e.g., EDC/NHS).

  • The molecule to be conjugated to this compound (e.g., a ligand or antibody).

  • Tetrazine-conjugated fluorescent dye.

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS).

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Conjugation of this compound:

    • Activate the carboxylic acid group of this compound using EDC and NHS in an appropriate buffer.

    • Add the molecule to be conjugated (e.g., an amine-containing ligand) to the activated this compound solution.

    • Allow the reaction to proceed for a specified time at room temperature or 4°C.

    • Purify the TCO-PEG36-conjugate using a desalting column to remove excess unconjugated reagents.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish suitable for microscopy and culture them to the desired confluency.

    • If necessary, induce the expression of your target protein.

  • Labeling:

    • Wash the cells gently with pre-warmed live-cell imaging buffer.

    • Incubate the cells with the TCO-PEG36-conjugate at an optimized concentration and time.

    • Wash the cells three times with pre-warmed imaging buffer to remove any unbound conjugate.

    • Add the tetrazine-fluorophore to the cells at an optimized concentration and incubate to allow the click reaction to occur.

    • Wash the cells three times with pre-warmed imaging buffer to remove the unbound tetrazine-fluorophore.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTT)

This assay is a common method to assess cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cells cultured in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Microplate reader.

Procedure:

  • Cell Treatment:

    • After the labeling procedure with this compound and the tetrazine-fluorophore, remove the imaging buffer.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[6]

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Cell Culture & Metabolic/Genetic Modification incubation_tco Incubate Cells with TCO-PEG36-conjugate cell_culture->incubation_tco conjugation Conjugation of this compound to Targeting Moiety conjugation->incubation_tco wash1 Wash incubation_tco->wash1 incubation_tz Incubate Cells with Tetrazine-Fluorophore wash1->incubation_tz wash2 Wash incubation_tz->wash2 live_imaging Live-Cell Imaging wash2->live_imaging data_analysis Data Analysis live_imaging->data_analysis

A generalized experimental workflow for live-cell imaging using this compound.

Visualizing Protein Trafficking with this compound

This compound can be employed to study the dynamic processes of protein trafficking, such as the journey of a receptor from the endoplasmic reticulum (ER) to the plasma membrane.

G cluster_labeling ER Endoplasmic Reticulum (ER) (Protein Synthesis & Initial Glycosylation) Golgi Golgi Apparatus (Protein Processing & Sorting) ER->Golgi Anterograde Transport Vesicle Transport Vesicle Golgi->Vesicle PlasmaMembrane Plasma Membrane (Receptor Localization) Vesicle->PlasmaMembrane Endosome Endosome (Internalization) PlasmaMembrane->Endosome Endocytosis Endosome->PlasmaMembrane Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome label_ER Pulse-labeling of nascent protein in the ER with a TCO-modified amino acid. label_PM Surface labeling of mature receptor with a Tetrazine-Fluorophore.

A simplified diagram of a protein trafficking pathway that can be studied using this compound.

References

The Strategic Advantage of TCO-PEG36-acid in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While traditional linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains have been instrumental in the development of numerous PROTACs, novel linkers are emerging to address specific challenges and unlock new therapeutic possibilities. This guide provides a comprehensive comparison of TCO-PEG36-acid with other commonly used linkers in PROTAC design, supported by experimental data and detailed protocols.

The Unique Proposition of this compound: Bioorthogonal Reactivity

This compound is a heterobifunctional linker that combines a long-chain polyethylene glycol (PEG) spacer with a terminal trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid. While the PEG component offers advantages in terms of solubility and flexibility, the key differentiator of this linker is the TCO moiety. TCO is a strained alkene that participates in a highly efficient and specific bioorthogonal reaction with tetrazine, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This unique reactivity provides a significant advantage in advanced PROTAC design strategies.

One of the primary applications of the TCO-tetrazine ligation is in the development of PROTAC prodrugs or in-cell synthesis of PROTACs .[2] This approach aims to overcome challenges associated with the high molecular weight and poor cell permeability of some PROTACs.[3] By splitting the PROTAC into two smaller, more cell-permeable fragments—one containing the TCO linker and the other a tetrazine moiety—the fully functional PROTAC can be assembled in situ within the target cell. This strategy can improve drug delivery and reduce off-target effects.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The choice of linker can significantly impact these parameters. While direct comparative data for this compound as a passive linker is limited in publicly available literature, we can analyze the performance of common linker classes to understand the landscape of PROTAC linker optimization.

Physicochemical Properties of Linkers

The physicochemical properties of the linker directly influence the overall properties of the PROTAC, including its solubility, permeability, and metabolic stability.

Linker TypeKey Physicochemical Properties
This compound High Hydrophilicity: The long PEG chain (36 ethylene (B1197577) glycol units) imparts excellent water solubility.[4][5] Bioorthogonal Reactivity: The TCO group allows for specific chemical ligation with tetrazines.[1] Flexibility: The PEG chain provides significant conformational flexibility.
Alkyl Linkers Hydrophobicity: Generally hydrophobic, which can sometimes improve cell permeability but may reduce aqueous solubility.[] Metabolic Stability: Typically stable to metabolic degradation. Simplicity: Structurally simple and synthetically accessible.
PEG Linkers (Standard) High Hydrophilicity: Improves solubility and can reduce non-specific binding.[] Flexibility: Provides conformational flexibility, which can be crucial for optimal ternary complex formation.[7] Tunability: The length of the PEG chain can be easily modified to optimize linker length.
Rigid Linkers (e.g., containing aromatic rings, piperazines) Conformational Constraint: Reduces the entropic penalty of ternary complex formation, potentially increasing potency. Improved Pharmacokinetics: Can lead to better metabolic stability and cell permeability in some cases.
Impact of Linker Length and Composition on PROTAC Efficacy (Representative Data)

Systematic studies have demonstrated that linker length and composition are critical for PROTAC potency. The optimal linker is highly dependent on the specific target protein and E3 ligase pair.

Table 1: Influence of PEG Linker Length on ERα Degradation [8]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Influence of Linker Composition on BRD4 Degradation [2]

PROTAC LinkerDC50 (nM)Dmax (%)
4-PEG units< 0.5 µM>90%
1-2 PEG units> 5 µM<50%
Alkyl chain (variable lengths)Variable (highly dependent on length)Variable

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key assays used to evaluate PROTAC performance.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[9][10]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of harvest.

  • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treat the cells with the PROTAC dilutions and the vehicle control for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate in microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to new tubes and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[11][12]

1. Materials and Reagents:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF).

  • 96-well acceptor plates (e.g., flat-bottom, non-treated).

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PROTAC stock solution in DMSO.

2. Assay Procedure:

  • Carefully coat the membrane of the filter plate with 5 µL of the phospholipid solution.

  • Prepare the PROTAC solutions in PBS at the desired concentration (e.g., 10 µM) from the DMSO stock. The final DMSO concentration should be low (e.g., <1%).

  • Add 300 µL of PBS to the acceptor plate wells.

  • Add 150 µL of the PROTAC solution to the donor (filter) plate wells.

  • Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference sample of the initial solution, using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • C_A(t) is the concentration in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Visualizing PROTAC Design and Evaluation Workflows

PROTAC_Design_and_Evaluation PROTAC Design and Evaluation Workflow cluster_design PROTAC Design cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis Target_Ligand Target Protein Ligand Synthesis Chemical Synthesis Target_Ligand->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis Linker_Selection Linker Selection (e.g., this compound) Linker_Selection->Synthesis Degradation_Assay Degradation Assay (Western Blot) Synthesis->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Synthesis->Permeability_Assay Ternary_Complex Ternary Complex Formation Assay Synthesis->Ternary_Complex DC50_Dmax DC50 & Dmax Determination Degradation_Assay->DC50_Dmax Papp Permeability Coefficient (Papp) Permeability_Assay->Papp Ternary_Complex->Linker_Selection Optimization DC50_Dmax->Linker_Selection Optimization Papp->Linker_Selection Optimization

Caption: A flowchart illustrating the iterative process of PROTAC design, synthesis, and evaluation.

Bioorthogonal_PROTAC_Strategy Bioorthogonal PROTAC Prodrug Strategy cluster_fragments Cell-Permeable Fragments cluster_cell Intracellular Environment Fragment_A Fragment A (Target Ligand + TCO-Linker) Cell_Membrane Cell Membrane Fragment_A->Cell_Membrane Fragment_B Fragment B (E3 Ligand + Tetrazine) Fragment_B->Cell_Membrane PROTAC_Assembly In-situ PROTAC Assembly (iEDDA Reaction) Cell_Membrane->PROTAC_Assembly Degradation Target Protein Degradation PROTAC_Assembly->Degradation

Caption: Schematic of a bioorthogonal PROTAC prodrug strategy utilizing a TCO-containing linker.

Conclusion

The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. While traditional linkers like PEG and alkyl chains have proven valuable, the emergence of functionalized linkers such as this compound opens up new avenues for advanced PROTAC design. The primary advantage of this compound lies in its ability to participate in bioorthogonal chemistry, enabling innovative strategies like prodrug development and in-cell PROTAC synthesis to overcome challenges of drug delivery and off-target effects. Although direct comparative data on its performance as a passive linker is still emerging, its favorable physicochemical properties, including high solubility and flexibility, make it a compelling choice for researchers exploring next-generation targeted protein degraders. The detailed experimental protocols provided in this guide will aid in the systematic evaluation and optimization of PROTACs, regardless of the chosen linker strategy.

References

A Comparative Stability Analysis of TCO-PEG36-Acid and Other Bioconjugation Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the crosslinker is a critical parameter in the development of robust and effective bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. A linker must be stable enough to endure systemic circulation and prevent premature payload release, yet allow for controlled cleavage or remain intact at the target site. This guide provides an objective comparison of the stability of TCO-PEG36-acid with other commonly employed crosslinking chemistries, supported by experimental data and detailed methodologies.

Introduction to Crosslinker Chemistries

The choice of a crosslinker is pivotal to the performance of a bioconjugate. This comparison focuses on three widely used classes of crosslinkers:

  • Trans-cyclooctene (TCO)-Tetrazine Ligation (Click Chemistry): this compound is a key component of the bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a TCO and a tetrazine. This "click chemistry" reaction is known for its high speed and specificity. The stability of the resulting conjugate is generally high; however, the TCO moiety itself can be susceptible to isomerization.

  • Maleimide-Thiol Conjugation: Maleimide-based crosslinkers react with free thiol groups (e.g., on cysteine residues) to form a thioether bond. While a popular and efficient method, the resulting succinimide (B58015) ring can be susceptible to a retro-Michael reaction, leading to deconjugation.

  • N-Hydroxysuccinimide (NHS) Ester-Amine Coupling: NHS esters are highly reactive towards primary amines (e.g., on lysine (B10760008) residues), forming stable amide bonds. A primary limitation of NHS esters is their susceptibility to hydrolysis in aqueous environments, which competes with the desired conjugation reaction.

Comparative Stability Data

The following table summarizes the stability of different crosslinker types under physiologically relevant conditions. The data is compiled from various sources and, where direct comparative data for this compound is unavailable, estimations based on closely related TCO derivatives are provided.

Crosslinker TypeChemistryPrimary Instability PathwayHalf-life in Human Serum/Plasma (37 °C, pH 7.4)Key Considerations
TCO-Tetrazine Conjugate Bioorthogonal Click ChemistryIsomerization of unreacted TCO to cis-cyclooctene (CCO)> 7 days (Conjugate)[1]; Hours to days (Unconjugated TCO)[2][3]The formed triazine linkage is highly stable. The stability concern lies with the unreacted TCO moiety, which can isomerize and lose reactivity.[2] The rate of isomerization is influenced by the presence of thiols and other components in biological media.[1][2]
Maleimide-Thiol Adduct Michael AdditionRetro-Michael Reaction (Thiol Exchange)20 - 258 hours[4][5]Stability is highly dependent on the local environment of the linkage on the protein and the specific N-substituent on the maleimide (B117702).[4] Thiol exchange with abundant molecules like glutathione (B108866) is a major concern in vivo.[6][7]
NHS Ester-Amine Adduct AcylationHydrolysis of unreacted NHS ester1 hour (at pH 8)[8][9]The resulting amide bond is very stable. The primary instability is the rapid hydrolysis of the NHS ester prior to conjugation, which is highly pH-dependent.[8][10][11]

Experimental Protocols

To ensure a fair and accurate comparison of crosslinker stability, a standardized experimental protocol is essential. Below are detailed methodologies for assessing the stability of bioconjugates in vitro.

Protocol 1: In Vitro Plasma/Serum Stability Assay

This protocol is designed to determine the stability of a bioconjugate in a physiologically relevant matrix.

1. Materials:

  • Bioconjugate of interest (e.g., antibody conjugated via this compound, Maleimide-PEG linker, or NHS-ester-PEG linker)
  • Human serum or plasma (freshly prepared or properly stored)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Quenching solution (if necessary, e.g., excess thiol for maleimide reactions, or Tris buffer for NHS ester reactions)
  • Analytical instruments: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

2. Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.
  • Incubate the bioconjugate in human serum or plasma at a final concentration of 1 mg/mL at 37°C.
  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot of the incubation mixture.
  • Immediately stop any further degradation by adding a quenching solution or by freezing at -80°C.
  • Process the samples for analysis. This may involve protein precipitation to remove larger plasma proteins and isolate the bioconjugate or released payload.
  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.
  • Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life.

Protocol 2: Thiol Challenge Assay for Maleimide Conjugates

This assay specifically evaluates the stability of maleimide-thiol linkages in the presence of a competing thiol, mimicking the intracellular environment.

1. Materials:

  • Maleimide-conjugated protein
  • Glutathione (GSH) solution (e.g., 5 mM in PBS, pH 7.4)
  • PBS, pH 7.4
  • Analytical instruments: HPLC or LC-MS

2. Procedure:

  • Incubate the maleimide conjugate in the GSH solution at 37°C.
  • At defined time points, take aliquots and quench the reaction (e.g., by acidification).
  • Analyze the samples by HPLC or LC-MS to measure the decrease in the intact conjugate and the appearance of the deconjugated protein and/or the GSH-adduct of the linker-payload.
  • Calculate the half-life of the conjugate in the presence of excess thiol.

Protocol 3: Hydrolysis Assay for NHS Esters

This protocol measures the rate of hydrolysis of an NHS ester in an aqueous buffer.

1. Materials:

  • NHS ester crosslinker
  • Reaction buffer at a specific pH (e.g., PBS at pH 7.4)
  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare a stock solution of the NHS ester in a dry, aprotic solvent (e.g., DMSO).
  • Initiate the hydrolysis by diluting the NHS ester stock solution into the aqueous buffer at a known concentration.
  • Immediately monitor the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide leaving group.
  • Continue to take readings at regular intervals until the reaction is complete.
  • Plot the absorbance at 260 nm versus time and fit the data to a first-order rate equation to determine the hydrolysis half-life.[10][11]

Visualizing Experimental Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result Bioconjugate Bioconjugate Stock (TCO, Maleimide, or NHS-based) Incubate Incubate at 37°C Bioconjugate->Incubate Matrix Human Serum/Plasma (37°C, pH 7.4) Matrix->Incubate Timepoints Collect Aliquots (0, 1, 4, 8, 24, 48, 72, 168h) Incubate->Timepoints Process Sample Processing (e.g., Protein Precipitation) Timepoints->Process Analyze LC-MS or HPLC Analysis Process->Analyze Quantify Quantify Intact Conjugate Analyze->Quantify Plot Plot % Intact vs. Time Quantify->Plot HalfLife Calculate Half-life (t½) Plot->HalfLife

General workflow for assessing crosslinker stability in plasma.

G TCO TCO-modified Protein TCO_Tetrazine_Conjugate Stable TCO-Tetrazine Conjugate TCO->TCO_Tetrazine_Conjugate Isomerization Isomerization TCO->Isomerization Tetrazine Tetrazine-modified Payload Tetrazine->TCO_Tetrazine_Conjugate CCO Unreactive cis-cyclooctene (CCO) Isomerization->CCO Maleimide Maleimide-modified Protein Maleimide_Thiol_Adduct Maleimide-Thiol Adduct Maleimide->Maleimide_Thiol_Adduct Thiol Thiol-containing Payload Thiol->Maleimide_Thiol_Adduct Retro_Michael Retro-Michael Reaction Maleimide_Thiol_Adduct->Retro_Michael Thiol_Exchange Thiol Exchange Product Maleimide_Thiol_Adduct->Thiol_Exchange Retro_Michael->Maleimide Retro_Michael->Thiol GSH Glutathione (GSH) GSH->Thiol_Exchange NHS_Ester NHS Ester-modified Linker Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Amine Amine-containing Protein Amine->Amide_Bond Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid

Degradation pathways of different crosslinkers.

Conclusion

The selection of a crosslinker is a critical decision in the design of bioconjugates. This compound, as part of a bioorthogonal click chemistry strategy, offers excellent stability of the final conjugate, with the primary consideration being the stability of the unreacted TCO moiety. Maleimide-based linkers provide a versatile method for thiol conjugation, but their stability against retro-Michael reactions must be carefully evaluated. NHS esters form highly stable amide bonds, but their utility is tempered by their susceptibility to hydrolysis prior to conjugation. A thorough understanding of these stability profiles, coupled with rigorous experimental evaluation using standardized protocols, is essential for the development of safe and effective bioconjugates for therapeutic and diagnostic applications.

References

Safety Operating Guide

Proper Disposal of TCO-PEG36-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA - For researchers, scientists, and drug development professionals utilizing TCO-PEG36-acid in their work, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this reagent, ensuring operational integrity and building trust in laboratory safety protocols.

While this compound, a member of the polyethylene (B3416737) glycol (PEG) family, is not broadly classified as a hazardous material, adherence to specific disposal protocols is paramount. The primary guidance for chemical disposal is the Safety Data Sheet (SDS) provided by the manufacturer, supplemented by institutional and local regulations.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.

Key Physical and Chemical Properties:

PropertyValue
Molecular Formula C84H163NO40
Molecular Weight 1827.2 g/mol
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C, protected from light

Source: BroadPharm Product Information[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on whether it is in its pure form or mixed with other substances.

1. Uncontaminated (Pure) this compound:

For pure, uncontaminated this compound, the primary disposal route is through a licensed chemical waste disposal contractor.

  • Step 1: Containerization: Place the uncontaminated this compound in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name ("this compound") and any associated hazard warnings as indicated on the SDS.

  • Step 2: Storage: Store the waste container in a designated, secure area for chemical waste, away from incompatible materials.

  • Step 3: Contractor Pickup: Arrange for collection by your institution's licensed chemical waste disposal service.

2. Contaminated this compound (Solutions and Mixtures):

If the this compound has been dissolved in a solvent or is part of a reaction mixture, the entire solution must be treated as hazardous waste, with the disposal protocol dictated by the most hazardous component.

  • Step 1: Hazard Identification: Identify all components of the waste mixture. Consult the SDS for each constituent to determine its specific hazards (e.g., flammability, corrosivity, toxicity).

  • Step 2: Waste Segregation: Do not mix different types of chemical waste. Keep the this compound waste stream separate from other chemical waste to avoid unintended reactions.

  • Step 3: Containerization and Labeling: Use a designated, leak-proof container appropriate for the hazards of the entire mixture. The label must list all components of the mixture and display the appropriate hazard symbols.

  • Step 4: Disposal: Dispose of the container through your institution's hazardous waste program.

Important Note: Never dispose of this compound, whether pure or in solution, down the drain. While some PEG compounds are biodegradable, their introduction into wastewater systems can negatively impact treatment processes.

Experimental Workflow for Waste Determination

The following workflow provides a logical process for determining the correct disposal path for this compound waste.

G start Start: this compound Waste Generated is_contaminated Is the waste mixed with other chemicals or solvents? start->is_contaminated identify_hazards Identify all components and consult their SDSs. is_contaminated->identify_hazards Yes non_hazardous Treat as Non-Hazardous Chemical Waste is_contaminated->non_hazardous No treat_as_hazardous Treat as Hazardous Waste identify_hazards->treat_as_hazardous containerize_mixed Containerize and label with all components and hazards treat_as_hazardous->containerize_mixed containerize_pure Containerize and label as 'this compound Waste' non_hazardous->containerize_pure licensed_disposal Dispose via licensed waste contractor containerize_pure->licensed_disposal containerize_mixed->licensed_disposal

Caption: Decision workflow for the proper disposal of this compound.

Signaling Pathway for Safe Disposal Logistics

The logistical flow for ensuring the safe and compliant disposal of this compound involves several key steps and departments within a research organization.

G researcher Researcher Generates this compound Waste Segregates and labels waste ehs Environmental Health & Safety (EHS) Provides disposal guidelines Coordinates waste pickup researcher->ehs Requests Pickup waste_contractor Licensed Waste Contractor Collects labeled waste Transports and disposes per regulations ehs->waste_contractor Schedules Collection documentation Documentation Maintains disposal records Ensures regulatory compliance ehs->documentation Files Records waste_contractor->documentation Provides Disposal Certificate

Caption: Logical relationship for institutional chemical waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always prioritize consulting the specific Safety Data Sheet for the product in use and your institution's established protocols.

References

Personal protective equipment for handling TCO-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling TCO-PEG36-acid, a long-chain, monodisperse PEG reagent. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) reagent with a trans-cyclooctene (B1233481) (TCO) functional group and a terminal carboxylic acid. The hydrophilic PEG spacer enhances solubility in aqueous solutions. The TCO group is highly reactive with tetrazine-containing compounds, a key reaction in bioorthogonal chemistry.[1]

PropertyValue
Molecular Formula C84H163NO40
Molecular Weight 1827.2 g/mol [1]
Purity Typically ≥90%[1]
Solubility Soluble in DMSO, DMF, and DCM[1]
Storage Conditions Store at -20°C[1]

Note: The trans-cyclooctene (TCO) moiety has a limited half-life and can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form or when preparing solutions, the following personal protective equipment is mandatory to prevent skin contact, eye damage, and inhalation.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield where splashing is possible.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4][5]
Body Protection A lab coat should be worn at all times. For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.[3]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[5]

Handling and Storage Procedures

Proper handling and storage are crucial for both safety and maintaining the chemical's reactivity.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Equilibrate Equilibrate vial to room temperature Weigh Weigh desired amount in a fume hood Equilibrate->Weigh Prevent condensation Dissolve Dissolve in anhydrous DMSO, DMF, or DCM Weigh->Dissolve Use_Inert_Gas Handle under inert gas (Argon or Nitrogen) Dissolve->Use_Inert_Gas Reaction Perform reaction with tetrazine-containing molecule Use_Inert_Gas->Reaction Store_Solid Store solid at -20°C, desiccated Store_Solution Store stock solution at -20°C under inert gas

Caption: Workflow for the preparation, handling, and storage of this compound.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.

  • Dissolution: Dissolve the solid in an appropriate anhydrous solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) to a desired concentration.

  • Inert Atmosphere: To minimize air exposure and degradation of the TCO group, handle the solution under an inert gas like argon or nitrogen.

  • Storage of Stock Solution: If not for immediate use, store the stock solution at -20°C under an inert atmosphere.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and follow institutional protocols for hazardous material cleanup.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_disposal Final Disposal Solid_Waste Unused/Expired Solid Reagent Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Contaminated Solvents Liquid_Container Labeled Hazardous Liquid Waste Container (Acidic/Organic) Liquid_Waste->Liquid_Container Contaminated_Labware Pipette tips, tubes, gloves, etc. Contaminated_Labware->Solid_Container EHS Arrange pickup by Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Solid Waste: Place unused or expired solid this compound and contaminated disposable labware (e.g., gloves, weigh boats, pipette tips) into a clearly labeled hazardous solid waste container.

  • Liquid Waste: Collect unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous liquid waste container. Given its acidic nature, it should be stored in a container suitable for acidic and organic waste.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other components of the waste.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[7]

References

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